molecular formula C9H8N2O B1406089 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1211516-12-9

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Katalognummer: B1406089
CAS-Nummer: 1211516-12-9
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: HCRFOLBQEOZOKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a derivative of the 7-azaindole scaffold, is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound is characterized by its aldehyde functional group, which serves as a versatile handle for further chemical modifications through reactions such as condensations and nucleophilic additions. The pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged structure in drug design due to its ability to mimic purine bases, facilitating interactions with a variety of enzymatic targets . Research highlights the critical importance of substituents on this scaffold for biological activity. Studies indicate that the introduction of certain substituents at the 5-position is well-tolerated and can lead to potent inhibitors, suggesting that the aldehyde at this position can be used to introduce bulky or lipophilic groups that interact favorably with enzyme binding pockets . This makes 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde a key precursor for the development of potent human neutrophil elastase (HNE) inhibitors , which are investigated for the treatment of chronic pulmonary inflammatory diseases such as COPD and cystic fibrosis . Furthermore, analogous pyrrolo[2,3-b]pyridine structures have demonstrated significant antiproliferative activity against various human cancer cell lines, positioning this compound as a crucial building block in anticancer agent discovery . The scaffold has also been explored in the optimization of broad-spectrum antiviral agents targeting host factors like adaptor associated kinase 1 (AAK1) for viruses such as Dengue and Ebola . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, and it is recommended to store the compound under an inert atmosphere at 2-8°C .

Eigenschaften

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-3-10-9-8(6)2-7(5-12)4-11-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRFOLBQEOZOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry. Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. Within this important class of compounds, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde emerges as a particularly valuable synthetic intermediate. The presence of a reactive aldehyde function at the C5-position, combined with the methyl group at C3, provides a versatile platform for the construction of complex molecular architectures with significant potential in drug discovery programs. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this key building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The following table summarizes the key properties of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

PropertyValueSource
Molecular Formula C₉H₈N₂O[Calculated]
Molecular Weight 160.17 g/mol [Calculated]
Appearance Expected to be a solid
Melting Point Not explicitly reported; related compounds are solids at room temperature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
CAS Number 1190321-17-5

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the aldehydic proton (typically in the δ 9-10 ppm region), and a singlet for the methyl group protons (typically in the δ 2-3 ppm region). The NH proton of the pyrrole ring will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the aldehyde carbonyl carbon (typically in the δ 180-200 ppm region), along with signals for the sp²-hybridized carbons of the bicyclic aromatic system and a signal for the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. N-H stretching of the pyrrole ring would be observed as a broad band around 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

The introduction of a formyl group onto an electron-rich heterocyclic system like 7-azaindole is commonly achieved through electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a well-established and efficient method for this transformation. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde would proceed from the corresponding 3-methyl-1H-pyrrolo[2,3-b]pyridine precursor. The electron-donating nature of the pyrrole ring directs the electrophilic formylation to an available position on the heterocyclic core.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Start 3-Methyl-1H-pyrrolo[2,3-b]pyridine Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent Product 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Synthetic workflow for the formylation of 3-methyl-1H-pyrrolo[2,3-b]pyridine.

Detailed Experimental Protocol (Hypothetical, based on standard Vilsmeier-Haack conditions):

  • Step 1: Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled to 0 °C.

  • Step 2: Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The mixture is then allowed to stir at room temperature for a specified period to ensure complete formation of the Vilsmeier reagent.

  • Step 3: Formylation: The starting material, 3-methyl-1H-pyrrolo[2,3-b]pyridine, dissolved in a suitable solvent (e.g., DMF or a chlorinated solvent), is added dropwise to the Vilsmeier reagent at a controlled temperature. The reaction mixture is then heated to facilitate the electrophilic substitution.

  • Step 4: Work-up and Isolation: Upon completion of the reaction (monitored by TLC), the mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to induce precipitation of the product. The crude product is collected by filtration, washed with water, and dried.

  • Step 5: Purification: The crude aldehyde is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is dominated by the aldehyde functionality, which serves as a versatile handle for a wide array of chemical transformations. This makes it an invaluable building block for introducing molecular diversity in drug discovery campaigns.

G cluster_reactions Key Transformations Start 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Oxidation Carboxylic Acid Start->Oxidation Oxidation [Ag₂O, KMnO₄] ReductiveAmination Amine Start->ReductiveAmination Reductive Amination [R-NH₂, NaBH(OAc)₃] Wittig Alkene Start->Wittig Wittig Reaction [Ph₃P=CHR] Condensation Heterocycle Start->Condensation Condensation [e.g., with active methylene compounds]

Caption: Key chemical transformations of the aldehyde group.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as silver oxide or potassium permanganate. The resulting carboxylic acid can then be converted to esters, amides, or other acid derivatives, further expanding the synthetic possibilities.

  • Reductive Amination: This is one of the most powerful reactions for introducing nitrogen-containing substituents. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride to yield the corresponding amine. This reaction is widely used in the synthesis of kinase inhibitors and other biologically active molecules.

  • Wittig and Related Olefination Reactions: The aldehyde can undergo Wittig-type reactions with phosphorus ylides to form alkenes. This allows for the extension of carbon chains and the introduction of various substituted vinyl groups.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malonates or cyanoacetates, to form new carbon-carbon bonds and construct more complex scaffolds. These reactions are often used in the synthesis of various heterocyclic systems.

  • Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Applications in Drug Discovery and Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in numerous clinically approved and investigational drugs, particularly in the area of oncology and inflammatory diseases. These compounds often function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde serves as a crucial starting material for the synthesis of such kinase inhibitors.

  • Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is implicated in a variety of inflammatory and autoimmune diseases. Several approved drugs, such as Tofacitinib and Ruxolitinib, feature the 7-azaindole core. The aldehyde functionality at the C5 position can be elaborated into the side chains necessary for potent and selective JAK inhibition.[1]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine nucleus has been successfully employed in the design of potent FGFR inhibitors.[2] The C5-carbaldehyde provides a convenient point for the introduction of substituents that can occupy the hydrophobic regions of the ATP-binding pocket of the kinase.

  • Other Kinase Inhibitors: The versatility of the 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde scaffold allows for its use in the development of inhibitors for a wide range of other kinases implicated in cancer and other diseases. The ability to easily modify the C5 position through the aldehyde group is a key advantage in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal guidelines, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a strategically important and versatile building block in modern medicinal chemistry. Its 7-azaindole core provides a proven scaffold for interaction with a multitude of biological targets, while the C5-aldehyde functionality offers a gateway for extensive chemical modification. This combination of features makes it an indispensable tool for researchers and scientists engaged in the design and synthesis of novel therapeutic agents, particularly in the highly competitive field of kinase inhibitor development. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for unlocking its full potential in the quest for new and improved medicines.

References

  • Narva, S., Chitti, S., Bala, B. R., Alvala, M., Jain, N., & Kondapalli, V. G. C. S. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220–231. Available at: [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1), 555752. Available at: [Link]

  • Hassan, A. S., & Hafez, T. S. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). Available at: [Link]

  • Hassan, K. M. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 66(3), 221-229. Available at: [Link]

  • PubChem. (n.d.). 5-methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved January 19, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
  • Google Patents. (n.d.). Synthesis of heterocyclic compounds.
  • Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22336-22345. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved January 19, 2026, from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1563–1569. Available at: [Link]

  • Ali, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. Available at: [Link]

  • Kim, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958–979. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved January 19, 2026, from [Link]

  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(9), 2917. Available at: [Link]

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved January 19, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde. Retrieved January 19, 2026, from [Link]

  • Sci-Hub. (n.d.). 13 C NMR spectra of 2,3‐dihydro‐1H‐pyrrolo[1,2‐c]imidazol‐1,3‐dione and its thione analogues. Retrieved January 19, 2026, from [Link]

  • ChemSrc. (n.d.). 2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBALDEHYDE. Retrieved January 19, 2026, from [Link]

Sources

Spectroscopic Characterization of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide leverages advanced spectroscopic prediction methodologies alongside comparative analysis of structurally related compounds to offer a robust characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational spectroscopic knowledge needed for compound identification, purity assessment, and further research endeavors.

Molecular Structure and Key Features

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde possesses a fused bicyclic system consisting of a pyrrole and a pyridine ring, with a methyl group at the 3-position and a carbaldehyde (formyl) group at the 5-position. This unique arrangement of functional groups and aromatic rings dictates its characteristic spectroscopic signatures.

Figure 1. Chemical structure of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in DMSO-d₆ are presented below. These predictions are based on established computational algorithms and are supported by experimental data from analogous compounds.[1][2]

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H1 (NH)~12.0Singlet (broad)1H
H6~8.5Singlet1H
H4~8.2Singlet1H
H2~7.5Singlet1H
CHO~10.0Singlet1H
CH₃~2.5Singlet3H

Interpretation:

  • The aldehydic proton (CHO) is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.

  • The protons on the pyridine ring (H4 and H6) are also significantly downfield due to the electron-withdrawing nature of the nitrogen atom and the adjacent aldehyde group.

  • The pyrrole proton (H2) will appear in the aromatic region.

  • The methyl protons (CH₃) will be the most upfield signal.

  • The NH proton of the pyrrole ring is expected to be a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
C=O~192
C7a~151
C5~145
C4~132
C2~128
C6~118
C3a~117
C3~115
CH₃~12

Interpretation:

  • The carbonyl carbon of the aldehyde is the most downfield signal.

  • The quaternary carbons of the fused ring system (C3a and C7a) and the carbon bearing the aldehyde (C5) will have distinct chemical shifts in the aromatic region.

  • The remaining aromatic carbons will also resonate in the downfield region.

  • The methyl carbon will be the most upfield signal.

Comparative Experimental NMR Data

For validation, the experimental ¹H NMR data for the structurally similar compound 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in DMSO-d₆ is as follows: δ 12.0 (s, 1H), 8.5 (s, 1H), 8.2 (s, 1H), 7.5 (d, J=3.2 Hz, 1H), 6.5 (d, J=3.2 Hz, 1H).[3] The similarity in the chemical shifts of the ring protons supports the predicted values for the target molecule.

Infrared (IR) Spectroscopy

The predicted IR spectrum provides insights into the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (pyrrole)~3300Medium, Broad
C-H Stretch (aromatic)3100-3000Medium
C-H Stretch (aldehyde)~2850, ~2750Weak (Fermi doublets)
C=O Stretch (aldehyde)~1680Strong
C=C & C=N Stretch (aromatic)1600-1450Medium to Strong
C-N Stretch1350-1250Medium

Interpretation:

  • The strong absorption around 1680 cm⁻¹ is a clear indicator of the aldehyde carbonyl group.

  • The broad N-H stretch is characteristic of the pyrrole ring.

  • The pair of weak bands around 2850 and 2750 cm⁻¹ (Fermi doublets) are characteristic of the C-H stretch of an aldehyde.

  • Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Predicted Molecular Ion [M]⁺: m/z 160.06

  • Predicted [M+H]⁺: m/z 161.07

Interpretation of Fragmentation: The fragmentation of pyrrolopyridine derivatives is complex.[2] Key fragmentation pathways for 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde are expected to involve:

  • Loss of the formyl group (•CHO, 29 Da) to give a fragment at m/z 131.

  • Loss of CO (28 Da) from the molecular ion to yield a fragment at m/z 132.

  • Subsequent loss of HCN (27 Da) from fragments is a common pathway for nitrogen-containing heterocycles.

G M [M]⁺˙ m/z 160 M_minus_CHO [M-CHO]⁺ m/z 131 M->M_minus_CHO - •CHO M_minus_CO [M-CO]⁺˙ m/z 132 M->M_minus_CO - CO M_minus_CO_minus_HCN [M-CO-HCN]⁺˙ m/z 105 M_minus_CO->M_minus_CO_minus_HCN - HCN

Figure 2. Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay, 30° pulse.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

IR Spectroscopy
  • Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Conclusion

This technical guide provides a detailed, albeit largely predictive, spectroscopic characterization of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. The presented NMR, IR, and MS data, supported by comparative analysis with related compounds, offer a solid foundation for the identification and further investigation of this molecule. As with any predictive data, experimental verification is highly recommended when a physical sample becomes available.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021, 11, 20651-20661. [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bull. Chem. Soc. Ethiop. 2023, 37(4), 987-1002. [Link]

Sources

A Comprehensive Guide to the Solubility Profiling of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound featuring the 7-azaindole scaffold, a privileged structure in modern medicinal chemistry. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potential as potent inhibitors for targets such as the fibroblast growth factor receptor (FGFR), making them attractive starting points for drug discovery programs.[1] However, the therapeutic potential of any new chemical entity (NCE) is fundamentally linked to its physicochemical properties, with aqueous solubility being a primary determinant of its success. Poor solubility can severely hamper drug absorption, lead to variable bioavailability, and complicate formulation development, ultimately causing promising candidates to fail.[2][3]

This technical guide provides a comprehensive framework for the complete solubility characterization of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. In the absence of publicly available experimental data for this specific molecule, this document outlines the theoretical considerations, strategic rationale, and detailed experimental protocols necessary to generate a robust and decision-enabling solubility profile. We will detail methodologies for both rapid kinetic screening and definitive thermodynamic equilibrium assessments, providing researchers and drug development professionals with a practical roadmap for evaluating this and other novel compounds.

Introduction to the Target Compound and the Imperative of Solubility

Physicochemical Properties of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

To initiate any experimental plan, a foundational understanding of the molecule is required.

  • Structure: (A visual representation of the chemical structure would be inserted here in a formal whitepaper)

  • IUPAC Name: 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

  • Common Name: 3-Methyl-7-azaindole-5-carbaldehyde

  • Molecular Formula: C₉H₈N₂O[2]

  • Molecular Weight: 160.17 g/mol [2]

  • Structural Features: The molecule comprises a bicyclic heteroaromatic system (pyrrolopyridine) substituted with a methyl group and a carbaldehyde (aldehyde) group. The pyrrole and pyridine rings introduce both hydrogen bond donor (N-H) and acceptor (pyridine N, aldehyde O) sites, while the methyl group adds lipophilicity.

Why Solubility is a Critical, Non-Negotiable Parameter

Solubility is the phenomenon of a solute dissolving in a solvent to form a homogeneous system. For a drug to be absorbed, particularly via the oral route, it must first be in solution at the site of absorption, typically the gastrointestinal tract.[3] More than 40% of new chemical entities developed in the pharmaceutical industry are poorly soluble in water, making this a primary challenge for formulation scientists.[3][4]

Consequences of Poor Solubility:

  • Low Bioavailability: Inadequate dissolution leads to insufficient drug concentration in systemic circulation, compromising therapeutic efficacy.[2][5]

  • Inconsistent In Vitro Data: Compound precipitation in biochemical or cell-based assays can lead to inaccurate and misleading results.[4]

  • Formulation Hurdles: Developing a stable and effective dosage form for an insoluble compound requires significant time and resources, often involving complex techniques like solid dispersions or nanoparticle engineering.

  • Increased Development Costs and Risk: Solubility issues discovered late in development can lead to costly program delays or termination.[1]

Therefore, a thorough understanding of a compound's solubility profile from the earliest stages of discovery is essential for making informed decisions and mitigating risk.

Strategic Approach: Kinetic vs. Thermodynamic Solubility

Characterizing solubility is not a one-size-fits-all process. The appropriate method depends on the stage of drug discovery. The two primary types of solubility measurements are kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution when added from a high-concentration organic stock (typically DMSO). It is a rapid, high-throughput method ideal for the early discovery phase to quickly flag potentially problematic compounds.[6][7] However, the precipitate formed is often amorphous and the system is not at equilibrium, meaning kinetic solubility values are typically higher than true equilibrium solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure. This measurement is more time and resource-intensive but provides the "gold standard" data essential for lead optimization, pre-formulation, and regulatory filings.[6]

Our proposed framework advocates for a tiered approach: an initial kinetic assessment followed by a comprehensive thermodynamic characterization.

Experimental Framework for Solubility Profiling

This section provides detailed, self-validating protocols for determining the solubility of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

Protocol 1: Rapid Kinetic Solubility Assessment

Objective: To quickly estimate the solubility limit in an aqueous buffer for high-throughput screening triage.

Causality: This method is chosen for its speed and low sample consumption, making it ideal for early-stage discovery where hundreds of compounds may be evaluated. By starting from a DMSO stock, we mimic the conditions of many automated in-vitro screening assays.[7]

Methodology: Shake-Flask from DMSO Stock

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in 100% DMSO.

  • Plate Preparation: To the wells of a 96-well microplate, add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours. This allows the system to approach, but not necessarily reach, thermodynamic equilibrium.[1]

  • Precipitate Removal: Use a 96-well filter plate (e.g., Millipore Multiscreen solubility filter plate) and centrifuge to separate any precipitated solid from the supernatant.[1]

  • Quantification:

    • Prepare a calibration curve using the 10 mM DMSO stock, diluting it into a 50:50 acetonitrile:water mixture.

    • Analyze the filtered supernatant from step 5 using HPLC-UV, quantifying the concentration of the dissolved compound against the calibration curve.

  • Data Reporting: The resulting concentration is the kinetic solubility in µM and µg/mL.

// Nodes prep_stock [label="Prepare 10 mM Stock\nin 100% DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_plate [label="Add 198 µL PBS (pH 7.4)\nto 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; add_cmpd [label="Add 2 µL Stock to Buffer\n(Final: 100 µM, 1% DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Shake for 2 hours\nat 25°C", fillcolor="#F1F3F4", fontcolor="#202124"]; filter [label="Filter Plate Centrifugation\nto Remove Precipitate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantify [label="Quantify Supernatant\nvia HPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; result [label="Kinetic Solubility Value\n(µg/mL, µM)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep_stock -> add_cmpd; prep_plate -> add_cmpd; add_cmpd -> incubate; incubate -> filter; filter -> quantify; quantify -> result; } }

Caption: Workflow for rapid kinetic solubility determination.

Protocol 2: Definitive Thermodynamic (Equilibrium) Solubility Assessment

Objective: To determine the true equilibrium solubility of the most stable solid form of the compound.

Causality: This "shake-flask" method is the gold standard. By using solid powder and allowing sufficient time for equilibration (24 hours), we ensure the measurement reflects the true thermodynamic limit, which is critical for predicting in-vivo dissolution and informing formulation strategy.[6]

Methodology: Shake-Flask from Solid

  • Compound Addition: Add an excess amount of solid 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde powder (e.g., 1-2 mg) to a glass vial. The excess solid is crucial to ensure saturation is reached and maintained.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours. A 24-hour period is generally sufficient for most compounds to reach equilibrium.[1]

  • Phase Separation: After incubation, allow the vial to stand to let the excess solid settle. Alternatively, centrifuge the vial at high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Filter the aliquot through a 0.45 µm syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a calibration curve as described in the kinetic protocol.

    • Analyze the filtered supernatant using a validated HPLC-UV method to determine the concentration.

  • Solid State Analysis (Self-Validation): Recover the remaining solid from the vial, dry it, and analyze it using a technique like polarized light microscopy or X-ray powder diffraction (XRPD). This critical step confirms whether the solid form changed during the experiment (e.g., from an anhydrous to a hydrate form), ensuring the solubility value corresponds to a known and stable solid phase.

  • Data Reporting: The result is the thermodynamic solubility. This protocol should be repeated for various physiologically relevant media (see Table 1).

// Nodes add_solid [label="Add Excess Solid Compound\nto Vial", fillcolor="#F1F3F4", fontcolor="#202124"]; add_buffer [label="Add 1 mL Aqueous Buffer\n(e.g., PBS pH 7.4)", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="Shake for 24 hours\nat Controlled Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; separate [label="Centrifuge to Pellet\nExcess Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; sample [label="Collect & Filter\nSupernatant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantify [label="Quantify Concentration\nvia HPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze_solid [label="Analyze Remaining Solid\n(e.g., XRPD)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; result [label="Thermodynamic Solubility\nValue (µg/mL, µM)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges add_solid -> equilibrate; add_buffer -> equilibrate; equilibrate -> separate; separate -> sample; separate -> analyze_solid [style=dashed]; sample -> quantify; quantify -> result; } }

Caption: Workflow for definitive thermodynamic solubility determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format for easy comparison and decision-making.

Table 1: Solubility Profile of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Solvent System pH Assay Type Temperature (°C) Solubility (µg/mL) Solubility (µM) Solid Form Post-Assay
PBS7.4Kinetic25Experimental ValueCalculated ValueN/A
PBS7.4Thermodynamic25Experimental ValueCalculated Valuee.g., Form I
Simulated Gastric Fluid (SGF)1.2Thermodynamic37Experimental ValueCalculated Valuee.g., Form I
Fasted State Simulated Intestinal Fluid (FaSSIF)6.5Thermodynamic37Experimental ValueCalculated Valuee.g., Form I
Fed State Simulated Intestinal Fluid (FeSSIF)5.0Thermodynamic37Experimental ValueCalculated Valuee.g., Form I

Safety and Handling Precautions

While specific toxicity data for this compound is unavailable, general laboratory safety precautions for handling heterocyclic aldehydes should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility profile of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a critical dataset required to assess its potential as a drug candidate. This guide provides a robust, two-tiered experimental framework to generate this essential information. By first employing a rapid kinetic assay for initial assessment and then conducting a definitive thermodynamic shake-flask study across various biorelevant media, researchers can build a comprehensive understanding of the compound's behavior. This structured approach ensures that decisions made during lead optimization and candidate selection are based on high-quality, reliable data, ultimately increasing the probability of success for the drug development program.

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Elsevier B.V. (2012).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. PubMed.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Enamine. Aqueous Solubility Assay.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Fisher Scientific. (2009).
  • Sigma-Aldrich. 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde AldrichCPR.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, also known as 3-methyl-7-azaindole-5-carboxaldehyde, is a pivotal intermediate in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine core, commonly referred to as 7-azaindole, is a privileged heterocyclic scaffold.[1][2] It serves as a bioisostere of indole, offering potentially enhanced solubility and improved bioavailability in drug candidates.[1] This structural motif is present in numerous clinically significant molecules and approved drugs, highlighting its importance in the development of novel therapeutics, particularly in oncology and virology.[1] The aldehyde functionality at the 5-position provides a versatile chemical handle for further molecular elaboration, making this compound a valuable building block for creating diverse chemical libraries.

This guide provides a detailed examination of the primary synthetic strategies for preparing 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, with a core focus on the requisite starting materials and the chemical logic underpinning the chosen routes.

Strategic Overview: Pathways to the Target Molecule

The synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can be broadly categorized into two strategic approaches:

  • Late-Stage C5-Functionalization: This strategy begins with a pre-formed 3-methyl-1H-pyrrolo[2,3-b]pyridine core, onto which the C5-aldehyde is installed. This is typically achieved via an electrophilic formylation reaction.

  • De Novo Ring Construction: This approach involves building the bicyclic 7-azaindole system from simpler pyridine precursors. The methyl and aldehyde groups (or their precursors) are incorporated during the ring-forming sequence.

The selection of a specific strategy often depends on the availability and cost of the starting materials, the desired scale of the synthesis, and the tolerance of other functional groups within the molecule.

Route 1: Late-Stage Formylation of 3-Methyl-1H-pyrrolo[2,3-b]pyridine

This is arguably the most direct and frequently employed method. It relies on the inherent nucleophilicity of the 7-azaindole ring system, which allows for electrophilic substitution.

Core Starting Material: 3-Methyl-1H-pyrrolo[2,3-b]pyridine

The key prerequisite for this route is the 3-methyl-7-azaindole core. The synthesis of this intermediate itself is a critical first step. A common and effective method starts from commercially available and relatively inexpensive pyridine derivatives.

Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine:

A robust synthesis often starts with 2-chloro-3-nitropyridine .[3]

  • Step 1: Introduction of the Acetyl Group. The 2-chloro-3-nitropyridine is reacted with the anion of a malonic ester, such as diethyl malonate, in the presence of a base like potassium carbonate. Subsequent hydrolysis and decarboxylation in acidic medium yields 2-methyl-3-nitropyridine.[3] The nitro group activates the C2 position for this initial nucleophilic aromatic substitution (SNAr).[4]

  • Step 2: Reduction of the Nitro Group. The nitro group of 2-methyl-3-nitropyridine is then reduced to an amine, yielding 2-methyl-pyridin-3-amine. This can be achieved using various standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl).

  • Step 3: Pyrrole Ring Formation (Bartoli Indole Synthesis). The resulting 2-methyl-pyridin-3-amine is then subjected to the Bartoli indole synthesis. This reaction involves the addition of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to the aminopyridine, which, after an aqueous workup, cyclizes to form the 3-methyl-1H-pyrrolo[2,3-b]pyridine core.

Formylation via the Vilsmeier-Haack Reaction

With the 3-methyl-7-azaindole core in hand, the C5-aldehyde is installed using the Vilsmeier-Haack reaction.[5][6] This classic transformation is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8]

  • Reagents: The Vilsmeier reagent is an electrophilic iminium salt generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF) , and a halogenating agent, most commonly phosphorus oxychloride (POCl₃) .[5][7][8]

  • Mechanism: The electron-rich pyrrole ring of the 7-azaindole attacks the electrophilic Vilsmeier reagent. The reaction proceeds via an electrophilic aromatic substitution mechanism. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup furnishes the desired aldehyde.[7][9]

Route 2: De Novo Synthesis from Substituted Pyridines

This approach constructs the bicyclic ring system with the required substituents already in place or introduced during the sequence. A common starting point is a 2-aminopyridine derivative.

Core Starting Material: 2-Amino-5-methylpyridine

This commercially available starting material can be prepared via the Chichibabin reaction from 3-methylpyridine (3-picoline) and sodamide.[10]

Synthetic Sequence:

  • Step 1: Introduction of a Halogen. The 2-amino-5-methylpyridine is first halogenated at the 3-position, typically via iodination using N-iodosuccinimide (NIS), to yield 2-amino-3-iodo-5-methylpyridine.

  • Step 2: Sonogashira Coupling. The iodo-substituted pyridine undergoes a palladium-catalyzed Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene. This step introduces the two-carbon unit required to form the pyrrole ring.

  • Step 3: Cyclization. The resulting alkynylpyridine is then subjected to base-mediated cyclization (e.g., using potassium carbonate in a suitable solvent) to construct the pyrrole ring, affording 3-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Step 4: Formylation. As in Route 1, the final step is the Vilsmeier-Haack formylation to install the aldehyde at the C5 position.

Comparison of Synthetic Routes

FeatureRoute 1: Late-Stage FormylationRoute 2: De Novo Synthesis
Primary Starting Materials 2-Chloro-3-nitropyridine, Diethyl malonate, DMF, POCl₃2-Amino-5-methylpyridine, NIS, Trimethylsilylacetylene
Key Reactions SNAr, Bartoli Indole Synthesis, Vilsmeier-HaackHalogenation, Sonogashira Coupling, Cyclization, Vilsmeier-Haack
Advantages Convergent, often higher yielding for the final step, utilizes well-established name reactions.Can allow for greater diversity if various substituted pyridines are used.
Considerations Requires synthesis of the 3-methyl-7-azaindole intermediate first. The Bartoli reaction can have substrate limitations.Involves transition-metal catalysis which may require careful optimization and purification to remove metal residues.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation (Route 1)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde from 3-methyl-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 3-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Phosphorus oxychloride (POCl₃), distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a pale yellow solid, should be observed.

  • Substrate Addition: Dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching and Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Caution: The quenching of POCl₃ is highly exothermic.

  • Stir the resulting mixture vigorously for 30 minutes until the bubbling ceases and the pH is basic (pH 8-9).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde as a solid.

Synthetic Workflow Visualization

The following diagram illustrates the key transformations in the Late-Stage Formylation approach (Route 1).

Synthesis_Workflow SM1 2-Chloro-3-nitropyridine INT1 2-Methyl-3-nitropyridine SM1->INT1 reagent1 1. Diethyl Malonate, K₂CO₃ 2. H₂SO₄, H₂O, Δ SM1->reagent1 INT2 2-Methyl-pyridin-3-amine INT1->INT2 reagent2 Reduction (e.g., H₂, Pd/C) INT1->reagent2 INT3 3-Methyl-1H-pyrrolo[2,3-b]pyridine INT2->INT3 reagent3 Bartoli Synthesis (VinylMgBr) INT2->reagent3 PROD 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde INT3->PROD reagent4 Vilsmeier-Haack (POCl₃, DMF) INT3->reagent4

Caption: Synthetic pathway via de novo ring construction and late-stage formylation.

Conclusion

The synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a well-established process crucial for the advancement of drug discovery programs targeting kinases and other enzymes. The most common and reliable strategies hinge on either the late-stage formylation of a pre-synthesized 3-methyl-7-azaindole core or the de novo construction of the bicyclic system from substituted pyridine starting materials. Understanding the causality behind each synthetic step—from the activation provided by a nitro group in an SNAr reaction to the electrophilic nature of the Vilsmeier reagent—is key to successful and scalable synthesis. The choice of starting materials, such as 2-chloro-3-nitropyridine or 2-amino-5-methylpyridine, ultimately dictates the specific sequence of reactions, each with its own set of advantages and experimental considerations.

References

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • American Chemical Society. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Available at: [Link]

  • Wibberley, D. G. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • National Institutes of Health. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available at: [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. Available at: [Link]

  • The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

  • Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitropyridine. Available at: [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of 7-Azaindole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold, a privileged heterocyclic motif, is a cornerstone in modern medicinal chemistry, serving as a bioisosteric replacement for indole in numerous therapeutic agents.[1][2] The introduction of a carbaldehyde group at the C5-position furnishes 7-azaindole-5-carbaldehyde (1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde), a versatile intermediate of significant strategic importance. The aldehyde functionality acts as a synthetic linchpin, enabling a wide array of subsequent chemical transformations crucial for the elaboration of complex molecular architectures. This guide provides a comprehensive overview of the historical development and synthetic evolution of this key building block, intended for researchers and professionals in drug discovery and process development. We will explore the causality behind synthetic choices, from classical formylation techniques to modern functionalization strategies, providing detailed protocols and mechanistic insights.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole, where a nitrogen atom replaces the C7-methine group of the benzene ring.[3] This substitution imparts distinct physicochemical properties, such as improved aqueous solubility, altered hydrogen bonding capabilities, and modified metabolic profiles, which are often advantageous in drug design.[4] Consequently, this scaffold is found in a multitude of clinically approved drugs and investigational agents, particularly kinase inhibitors.[1][2][4]

The aldehyde group at the 5-position of this scaffold is a particularly valuable functional handle. It serves as a precursor for:

  • Reductive Amination: To introduce diverse amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

  • Condensation Reactions: To construct new heterocyclic rings.

  • Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol.

Given this versatility, the development of efficient and scalable syntheses for 7-azaindole-5-carbaldehyde has been a persistent goal in synthetic chemistry.

Historical Perspective and Evolution of Synthetic Methodologies

The journey to synthesize 7-azaindole-5-carbaldehyde is intertwined with the broader development of methods to functionalize the 7-azaindole nucleus. Early approaches were often multi-step and lacked regiocontrol, while modern methods offer more direct and efficient routes.

Classical Approach: Electrophilic Formylation

The most historically significant and widely employed method for introducing a formyl group onto an electron-rich aromatic or heteroaromatic ring is electrophilic formylation. The Vilsmeier-Haack reaction stands out as the predominant technique in this class.

The Vilsmeier-Haack Reaction

This reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6] The Vilsmeier reagent is a moderately strong electrophile, making it ideal for the formylation of electron-rich heterocycles like 7-azaindole.

  • Causality and Regioselectivity: The pyrrole ring of the 7-azaindole system is significantly more electron-rich than the pyridine ring. Electrophilic aromatic substitution is therefore directed towards the pyrrole moiety. Within the pyrrole ring, the C3-position is the most nucleophilic, making it the primary site of attack for many electrophiles.[7] However, formylation at the C5 position of the pyridine ring is also achievable, although it often requires harsher conditions or specific substitution patterns on the starting material. Direct formylation of the unsubstituted 7-azaindole at the C5-position is not the preferred outcome.

The synthesis of related carboxaldehydes, such as 7-azaindole-3-carboxaldehyde, is well-documented via Vilsmeier-Haack formylation.[7][8]

Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_reagent Reagent Formation cluster_reaction Electrophilic Substitution cluster_workup Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chlorodimethyliminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Azaindole 7-Azaindole Vilsmeier_Reagent->Azaindole Attacks Iminium_Adduct Iminium Salt Adduct Azaindole->Iminium_Adduct Nucleophilic Attack Product 7-Azaindole-3-carbaldehyde Iminium_Adduct->Product Hydrolyzes to Hydrolysis Aqueous Workup (e.g., H₂O, NaOAc)

Caption: General workflow for the Vilsmeier-Haack formylation of 7-azaindole.

Lithiation and Formylation

A more regioselective and modern approach involves halogen-metal exchange followed by quenching with a formylating agent. This strategy allows for the precise installation of the aldehyde at positions that are not readily accessible through direct electrophilic substitution.

A key synthetic route to 7-azaindole-5-carbaldehyde starts from 5-bromo-7-azaindole.[9] The bromine atom can be introduced at the C5-position via electrophilic bromination of a protected 7-azaindole derivative.

The Key Steps Are:

  • Protection: The N1-H of the pyrrole ring is acidic and can interfere with organometallic reagents. It is typically protected with groups like triisopropylsilyl (TIPS) or benzenesulfonyl (Bs).

  • Halogen-Metal Exchange: The protected 5-bromo-7-azaindole is treated with a strong organolithium base, such as tert-butyllithium, at low temperatures (e.g., -78 °C). This rapidly exchanges the bromine atom for a lithium atom, generating a highly nucleophilic 5-lithio-7-azaindole species.

  • Formylation: The organolithium intermediate is then quenched with an electrophilic formylating agent, typically DMF, to generate the desired aldehyde after aqueous workup.[9]

Detailed Experimental Protocol: Synthesis via Lithiation

This protocol is adapted from methodologies described in the patent literature for the synthesis of 5-substituted 7-azaindoles.[9]

Step 1: N-Protection of 5-Bromo-7-azaindole

  • To a solution of 5-bromo-7-azaindole in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., NaH, 1.1 eq.).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the protecting group reagent (e.g., triisopropylsilyl chloride, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Lithiation and Formylation

  • Dissolve the N-protected 5-bromo-7-azaindole (1.0 eq.) in anhydrous diethyl ether or THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Causality: This low temperature is critical to prevent side reactions and decomposition of the unstable organolithium intermediate.

  • Add tert-butyllithium (2.1 eq., typically as a solution in pentane) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 45-60 minutes.

  • Add anhydrous N,N-dimethylformamide (DMF, ~4.5 eq.) dropwise.

  • After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • The protecting group may be cleaved under these workup conditions or may require a separate deprotection step (e.g., with TBAF for a silyl group). Purify the final product, 7-azaindole-5-carbaldehyde, by column chromatography or recrystallization.

Comparison of Synthetic Routes

The choice of synthetic route depends on factors such as scale, cost, available starting materials, and required purity.

MethodStarting MaterialKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Vilsmeier-Haack 7-AzaindoleDMF, POCl₃Variable (for C3)Cost-effective, common reagents.Poor regioselectivity for C5-position.
Lithiation 5-Bromo-7-azaindolet-BuLi, DMF60-80%High regioselectivity, good yields.[9]Requires cryogenic temperatures, moisture-sensitive reagents, multi-step process.
Oxidation 5-Methyl-7-azaindoleSeO₂, MnO₂50-70%Avoids cryogenic conditions.Requires synthesis of the methyl precursor, potential for over-oxidation, toxic reagents (SeO₂).

Mechanistic Insights: The Lithiation-Formylation Pathway

Understanding the mechanism is key to troubleshooting and optimizing the synthesis.

Lithiation_Mechanism Start 1-(TIPS)-5-bromo- 7-azaindole Lithiate 1-(TIPS)-5-lithio- 7-azaindole Start->Lithiate Halogen-Metal Exchange tBuLi 2 eq. t-BuLi -78 °C Adduct Tetrahedral Adduct Lithiate->Adduct Nucleophilic Addition DMF DMF Product 7-Azaindole- 5-carbaldehyde Adduct->Product Collapse & Deprotection Workup Aqueous Workup (NH₄Cl / H₂O)

Caption: Key transformations in the synthesis of 7-azaindole-5-carbaldehyde via lithiation.

The reaction proceeds through a highly reactive 5-lithio-7-azaindole intermediate. This species acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures but collapses upon aqueous workup, eliminating dimethylamine and revealing the aldehyde. The silyl protecting group is often labile and can be cleaved during the aqueous workup or purification, directly yielding the final product.

Conclusion

The synthesis of 7-azaindole-5-carbaldehyde has evolved from less selective classical methods to highly regiocontrolled strategies based on modern organometallic chemistry. The lithiation of 5-bromo-7-azaindole remains a robust and reliable method for accessing this crucial building block on a laboratory scale. The insights into the causality of experimental conditions—such as the necessity of N-protection and cryogenic temperatures—are vital for the successful execution of this synthesis. As the demand for novel 7-azaindole-based therapeutics continues to grow, the development of even more efficient, scalable, and sustainable routes to this versatile intermediate will remain an active area of research in process chemistry and drug development.

References

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Chemical Communications. [Link][1]

  • Yao, W., et al. (2013). Synthesis of Azaindoles. Chinese Journal of Chemistry. [Link][10]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link][11]

  • Yakhontov, L. N., & Krasnokut-skaya, D. M. (1982). Azaindoles (review). Chemistry of Heterocyclic Compounds. [Link][12]

  • Mphahlele, M. J., et al. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry. [Link][13]

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry. [Link][14]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link][5]

  • Shaabani, A., et al. (2007). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Serbian Chemical Society. [Link][15]

  • Blazey, C. M., et al. (2010). Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. Google Patents (US7652137B2). [9]

  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemistry and Applied Chemical Engineering. [Link][16]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link][6]

  • Song, J., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. [Link][3][17]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link][7]

  • Singh, R., et al. (2021). Azaindole Therapeutic Agents. PubMed Central. [Link][2]

  • Elavarasan, P., et al. (2024). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. ResearchGate. [Link][8]

  • Joseph, B., & Merour, J. Y. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link][4]

Sources

The 7-Azaindole Scaffold: A Privileged Framework for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Potential Therapeutic Targets for 3-Methyl-7-Azaindole Derivatives

Introduction: The Rise of a Privileged Scaffold

The 7-azaindole nucleus, a bioisostere of the endogenous indole and purine systems, has emerged as a "privileged structure" in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor (at the pyrrole N-H) and acceptor (at the pyridine N7) make it an exceptional scaffold for interacting with biological macromolecules.[2] Specifically, this arrangement perfectly mimics the hinge-binding motif of adenine in ATP, allowing 7-azaindole derivatives to function as potent, ATP-competitive inhibitors for a vast array of protein kinases.[2] This has led to the successful development of approved drugs, such as the BRAF inhibitor Vemurafenib, and a multitude of clinical candidates targeting kinases across the human kinome.[2]

This guide provides a comprehensive overview of the most promising therapeutic targets for derivatives of 3-methyl-7-azaindole. We will delve into the molecular rationale for targeting specific protein families, present quantitative data on inhibitor activity, and provide detailed experimental protocols for researchers aiming to validate these interactions. The focus will be on providing not just a list of targets, but a logical framework for understanding why these targets are relevant and how to prosecute them in a drug discovery setting.

Part 1: Protein Kinases as Primary Therapeutic Targets

Over 90 distinct protein kinases have been identified as being sensitive to 7-azaindole-based compounds, underscoring the scaffold's versatility.[2] The addition of a methyl group at the C3 position can modulate potency, selectivity, and physicochemical properties. Below, we explore the key kinase families that represent high-potential targets for 3-methyl-7-azaindole derivatives.

The PI3K/AKT/mTOR Pathway: A Central Node in Cancer

The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that governs cell proliferation, survival, and metabolism. Its frequent deregulation in a wide range of human cancers makes it one of the most attractive targets for oncology drug discovery.[3][4] The 7-azaindole scaffold has been successfully employed to generate potent PI3K inhibitors. These compounds typically form two key hydrogen bonds with the hinge residue Val882 in the ATP-binding pocket of PI3Kγ.[3]

Derivatives have been identified with subnanomolar potency against PI3K isoforms and have demonstrated significant anti-proliferative activity in various human tumor cell lines.[3][5][6]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Azaindole 7-Azaindole Derivative Azaindole->PI3K Inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives on PI3K.
Aurora Kinases: Guardians of Mitosis and Oncology Targets

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play indispensable roles in regulating mitosis.[7][8] Aurora B, in particular, is a key component of the chromosomal passenger complex, ensuring accurate chromosome segregation. Overexpression of Aurora kinases is common in many cancers, leading to aneuploidy and promoting transformation.[7][8] This makes them high-priority targets for cancer therapy.

The 7-azaindole scaffold has yielded highly potent and selective Aurora B inhibitors, such as GSK1070916, which exhibits an IC₅₀ of 0.38 nM against Aurora B.[8] Inhibition of Aurora B leads to a characteristic phenotype of failed cytokinesis, resulting in polyploidy and eventual apoptosis, which can be readily monitored in cellular assays.[7][9]

Compound IDTarget KinaseIC₅₀ (nM)Reference
GSK1070916 Aurora B0.38[8]
Aurora C1.5[8]
Aurora A>100[8]
Compound 1 Aurora A5.6[9]
Aurora B18.4[9]
Aurora C24.6[9]

Table 1: Inhibitory activity of representative 7-azaindole derivatives against Aurora kinases.

Aurora_Pathway G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis AuroraA Aurora A (Spindle Assembly) Mitosis->AuroraA Activates AuroraB Aurora B (Chromosome Segregation) Mitosis->AuroraB Activates Polyploidy Polyploidy & Apoptosis Cytokinesis->Polyploidy pH3 p-Histone H3 (Ser10) AuroraB->pH3 Phosphorylates H3 Histone H3 (Ser10) H3->AuroraB Azaindole 7-Azaindole Derivative Azaindole->Cytokinesis Blocks Azaindole->AuroraA Azaindole->AuroraB Inhibits

Figure 2: Role of Aurora kinases in mitosis and the consequence of their inhibition by 7-azaindole derivatives.
JAK/STAT Pathway: Targeting Inflammation and Myeloproliferative Disorders

The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are central mediators of cytokine signaling, regulating immune responses and hematopoiesis via the STAT signaling pathway.[1] Mutations, particularly in JAK2, are linked to myeloproliferative disorders, making JAKs a prime therapeutic target.[1] Several 7-azaindole derivatives have been developed as potent JAK inhibitors, with some advancing to clinical trials for conditions like rheumatoid arthritis.[1] A recent study also identified a novel 3-pyrimidinylazaindole derivative (MJ04) as a highly selective JAK3 inhibitor with potential for treating alopecia areata.[10]

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 94 JAK2260[1]
MJ04 JAK32.03[10]
Table 2: Inhibitory activity of representative azaindole derivatives against JAK kinases.
p38 MAPK Pathway: Modulating Inflammatory Responses

The p38 Mitogen-Activated Protein (MAP) kinase is a serine/threonine kinase that plays a pivotal role in inflammatory processes. It controls the biosynthesis of pro-inflammatory cytokines such as TNF-α and IL-1β.[] Consequently, inhibition of p38 MAPK is a validated strategy for treating chronic inflammatory diseases. The 7-azaindole skeleton has been successfully utilized to develop potent p38α MAP kinase inhibitors, which function by occupying the ATP binding site and making a critical hydrogen bond with the hinge residue Met-109.[1]

Part 2: Emerging and Non-Kinase Therapeutic Targets

While kinases are the predominant targets, the versatility of the 7-azaindole scaffold extends to other important classes of biomolecules, opening novel therapeutic avenues.

G-Quadruplex DNA: A New Frontier in Oncology

G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and the promoter regions of proto-oncogenes like c-MYC.[12] Stabilization of these structures can inhibit telomerase activity and repress oncogene transcription, making them attractive anti-cancer targets.[12] Intriguingly, some 7-azaindole derivatives developed as PARP-1 inhibitors have been shown to be strong G-quadruplex binders. This suggests a potential dual mechanism of action: direct enzymatic inhibition of PARP and simultaneous stabilization of G4 structures, which can induce DNA damage that PARP would normally repair.

Microtubule Dynamics: Disrupting the Cytoskeleton

The microtubule network is essential for cell division, motility, and transport, making it a classic target for anti-cancer drugs (e.g., Taxol, Vinca alkaloids). A screen of novel compounds identified 4-azaindole derivatives as potent inhibitors of tubulin polymerization. These compounds were shown to bind directly to tubulin, compete with colchicine, and induce G2/M cell cycle arrest, ultimately leading to potent anti-tumor effects in vivo. This finding highlights an important, non-kinase-related mechanism of action for this scaffold.

Part 3: Key Methodologies for Target Validation and Compound Characterization

To rigorously validate the therapeutic targets of 3-methyl-7-azaindole derivatives, a series of well-defined biochemical and cell-based assays are required. The following protocols represent industry-standard methods for characterizing kinase inhibitors and other potential drug candidates.

Workflow Screen High-Throughput Screening Hit Hit Compound (e.g., 7-Azaindole) Screen->Hit Biochem Biochemical Assay (e.g., In Vitro Kinase IC₅₀) Hit->Biochem Validate Direct Binding Cellular Cell-Based Assay (Target Engagement) Biochem->Cellular Confirm Cellular Activity Pheno Phenotypic Assay (Proliferation, Apoptosis) Cellular->Pheno Assess Functional Effect Vivo In Vivo Model (Xenograft) Pheno->Vivo Evaluate In Vivo Efficacy Lead Lead Candidate Vivo->Lead

Figure 3: General workflow for drug discovery, from initial hit identification to in vivo validation.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the affinity (IC₅₀) of a test compound for a specific kinase. It relies on the displacement of a fluorescently-labeled ATP-competitive tracer from the kinase active site.[7][13][14]

Rationale: This assay provides a direct measure of a compound's ability to bind to the kinase's ATP pocket, offering a quantitative potency value (IC₅₀) that is essential for structure-activity relationship (SAR) studies. It is highly sensitive, amenable to high-throughput screening, and can be used for a wide range of kinases.

Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[13]

    • Prepare a serial dilution of the 3-methyl-7-azaindole test compound in 1X Kinase Buffer A with a small percentage of DMSO. Typically, a 10-point, 3-fold or 4-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).[15]

    • Prepare a 2X or 3X working solution of the target kinase and a Europium (Eu)-labeled anti-tag antibody in 1X Kinase Buffer A.[7][14]

    • Prepare a 2X or 3X working solution of the Alexa Fluor® 647-labeled kinase tracer at its predetermined optimal concentration in 1X Kinase Buffer A.[13]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of each concentration of the serially diluted test compound to triplicate assay wells. Include "no inhibitor" (buffer + DMSO) and "high competitor" (e.g., staurosporine) controls.[14]

    • Add 5 µL of the kinase/antibody mixture to all wells.[14]

    • Initiate the binding reaction by adding 5 µL of the tracer solution to all wells. The final volume is 15 µL.[14]

  • Incubation and Plate Reading:

    • Cover the plate to prevent evaporation and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[7]

    • Read the plate on a TR-FRET capable plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).[15]

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the "no inhibitor" (0% inhibition) and "high competitor" (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Target Engagement (Western Blot for Phospho-Histone H3)

This protocol measures the inhibition of Aurora B kinase activity within intact cells by quantifying the phosphorylation of its direct downstream substrate, Histone H3 at Serine 10 (p-H3).[16]

Rationale: Moving from a biochemical to a cellular environment is a critical step. This assay confirms that the compound can penetrate the cell membrane, engage its intended target (Aurora B), and elicit a specific downstream signaling effect. A reduction in p-H3 levels provides strong evidence of on-target activity.

Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa, HCT116) in 6-well plates and grow to ~70-80% confluency.

    • Treat the cells with various concentrations of the 3-methyl-7-azaindole derivative (and a vehicle control, e.g., 0.1% DMSO) for a defined period (e.g., 6-24 hours). A positive control inhibitor like Hesperadin can be used.[16]

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate by adding 100-200 µL of 1X LDS sample buffer supplemented with a reducing agent (e.g., 100 mM DTT).

    • Scrape the viscous lysate into a microcentrifuge tube.

  • Sample Preparation and SDS-PAGE:

    • Heat the samples at 95°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein lysate (e.g., 15-20 µg) per lane onto a 12-15% polyacrylamide gel. Run the gel until adequate separation of low molecular weight proteins (Histone H3 is ~17 kDa) is achieved.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10).[17]

    • Wash the membrane three times with TBST.

    • Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Histone H3 or another loading control like GAPDH.

    • Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of p-H3 to total H3 indicates target engagement.

Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol measures the effect of a test compound on the in vitro assembly of purified tubulin into microtubules by monitoring changes in light scattering (turbidity).[18][19]

Rationale: This assay directly confirms whether a compound's anti-proliferative effect is due to interaction with the microtubule cytoskeleton. It can distinguish between polymerization inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel).

Methodology:

  • Reagent Preparation (on ice):

    • Thaw purified, polymerization-competent tubulin protein (e.g., >99% bovine tubulin) on ice.

    • Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) and supplement with 1 mM GTP and a polymerization enhancer like glycerol (10%).[20]

    • Prepare test compounds at 5-10X final concentration in polymerization buffer. Include a vehicle control (DMSO), a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel).[18]

  • Assay Procedure:

    • Pre-warm a temperature-controlled spectrophotometer with a 96-well plate reader to 37°C.

    • On ice, add the tubulin solution to the wells of a 96-well plate.

    • Add the 10X test compounds or controls to the appropriate wells and mix gently.

  • Measurement:

    • Immediately place the plate into the 37°C reader.

    • Measure the absorbance (turbidity) at 340-350 nm every 30-60 seconds for 60-90 minutes.[18]

  • Data Analysis:

    • Plot absorbance vs. time for each condition.

    • The vehicle control should show a sigmoidal curve with a lag phase, a polymerization phase, and a plateau.

    • Inhibitors will decrease the rate of polymerization and/or the final plateau absorbance. Stabilizers will often eliminate the lag phase and increase the polymerization rate.

Conclusion

The 3-methyl-7-azaindole scaffold represents a remarkably fertile starting point for the discovery of novel therapeutics. Its proven ability to potently and selectively inhibit a wide range of protein kinases continues to make it a cornerstone of modern oncology and immunology research. Furthermore, the identification of non-traditional targets such as G-quadruplexes and tubulin demonstrates a breadth of biological activity that is still being explored. For researchers and drug developers, the path from a promising scaffold to a validated therapeutic candidate relies on the rigorous application of the biochemical and cellular methodologies detailed in this guide. By systematically evaluating potential targets and confirming on-target activity, the full therapeutic potential of 3-methyl-7-azaindole derivatives can be realized.

References

Sources

Methodological & Application

Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde via Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_2_6>## Application Notes and Protocols: Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde via Vilsmeier-Haack Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key building block in contemporary drug discovery. The protocol leverages the Vilsmeier-Haack reaction, a reliable and scalable method for the formylation of electron-rich heterocyclic systems. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental procedure, and provides critical insights into process optimization and troubleshooting. The intended audience for this guide includes researchers, scientists, and professionals in the field of medicinal chemistry and pharmaceutical development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, arising from the fusion of a pyridine and a pyrrole ring, allow it to serve as a versatile bioisostere for indole. This substitution can lead to improved metabolic stability, altered hydrogen bonding capabilities, and enhanced binding affinity to various biological targets. Consequently, 7-azaindole derivatives have been incorporated into a wide array of therapeutic agents, including kinase inhibitors for oncology and antiviral compounds.[1] The introduction of a formyl group at the C5 position of the 3-methyl-7-azaindole core, yielding 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, provides a crucial chemical handle for further molecular elaboration and the construction of complex drug candidates.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[5][6]

2.1. Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[2][7] This reaction forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][8][9] The structure of this reagent is a key determinant of its reactivity.

Diagram 1: Formation of the Vilsmeier Reagent

G DMF DMF (N,N-Dimethylformamide) Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride)

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

2.2. Electrophilic Aromatic Substitution

The electron-rich 3-Methyl-1H-pyrrolo[2,3-b]pyridine then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[6][8] For 7-azaindole systems, formylation typically occurs at the electron-rich pyrrole ring. While the C3 position is generally the most nucleophilic, in this case, it is blocked by a methyl group. Therefore, the electrophilic attack proceeds at the next most activated position, C5. Following the electrophilic addition, a proton is eliminated to restore aromaticity, yielding an iminium salt intermediate. The final step involves aqueous work-up, during which the iminium salt is hydrolyzed to afford the desired 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.[2][5]

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

3.1. Reagents and Equipment

Reagent/EquipmentGrade/Specification
3-Methyl-1H-pyrrolo[2,3-b]pyridine>98%
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%
Phosphorus oxychloride (POCl₃)>99%
Dichloromethane (DCM)Anhydrous, >99.8%
Saturated Sodium Bicarbonate (NaHCO₃) soln.Aqueous
Brine (Saturated NaCl soln.)Aqueous
Anhydrous Sodium Sulfate (Na₂SO₄)Granular
Silica Gel230-400 mesh
Round-bottom flasksVarious sizes
Magnetic stirrer and stir bars
Dropping funnel
Ice bath
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setup

3.2. Step-by-Step Procedure

Diagram 2: Experimental Workflow

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep_dmf 1. Add anhydrous DMF to a flask prep_cool 2. Cool to 0 °C prep_dmf->prep_cool prep_add_pocl3 3. Add POCl₃ dropwise prep_cool->prep_add_pocl3 prep_stir 4. Stir at 0 °C prep_add_pocl3->prep_stir react_add_substrate 5. Add 3-Methyl-1H-pyrrolo[2,3-b]pyridine prep_stir->react_add_substrate react_warm 6. Warm to room temperature react_add_substrate->react_warm react_heat 7. Heat to 60-70 °C react_warm->react_heat react_monitor 8. Monitor by TLC react_heat->react_monitor workup_cool 9. Cool to 0 °C react_monitor->workup_cool workup_quench 10. Quench with ice-water workup_cool->workup_quench workup_neutralize 11. Neutralize with NaHCO₃ workup_quench->workup_neutralize workup_extract 12. Extract with DCM workup_neutralize->workup_extract workup_dry 13. Dry organic layer workup_extract->workup_dry workup_concentrate 14. Concentrate in vacuo workup_dry->workup_concentrate purify_column 15. Purify by column chromatography workup_concentrate->purify_column

Caption: Step-by-step workflow for the synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes. The formation of a white to pale yellow precipitate, the Vilsmeier reagent, may be observed.[10]

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous dichloromethane (DCM) or DMF dropwise at 0 °C. Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.[7] Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction and Isolation: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde as a solid.[11] Alternative purification methods for aromatic aldehydes include the formation of a bisulfite adduct, which can be particularly useful for removing non-aldehyde impurities.[11][12][13]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no product formationIncomplete formation of Vilsmeier reagent due to moisture.Use anhydrous solvents and reagents. Flame-dry glassware before use.
Low reactivity of the substrate.Increase the reaction temperature or prolong the reaction time.
Formation of multiple productsNon-selective formylation.Optimize the reaction temperature; lower temperatures may improve selectivity.
Difficult purificationPresence of polar impurities from the work-up.Ensure complete neutralization and perform thorough extractions. A bisulfite adduct purification can be considered.[13]
Residual DMF.Co-evaporate with a high-boiling point solvent like toluene under reduced pressure.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and direct route to 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. The protocol outlined in this application note is robust and can be adapted for various scales of synthesis. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity. This synthetic intermediate is of significant value to the medicinal chemistry community, enabling the development of novel therapeutics based on the 7-azaindole scaffold.

References

  • Purifying aldehydes? : r/chemistry - Reddit. (2015, April 1). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved from [Link]

  • Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. (n.d.). PubMed. Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Retrieved from [Link]

  • Vilsmeier reagent - Wikipedia. (n.d.). Retrieved from [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). ResearchGate. Retrieved from [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. (2000, May 10). Google Patents.
  • The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. (n.d.). ResearchGate. Retrieved from [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development. (2017, July 12). ACS Publications. Retrieved from [Link]

  • Synthesis of Vilsmeier reagent - PrepChem.com. (n.d.). Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Retrieved from [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Retrieved from [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019, June 15). PubMed. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O. (n.d.). PubChem. Retrieved from [Link]

Sources

Synthesis of 3-Methyl-7-Azaindole-5-carbaldehyde: A Detailed Guide to Palladium-Catalyzed and Classical Formylation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols and scientific insights for the synthesis of 3-methyl-7-azaindole-5-carbaldehyde, a key building block in medicinal chemistry and drug development. The 7-azaindole scaffold is a privileged structure in numerous biologically active compounds, and the targeted installation of a formyl group at the C5-position is a critical step for further molecular elaboration. This guide presents two robust synthetic pathways: a classical Vilsmeier-Haack formylation and a modern palladium-catalyzed approach, offering researchers flexibility based on available resources and synthetic goals. Each protocol is accompanied by a thorough discussion of the underlying mechanism, experimental considerations, and expected outcomes, ensuring scientific integrity and reproducibility.

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole and is found in a multitude of pharmacologically active agents, including kinase inhibitors for cancer therapy. The strategic functionalization of this heterocyclic system is paramount for the development of new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. Specifically, 3-methyl-7-azaindole-5-carbaldehyde serves as a versatile intermediate, where the aldehyde functionality allows for a wide range of subsequent chemical transformations such as reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid.

This application note details two effective methods for the synthesis of this target molecule. The first is the Vilsmeier-Haack reaction, a time-honored and highly effective method for the formylation of electron-rich heterocycles. The second is a palladium-catalyzed formylation of a halogenated precursor, representing a more contemporary approach that leverages the power of transition metal catalysis for precise bond formation.

PART 1: Vilsmeier-Haack Formylation of 3-Methyl-7-Azaindole

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[4]

Mechanism and Rationale

The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophile then attacks the electron-rich 7-azaindole ring. For the 7-azaindole system, electrophilic substitution is generally favored at the C3 position of the pyrrole ring due to the higher electron density. However, with the C3 position blocked by a methyl group in our substrate, the reaction is directed to the next most activated position on the pyridine ring, which is the C5 position. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.

Diagram 1: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Azaindole 3-Methyl-7-Azaindole Iminium_Salt Iminium Salt Intermediate Azaindole->Iminium_Salt Attack at C5 Hydrolysis Aqueous Workup (e.g., NaHCO₃) Iminium_Salt->Hydrolysis Product 3-Methyl-7-azaindole- 5-carbaldehyde Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)
3-Methyl-7-azaindoleC₈H₈N₂132.161.0 g7.57
Phosphorus oxychloride (POCl₃)POCl₃153.331.05 mL11.35
N,N-Dimethylformamide (DMF)C₃H₇NO73.0910 mL-
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-
Saturated aq. NaHCO₃NaHCO₃84.01As needed-
Water (deionized)H₂O18.02As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • To a stirred solution of N,N-dimethylformamide (10 mL) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add phosphorus oxychloride (1.05 mL, 11.35 mmol) dropwise at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-methyl-7-azaindole (1.0 g, 7.57 mmol) in dichloromethane (20 mL) dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-methyl-7-azaindole-5-carbaldehyde as a solid.

PART 2: Palladium-Catalyzed Formylation of 5-Bromo-3-Methyl-7-Azaindole

This modern approach involves a two-step sequence: the bromination of 3-methyl-7-azaindole followed by a palladium-catalyzed carbonylation reaction to introduce the formyl group. This strategy offers an alternative pathway that can be advantageous in terms of functional group tolerance and milder reaction conditions for the formylation step.

Step 1: Synthesis of 5-Bromo-3-methyl-7-azaindole

The regioselective bromination of the 7-azaindole core is a crucial first step. While various brominating agents can be employed, N-bromosuccinimide (NBS) is a common and effective choice for this transformation.

Experimental Protocol: Bromination

Materials:

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)
3-Methyl-7-azaindoleC₈H₈N₂132.161.0 g7.57
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.48 g8.33
Acetonitrile (ACN)C₂H₃N41.0530 mL-
Saturated aq. Na₂S₂O₃Na₂S₂O₃158.11As needed-
Saturated aq. NaHCO₃NaHCO₃84.01As needed-

Procedure:

  • Dissolve 3-methyl-7-azaindole (1.0 g, 7.57 mmol) in acetonitrile (30 mL) in a round-bottom flask.

  • Add N-bromosuccinimide (1.48 g, 8.33 mmol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (ethyl acetate/hexanes) to yield 5-bromo-3-methyl-7-azaindole.

Step 2: Palladium-Catalyzed Formylation

The palladium-catalyzed formylation of aryl halides has emerged as a powerful tool in organic synthesis.[5][6] Various sources of carbon monoxide (CO) can be utilized, including CO gas, or more conveniently, CO-releasing molecules (CORMs) or in situ generation from precursors like formic acid.[7] This protocol will utilize formic acid as a readily available and easy-to-handle CO surrogate.

Mechanism and Rationale

The catalytic cycle is believed to involve the oxidative addition of the 5-bromo-3-methyl-7-azaindole to a Pd(0) species. In the presence of an activator, formic acid decomposes to generate carbon monoxide in situ. The CO then inserts into the aryl-palladium(II) bond to form an acyl-palladium intermediate. Subsequent reductive elimination, often facilitated by a hydride source, releases the aldehyde product and regenerates the Pd(0) catalyst.

Diagram 2: Palladium-Catalyzed Formylation Workflow

Palladium_Formylation_Workflow cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Formation Bromoazaindole 5-Bromo-3-methyl- 7-azaindole Ox_Add Oxidative Addition Bromoazaindole->Ox_Add Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Ox_Add Ligand Phosphine Ligand CO_Source Formic Acid (CO surrogate) CO_Ins CO Insertion CO_Source->CO_Ins Ox_Add->CO_Ins Red_Elim Reductive Elimination CO_Ins->Red_Elim Product 3-Methyl-7-azaindole- 5-carbaldehyde Red_Elim->Product

Caption: Workflow for the palladium-catalyzed formylation.

Experimental Protocol: Palladium-Catalyzed Formylation

Materials:

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)
5-Bromo-3-methyl-7-azaindoleC₈H₇BrN₂211.061.0 g4.74
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.553 mg0.237 (5 mol%)
Di(1-adamantyl)-n-butylphosphineC₂₄H₄₁P376.56179 mg0.474 (10 mol%)
Formic acidCH₂O₂46.030.36 mL9.48
Triethylamine (Et₃N)C₆H₁₅N101.191.32 mL9.48
TolueneC₇H₈92.1420 mL-

Procedure:

  • In a dry Schlenk tube under an inert atmosphere (nitrogen or argon), combine 5-bromo-3-methyl-7-azaindole (1.0 g, 4.74 mmol), palladium(II) acetate (53 mg, 0.237 mmol), and di(1-adamantyl)-n-butylphosphine (179 mg, 0.474 mmol).

  • Add dry, degassed toluene (20 mL) to the flask.

  • Add triethylamine (1.32 mL, 9.48 mmol) followed by formic acid (0.36 mL, 9.48 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (40 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain 3-methyl-7-azaindole-5-carbaldehyde.

Conclusion

This application note has detailed two reliable and effective synthetic routes for the preparation of 3-methyl-7-azaindole-5-carbaldehyde. The classical Vilsmeier-Haack formylation offers a direct and often high-yielding approach, while the palladium-catalyzed method provides a modern alternative that may be more suitable for substrates with sensitive functional groups. The choice of method will depend on the specific requirements of the research project, including scale, available reagents, and the need for functional group compatibility. Both protocols have been presented with detailed, step-by-step instructions to ensure successful implementation in the laboratory.

References

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.1997 , 49, 1. [Link]

  • Brennführor, O.; Neumann, H.; Beller, M. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angew. Chem. Int. Ed. Engl.2009 , 48(23), 4114-33. [Link]

  • Schoenberg, A.; Heck, R. F. Palladium-catalyzed formylation of aryl, heterocyclic, and vinylic halides. J. Am. Chem. Soc.1974 , 96(25), 7761–7764. [Link]

  • Han, C.; Green, K.; Pfeifer, E.; Gosselin, F. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Org. Process Res. Dev.2017 , 21(1), 99-102. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60(1), 119-122. [Link]

  • Aghazadeh, M. Tertiary cyclic amides in Vilsmeier type reaction with indoles. Prog. Chem. Biochem. Res.2019 , 2(1), 34-39. [Link]

  • Sun, G.; Lv, X.; Zhang, Y.; Lei, M.; Hu, L. Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Org. Lett.2017 , 19(16), 4235–4238. [Link]

  • Ivonin, S. P.; et al. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.2024 . [Link]

  • Khedkar, M. V.; et al. CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. Curr. Org. Chem.2020 , 24(22), 2589-2615. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Singh, P. K.; et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Int. J. Chem. Pharm. Sci.2014 , 2(1), 533-549. [Link]

  • Beller, M.; et al. Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction. J. Am. Chem. Soc.2008 , 130(46), 15549-63. [Link]

  • Rai, G.; et al. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catal.2021 , 11(21), 13344–13354. [Link]

  • Wu, X-F.; et al. Palladium-Catalyzed Carbonylations of Aryl Bromides Using Paraformaldehyde: Synthesis of Aldehydes and Esters. Chem. Eur. J.2015 , 21(3), 1048-1051. [Link]

  • Payne, C. M.; Cho, K.; Larsen, D. S. 5-Bromo-norborn-2-en-7-one derivatives as a carbon monoxide source for palladium catalyzed carbonylation reactions. RSC Adv.2019 , 9, 30736-30740. [Link]

  • Mphahlele, M. J.; Moekwa, T. B. Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Org. Biomol. Chem.2019 , 17(8), 2204-2211. [Link]

  • Ivonin, S. P.; et al. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Org. Biomol. Chem.2021 , 19(39), 8566-8577. [Link]

  • Skrypka, A. V.; et al. Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation. Nat. Commun.2023 , 14, 4220. [Link]

  • Tasneem, S.; et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv.2023 , 13, 28063-28091. [Link]

  • Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium‐Catalyzed Reactions. ChemInform2005 , 36(42). [Link]

  • Toste, F. D.; et al. Palladium-catalyzed nitromethylation of aryl halides: an orthogonal formylation equivalent. Angew. Chem. Int. Ed. Engl.2012 , 51(39), 9895-9. [Link]

  • Movassaghi, M.; et al. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Chemistry of Heterocyclic Compounds2021 , 57(10), 922-927. [Link]

  • Wu, X-F.; et al. Mannitol-Based CO Surrogate for Palladium-Catalyzed Alkoxycarbonylation. Eur. J. Org. Chem.2024 . [Link]

  • Wu, X-F.; et al. Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Org. Lett.2007 , 9(12), 2421–2423. [Link]

Sources

One-pot synthesis protocols for substituted 7-azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Streamlining Discovery: Advanced One-Pot Synthesis Protocols for Substituted 7-Azaindoles

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a bioisostere of indole with often superior pharmacological properties such as enhanced solubility and improved metabolic stability.[1][2] Its prevalence in clinically significant molecules, including kinase inhibitors like Vemurafenib, underscores the persistent need for efficient and versatile synthetic routes to access structurally diverse analogues.[2] Traditional multi-step syntheses, however, are often plagued by laborious purification, cumulative yield loss, and significant solvent waste. One-pot synthesis protocols have emerged as a powerful strategy to overcome these limitations, offering streamlined access to complex molecules by combining multiple reaction steps into a single, uninterrupted sequence. This guide provides detailed application notes and step-by-step protocols for key one-pot methodologies, designed for researchers, chemists, and drug development professionals seeking to accelerate the synthesis of substituted 7-azaindoles.

Introduction: The Strategic Advantage of One-Pot Syntheses

In the fast-paced environment of drug discovery, efficiency is paramount. One-pot reactions, which include domino, sequential, and multi-component strategies, represent a paradigm shift in synthetic efficiency. By eliminating the isolation and purification of intermediates, these methods drastically reduce reaction times, solvent consumption, and waste generation. This approach not only aligns with the principles of green chemistry but also accelerates the generation of compound libraries for structure-activity relationship (SAR) studies.

This document details three distinct and powerful one-pot strategies for constructing the 7-azaindole core, each leveraging different catalytic systems and reaction logic to provide access to a wide range of substitution patterns. The protocols are presented with an emphasis on the underlying chemical principles, offering insights into experimental design and optimization.

Palladium-Catalyzed Sequential One-Pot Synthesis: N-Arylation/Sonogashira/Cyclization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. This protocol describes a highly effective one-pot, three-step sequence starting from readily available amino-o-halopyridines to generate 1,2-disubstituted 7-azaindoles.[3] This method circumvents the often-challenging N-arylation of a pre-formed, sterically hindered 2-substituted azaindole core by performing the N-arylation first.[3]

Principle and Rationale

The reaction sequence is initiated with a palladium-catalyzed N-arylation of an amino-o-halopyridine with an aryl iodide. This is immediately followed by a Sonogashira coupling reaction with a terminal alkyne in the same pot. The final, and crucial, step is a temperature-promoted intramolecular cyclization of the resulting N-aryl-2-alkynyl aminopyridine intermediate, which proceeds smoothly to furnish the desired 1,2-disubstituted 7-azaindole. The choice of a palladium catalyst with appropriate ligands is critical for facilitating all three steps efficiently.

Experimental Workflow and Mechanism

G cluster_0 One-Pot Sequential Reaction Start Amino-o-bromopyridine + Aryl Iodide Step1 Pd-Catalyzed N-Arylation Start->Step1 Intermediate1 N-Aryl-amino-o-bromopyridine (In situ) Step1->Intermediate1 AddAlkyne Add Terminal Alkyne + CuI Intermediate1->AddAlkyne Step2 Sonogashira Coupling AddAlkyne->Step2 Intermediate2 N-Aryl-2-alkynyl-aminopyridine (In situ) Step2->Intermediate2 Step3 Intramolecular Cyclization (Heat) Intermediate2->Step3 End 1,2-Disubstituted 7-Azaindole Step3->End

Caption: Workflow for the one-pot N-arylation/Sonogashira/cyclization sequence.

Detailed Protocol

This protocol is adapted from the procedure reported by Oliveira et al.[3]

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-amino-3-bromopyridine (1.0 mmol, 1 equiv.), aryl iodide (1.1 mmol, 1.1 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Initial Reaction (N-Arylation): Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe. Place the reaction vessel in a preheated oil bath at 110 °C and stir for 2 hours.

  • Second Coupling (Sonogashira): After 2 hours, cool the reaction mixture to room temperature. To the same vessel, add the terminal alkyne (1.2 mmol, 1.2 equiv.) and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Cyclization: Seal the Schlenk tube and return it to the 110 °C oil bath. Stir the reaction for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1,2-disubstituted 7-azaindole.

Representative Data
EntryAryl IodideAlkyneYield (%)[3]
1IodobenzenePhenylacetylene66
24-IodotoluenePhenylacetylene71
34-Iodoanisole4-Ethynyltoluene75
4Iodobenzene1-Hexyne55
51-Iodo-4-(trifluoromethyl)benzenePhenylacetylene62
Expert Insights & Troubleshooting
  • Atmosphere is Critical: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Ensuring a properly inert atmosphere (argon or nitrogen) throughout the reaction is crucial for achieving high yields.

  • Base Selection: Cesium carbonate (Cs₂CO₃) is often effective for both the N-arylation and the Sonogashira coupling steps. Other bases like K₂CO₃ or K₃PO₄ can be screened if yields are suboptimal.

  • Solvent Choice: Anhydrous, high-boiling point solvents like 1,4-dioxane or toluene are preferred to achieve the necessary temperatures for all three reaction stages.

  • Intermediate Monitoring: While the protocol is designed as a one-pot procedure, for troubleshooting, it can be beneficial to take an aliquot after the N-arylation step to confirm the formation of the first intermediate by LC-MS. Failure at this stage may indicate issues with the catalyst or base.

One-Pot Multi-Component Synthesis (MCR)

Multi-component reactions (MCRs) are the epitome of one-pot synthesis, constructing complex molecules from three or more starting materials in a single operation. This approach is highly valued in diversity-oriented synthesis (DOS) for the rapid creation of chemical libraries.[4][5]

Principle and Rationale

This protocol describes an efficient three-component cyclocondensation to form highly substituted 7-azaindole derivatives.[4][5] The reaction brings together an N-substituted 2-amino-4-cyanopyrrole, an aldehyde, and an active methylene compound. The sequence typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrrole and subsequent intramolecular cyclization and aromatization to yield the final product.

Experimental Workflow

MCR_Workflow Start1 N-Substituted 2-Aminopyrrole Reaction One-Pot Cyclocondensation (Ethanol or Acetic Acid, Reflux) Start1->Reaction Start2 Aldehyde Start2->Reaction Start3 Active Methylene Compound Start3->Reaction Product Highly Substituted 7-Azaindole Reaction->Product

Caption: General workflow for the three-component synthesis of 7-azaindoles.

Detailed Protocol

This protocol is based on the work of Iaroshenko and colleagues.[4][5]

  • Reagent Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the N-substituted 2-amino-4-cyanopyrrole (1.0 mmol, 1 equiv.), the aldehyde (1.0 mmol, 1 equiv.), and the active methylene compound (e.g., malononitrile, benzoylacetonitrile) (1.0 mmol, 1 equiv.).

  • Solvent Addition: Add absolute ethanol or glacial acetic acid (10 mL). The choice of solvent can influence reaction rates and yields and may require optimization.

  • Reaction: Heat the mixture to reflux (approximately 80-120 °C, depending on the solvent) and stir vigorously. Monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).

  • Isolation and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel chromatography.

Representative Data
N-SubstituentAldehydeActive Methylene Cmpd.Yield (%)[4]
BenzylBenzaldehydeMalononitrile85
Methyl4-ChlorobenzaldehydeMalononitrile88
Benzyl4-NitrobenzaldehydeMeldrum's Acid76
PhenylFuran-2-carbaldehydeIndane-1,3-dione82
Expert Insights & Troubleshooting
  • Scope of Components: This method is powerful due to its broad substrate scope. A wide variety of aromatic and heteroaromatic aldehydes are well-tolerated. The active methylene component dictates the substitution pattern at the C5 and C6 positions of the final product.

  • Solvent Effects: Acetic acid can act as both a solvent and a catalyst, often accelerating the reaction. However, for acid-sensitive substrates, ethanol with a catalytic amount of a base like piperidine may be a better choice.

  • Driving the Reaction: In some cases, removal of water using a Dean-Stark apparatus can improve yields by driving the initial condensation equilibrium forward.

One-Pot Domino Synthesis with Cation-Controlled Selectivity

Domino reactions are elegant processes where a single event triggers a cascade of subsequent bond-forming transformations. This protocol showcases a remarkable example where the choice of an alkali-metal counterion in the base dictates the reaction outcome, leading selectively to either 2-aryl-7-azaindoles or their reduced 2-aryl-7-azaindoline counterparts.[1][6]

Principle and Rationale

The reaction proceeds between 2-fluoro-3-methylpyridine and an arylaldehyde using a hexamethyldisilazide (HMDS) base. The key to the selectivity lies in the counterion:

  • Potassium Hexamethyldisilazide (KHMDS): Furnishes the fully aromatic 2-aryl-7-azaindole.

  • Lithium Hexamethyldisilazide (LiHMDS): Results in the formation of the 2-aryl-7-azaindoline.

This cation-dependent control is a sophisticated tool for synthetic chemists, allowing divergent synthesis from the same set of starting materials through a minor, yet critical, modification of the reaction conditions.[1][6]

Divergent Synthesis Pathways

G cluster_K Pathway A cluster_Li Pathway B Start 2-Fluoro-3-methylpyridine + Arylaldehyde K_Base KN(SiMe₃)₂ Start->K_Base Li_Base LiN(SiMe₃)₂ Start->Li_Base Product_A 2-Aryl-7-Azaindole K_Base->Product_A Product_B 2-Aryl-7-Azaindoline Li_Base->Product_B

Caption: Cation-controlled selective synthesis of 7-azaindoles vs. 7-azaindolines.

Detailed Protocols

These protocols are adapted from the work of Mao, Walsh, and coworkers.[1][6]

Protocol 4.3.1: Synthesis of 2-Aryl-7-Azaindoles (KHMDS)

  • Vessel Preparation: To an oven-dried Schlenk tube, add KHMDS (3.0 mmol, 3.0 equiv.).

  • Reagent Addition: Evacuate and backfill with argon. Add anhydrous diisopropyl ether (iPr₂O, 4 mL). Cool the suspension to 0 °C. Add a solution of 2-fluoro-3-methylpyridine (1.0 mmol, 1.0 equiv.) and the arylaldehyde (1.0 mmol, 1.0 equiv.) in iPr₂O (2 mL) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then place it in a preheated oil bath at 110 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel chromatography.

Protocol 4.3.2: Synthesis of 2-Aryl-7-Azaindolines (LiHMDS)

  • Vessel and Reagent Setup: Follow steps 1 and 2 from Protocol 4.3.1, but use LiHMDS (3.0 mmol, 3.0 equiv.) in place of KHMDS.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 12 hours. (Note: No heating is required for the azaindoline synthesis).

  • Work-up and Purification: Follow step 4 from Protocol 4.3.1.

Representative Data
EntryAldehydeBaseProductYield (%)[6]
1BenzaldehydeKHMDS2-Phenyl-7-azaindole75
2BenzaldehydeLiHMDS2-Phenyl-7-azaindoline82
34-MethoxybenzaldehydeKHMDS2-(4-Methoxyphenyl)-7-azaindole78
44-MethoxybenzaldehydeLiHMDS2-(4-Methoxyphenyl)-7-azaindoline90
52-NaphthaldehydeKHMDS2-(Naphthalen-2-yl)-7-azaindole65
Expert Insights & Mechanistic Rationale

The selectivity is believed to arise from the differing coordination properties of Li⁺ and K⁺ ions. The smaller, more Lewis acidic Li⁺ cation may stabilize key intermediates in the reaction pathway leading to the azaindoline, preventing the final aromatization step. In contrast, the larger, less coordinating K⁺ ion does not provide this stabilization, allowing the reaction to proceed through an acceptorless dehydrogenation to the fully aromatic 7-azaindole.[1] This subtle yet powerful effect highlights the importance of considering all reaction components, including seemingly simple counterions, during reaction design and optimization.

Conclusion

The one-pot protocols detailed in this guide represent a selection of modern, efficient, and versatile strategies for the synthesis of substituted 7-azaindoles. From palladium-catalyzed sequential couplings to multi-component and cation-controlled domino reactions, these methods provide powerful tools for medicinal chemists and researchers. By embracing these advanced synthetic approaches, laboratories can significantly accelerate the discovery and development of novel therapeutics built around the privileged 7-azaindole core.

References

  • Xu, X., Ou, M., Wang, Y. E., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. [Link]

  • Iaroshenko, V. O., Vilches-Herrera, M., & Langer, P. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. [Link]

  • Larock, R. C. (1998). Larock Reaction in the Synthesis of Heterocyclic Compounds. Comprehensive Organic Synthesis II. [Link]

  • Xu, X., Ou, M., Wang, Y. E., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. RSC Publishing. [Link]

  • Oliveira, R., Santos, A. S., & Marques, M. M. B. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters. [Link]

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. [Link]

  • Lin, Y. L., & Wu, M. J. (2019). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. Scientific Reports. [Link]

  • Iaroshenko, V. O., Vilches-Herrera, M., & Langer, P. (2012). One-pot, three-component synthesis of 7-azaindole derivatives from N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds. Semantic Scholar. [Link]

  • Kumar, D., Singh, A., Kumar, N. M., Singh, R. K., & Singh, R. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Langer, P. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. [Link]

  • Iaroshenko, V. O., et al. (2015). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ResearchGate. [Link]

  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

Sources

The Versatile Role of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole and purine allows it to interact with a wide range of biological targets, particularly protein kinases.[1][2] The introduction of a nitrogen atom into the indole ring system can enhance binding affinities, improve physicochemical properties such as solubility, and offer new intellectual property opportunities.[1] The 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a key building block that combines the benefits of the 7-azaindole core with a reactive aldehyde functionality, making it a valuable starting material for the synthesis of diverse compound libraries targeting various diseases.

The aldehyde group at the C5 position is a versatile chemical handle that can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the introduction of diverse substituents and the construction of complex molecular architectures. This application note will detail several key synthetic transformations of 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and provide exemplary protocols for its use in the synthesis of medicinally relevant compounds, with a focus on kinase inhibitors.

Key Applications in Drug Discovery

The 7-azaindole scaffold is a core component of numerous kinase inhibitors, including approved drugs and clinical candidates.[1] The aldehyde functionality of 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde serves as a crucial entry point for the synthesis of inhibitors targeting key kinases in oncology and immunology, such as Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5]

Targeting the JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancer.[6] Several approved JAK inhibitors, such as tofacitinib and filgotinib, feature a pyrrolopyrimidine core, which is structurally related to the 7-azaindole scaffold.[7][8] The synthesis of analogues of these drugs often involves the introduction of side chains that can be readily accomplished starting from an aldehyde precursor.

Inhibition of FGFR Signaling

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver of cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known oncogenic driver in various cancers.[9][10] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of potent and selective FGFR inhibitors.[3][9] The aldehyde group on the 3-methyl-7-azaindole core can be elaborated to introduce pharmacophores that occupy the hydrophobic pocket of the FGFR kinase domain.

Synthetic Utility and Key Transformations

The aldehyde functionality of 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde allows for a range of synthetic manipulations. The following sections will provide detailed protocols for some of the most important transformations in a medicinal chemistry context.

Application Note 1: Synthesis of Aminomethyl Derivatives via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This reaction involves the initial formation of an imine or enamine from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This transformation is widely used to connect the 7-azaindole core to various amine-containing fragments, which can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: General Procedure for Reductive Amination

This protocol is adapted from standard reductive amination procedures and is applicable to a wide range of primary and secondary amines.

Reactant Mixture:

  • In a round-bottom flask, dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 mmol, 1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).

  • Add the desired primary or secondary amine (1.1 mmol, 1.1 equiv.).

  • Add a dehydrating agent, such as anhydrous sodium sulfate or magnesium sulfate, if necessary.

Reaction:

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv.), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

Work-up:

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired aminomethyl derivative.

Data Presentation: Exemplary Reductive Amination Reactions

Amine SubstrateReducing AgentSolventYield (%)
MorpholineNaBH(OAc)₃DCE85-95
N-methylpiperazineNaBH(OAc)₃DCM80-90
AnilineNaBH(OAc)₃DCE75-85

Visualization: Reductive Amination Workflow

G start 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde + Amine (R1R2NH) step1 Imine/Iminium Ion Formation (DCM or DCE, rt) start->step1 step2 Reduction (NaBH(OAc)3, rt) step1->step2 product Aminomethyl-7-azaindole Derivative step2->product

Caption: Workflow for the synthesis of aminomethyl-7-azaindole derivatives via reductive amination.

Application Note 2: Carbon-Carbon Bond Formation via Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[2][11] In the context of medicinal chemistry, this reaction can be used to introduce vinyl linkers, which can serve as rigid spacers to orient pharmacophoric groups or as precursors for further functionalization. The reaction of 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde with a phosphorus ylide generates a vinyl-7-azaindole derivative.

Experimental Protocol: General Procedure for Wittig Reaction

This protocol is a general procedure for the Wittig reaction with stabilized and semi-stabilized ylides.

Preparation of the Phosphorus Ylide:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 mmol, 1.1 equiv.) in anhydrous tetrahydrofuran (THF) (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 mmol, 1.1 equiv.).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often indicated by a color change (typically to deep red, orange, or yellow).

Wittig Reaction:

  • Cool the ylide solution to 0 °C.

  • Dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

Monitoring:

  • Monitor the reaction progress by TLC or LC-MS.

Work-up:

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by column chromatography on silica gel to afford the desired vinyl-7-azaindole derivative. The triphenylphosphine oxide byproduct can often be removed by trituration or careful chromatography.

Visualization: Wittig Reaction Workflow

G start Phosphonium Salt + Strong Base step1 Ylide Formation (Anhydrous THF) start->step1 step2 Reaction with 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde step1->step2 product Vinyl-7-azaindole Derivative step2->product

Caption: General workflow for the synthesis of vinyl-7-azaindole derivatives using the Wittig reaction.

Application Note 3: Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[12][13] This reaction is particularly useful for synthesizing α,β-unsaturated ketones, esters, and nitriles, which are valuable intermediates in drug synthesis. The reaction of 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde with an active methylene compound provides a route to extended conjugated systems.

Experimental Protocol: General Procedure for Knoevenagel Condensation

This protocol is a general procedure for the Knoevenagel condensation with active methylene compounds.

Reactant Mixture:

  • In a round-bottom flask, dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 mmol, 1.0 equiv.) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol, 1.1 equiv.) in a suitable solvent such as ethanol or toluene (10 mL).

  • Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 mmol, 0.1 equiv.).

Reaction:

  • Heat the reaction mixture to reflux for 2-6 hours. For less reactive substrates, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

Monitoring:

  • Monitor the reaction progress by TLC or LC-MS.

Work-up:

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and dissolve the residue in an organic solvent. Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Purification:

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired α,β-unsaturated product.

Visualization: Knoevenagel Condensation Workflow

G start 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde + Active Methylene Compound step1 Base-Catalyzed Condensation (e.g., Piperidine, Reflux) start->step1 product α,β-Unsaturated 7-Azaindole Derivative step1->product

Caption: Workflow for Knoevenagel condensation to synthesize α,β-unsaturated 7-azaindole derivatives.

Conclusion

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its 7-azaindole core provides a privileged scaffold for interacting with a wide range of biological targets, particularly protein kinases. The aldehyde functionality at the C5 position allows for a diverse array of chemical transformations, including reductive amination, Wittig olefination, and Knoevenagel condensation. These reactions enable the straightforward introduction of various pharmacophoric groups and the construction of complex molecular architectures. The protocols provided in this application note serve as a guide for researchers to unlock the synthetic potential of this important building block in the quest for novel therapeutics.

References

  • Zhang, Y., et al. (2021). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 26(12), 3567. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21567-21575. Available at: [Link]

  • Zhang, Y., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(11), 2844.
  • Kim, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. Available at: [Link]

  • Norman, P. (2010). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ACS Medicinal Chemistry Letters, 1(8), 415-419.
  • Jin, Q., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809-14831. Available at: [Link]

  • Shaque, A. B., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(2).
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Shaque, A. B., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(2).
  • Flanagan, M. E., et al. (2010). Discovery of Tofacitinib (CP-690,550), a Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis and Other Immunoinflammatory Diseases. Journal of Medicinal Chemistry, 53(24), 8468-8484.
  • Kim, H., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451.
  • ChemVersatility. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis.
  • Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(12), 241-247.
  • International Journal of Science and Research (IJSR). (2020). Design, Synthesis and Biological Evaluation of Some New Derivatives of Azoles Bearing Pyrrolo [2, 3-d] Pyrimidine Nucleus as Janus Kinase Inhibitors. International Journal of Science and Research (IJSR), 9(11), 1083-1091.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Hojnik, C. (2012). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
  • Molecules. (2021).
  • Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2023).
  • Molecules. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
  • ResearchGate. (2025). Synthesis of Pyrroloquinoline-containing Polycyclic Scaffold via Decarboxylative [3+2] Cycloaddition and Aza-Wittig Reactions.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Google Patents. (n.d.). CN104987339A - Synthesis method of tofacitinib citrate.
  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6599.
  • Molecules. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(22), 5431.
  • Google Patents. (n.d.). WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof.
  • SciSpace. (2016).
  • DOI. (n.d.). Supporting Information Three-step One-Pot Process of 3-Methyl-5-benzofuranol from Amine, Aldehydes and p-Benzoquinone.
  • MDPI. (2024). Reaction of Pyrrolobenzothiazines with Schiff Bases and Carbodiimides: Approach to Angular 6/5/5/5-Tetracyclic Spiroheterocycles. Molecules, 29(9), 2095.

Sources

Application Note: 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde as a Key Intermediate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Its structure is bioisosteric to the adenine base of ATP, enabling it to form critical bidentate hydrogen bonds with the hinge region of numerous kinases[1][2][3]. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a versatile intermediate for constructing potent and selective kinase inhibitors. We will explore the chemical logic behind its application, provide detailed protocols for key synthetic transformations, and present a case study illustrating its role in synthesizing advanced inhibitor analogues.

The Strategic Importance of the 7-Azaindole Scaffold

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that target the ATP-binding site of kinases is a highly successful therapeutic strategy[4].

The 7-azaindole scaffold has emerged as a "privileged fragment" in this field for several reasons[2][5]:

  • Hinge Binding: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor. This arrangement perfectly complements the amide backbone of the kinase hinge region, leading to high-affinity binding[3].

  • Structural Versatility: The 7-azaindole core possesses multiple sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties[3].

  • Proven Clinical Success: This scaffold is integral to several FDA-approved drugs, most notably Vemurafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma[1][5].

The subject of this note, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, leverages this powerful core. The aldehyde functionality at the C5 position is a versatile chemical handle, providing a gateway to a diverse range of molecular architectures.

cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Scaffold Hinge Backbone N-H Backbone C=O Azaindole Pyrrole N-H Pyridine N7 Azaindole->Hinge Bidentate Hydrogen Bonds

Figure 1: Bidentate hydrogen bonding interaction between the 7-azaindole scaffold and the kinase hinge region.

Key Synthetic Transformations of the Aldehyde Moiety

The C5-aldehyde group is an electrophilic center that serves as a linchpin for introducing complexity and diversity. Below are protocols for fundamental reactions pivotal to elaborating the core scaffold.

Reductive Amination: Introducing Side Chains

Reductive amination is arguably the most powerful method for converting the aldehyde into a C-N bond, allowing the introduction of various amine-containing side chains that can probe different pockets of the kinase active site.

Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze the formation of the imine or enamine intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.

    • Expert Insight: NaBH(OAc)₃ is preferred over stronger agents like NaBH₄ because it is less basic, moisture-tolerant, and selectively reduces the protonated imine in the presence of the aldehyde, minimizing side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amine.

Start 3-Methyl-1H-pyrrolo[2,3-b]pyridine -5-carbaldehyde Imine Imine Intermediate (+ H₂O) Start->Imine + Amine Primary/Secondary Amine (R-NH₂) Amine->Imine AcOH (cat.) Product Final Amine Product Imine->Product + Reducer NaBH(OAc)₃ Reducer->Product

Figure 2: Workflow for the reductive amination of the title compound.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Olefination

These reactions are essential for forming carbon-carbon double bonds, enabling the extension of the scaffold with conjugated systems or linking to other aromatic rings.

Protocol: General Procedure for HWE Olefination

  • Ylide Generation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add the desired phosphonate ester (e.g., diethyl cyanomethylphosphonate, 1.1 eq) dropwise.

    • Expert Insight: The HWE reaction typically favors the formation of the (E)-alkene, which can be critical for achieving the correct geometry for inhibitor binding.

  • Reaction Setup: After stirring for 30 minutes at 0 °C, add a solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq) in anhydrous THF.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction carefully with water at 0 °C. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography.

Case Study: Synthesis of a Pyrrolo[2,3-b]pyridine-based FGFR Inhibitor

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. Several potent FGFR inhibitors utilize the 7-azaindole scaffold. While a direct synthesis starting from our exact title compound may vary in published literature, we can construct a representative and logical synthesis based on established methodologies for this class of inhibitors[6].

This hypothetical synthesis aims to produce a molecule where a substituted aniline moiety, crucial for FGFR binding, is linked to the C5 position via a urea or amide linkage, which often starts with the aldehyde.

Synthetic Scheme:

  • Oxidation to Carboxylic Acid: The starting aldehyde is first oxidized to 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a functionalized aniline (e.g., 3,5-dimethoxyaniline) using standard peptide coupling reagents.

Protocol: Step 1 - Oxidation of Aldehyde

  • Reaction Setup: Dissolve 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Reagent Addition: Add 2-methyl-2-butene (4.0 eq) followed by sodium chlorite (NaClO₂, 3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 3.0 eq).

    • Expert Insight: This is the Pinnick oxidation. 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions with the electron-rich pyrrole ring.

  • Reaction: Stir vigorously at room temperature for 6-12 hours.

  • Workup: Adjust the pH to ~3 with 1 M HCl. The carboxylic acid product often precipitates and can be collected by filtration. Alternatively, extract with an appropriate organic solvent.

Protocol: Step 2 - Amide Coupling (EDC/HOBt)

  • Acid Activation: To a solution of the carboxylic acid from Step 1 (1.0 eq) in anhydrous DMF, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), Hydroxybenzotriazole (HOBt, 1.5 eq), and a tertiary amine base such as Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 30 minutes at room temperature.

  • Amine Addition: Add the desired aniline (e.g., 3,5-dimethoxyaniline, 1.1 eq).

  • Reaction: Stir at room temperature for 12-24 hours.

  • Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Aldehyde Starting Aldehyde Acid Carboxylic Acid Aldehyde->Acid Pinnick Oxidation (NaClO₂, NaH₂PO₄) Inhibitor FGFR Inhibitor Analog Acid->Inhibitor Amide Coupling (EDC, HOBt) Aniline Substituted Aniline Aniline->Inhibitor +

Figure 3: Synthetic pathway to a potential FGFR inhibitor from the title aldehyde.

Data Summary

The versatility of the 7-azaindole scaffold allows for the development of inhibitors against a wide range of kinases. The modifications enabled by the C5-aldehyde are crucial for achieving desired potency and selectivity.

Scaffold BaseKinase Target(s)Representative IC₅₀ (nM)Reference
1H-pyrrolo[2,3-b]pyridineFGFR17[6]
1H-pyrrolo[2,3-b]pyridineFGFR29[6]
1H-pyrrolo[2,3-b]pyridineFGFR325[6]
Pyrrolo[3,2-c]pyridineFMS Kinase30[7]
7-AzaindolePI3K<1[8]

Conclusion

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a high-value, strategic starting material for the synthesis of kinase inhibitors. Its core 7-azaindole structure provides a robust anchor into the kinase hinge region, while the C5-aldehyde functionality offers a versatile point for synthetic elaboration. Through straightforward chemical transformations such as reductive amination, olefination, and oxidation followed by amide coupling, researchers can rapidly generate diverse libraries of compounds. The protocols and strategies outlined in this note provide a solid foundation for leveraging this intermediate in the design and synthesis of next-generation targeted therapeutics.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

  • Wang, L., et al. (2016). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Molecules, 21(11), 1546. [Link]

  • El-Damasy, D. A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Archiv der Pharmazie, 351(8), e1800083. [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1794-1819. [Link]

  • Qhobosheane, M. A., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(9), 1623-1627. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1738-1745. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in the Development of Selective JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Janus kinase (JAK) family, particularly JAK1, represents a pivotal node in cytokine signaling pathways implicated in a host of inflammatory and autoimmune diseases.[1] The development of selective JAK1 inhibitors is a critical therapeutic goal, aiming to maximize efficacy while minimizing off-target effects associated with pan-JAK inhibition.[2][3] This guide provides an in-depth exploration of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key heterocyclic building block, in the rational design and synthesis of next-generation JAK1 inhibitors. We will dissect the strategic importance of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, detail a robust synthetic protocol from the aldehyde intermediate, and provide a validated in vitro protocol for assessing inhibitor potency and selectivity.

The Scientific Imperative for JAK1 Selectivity

The JAK-STAT signaling pathway is a primary communication route for over 50 cytokines and growth factors, making it central to immune regulation.[4] Dysregulation of this pathway is a hallmark of diseases like rheumatoid arthritis, inflammatory bowel disease, and myelofibrosis.[1][5]

The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. While the first-generation inhibitors like Tofacitinib showed clinical success, their pan-JAK inhibitory profile (targeting multiple JAK isoforms) raised concerns about potential side effects.[3][6] For instance, inhibiting JAK2 can impact hematopoiesis, while JAK3 inhibition can affect lymphocyte function.[3] This has driven a concerted effort in medicinal chemistry to develop inhibitors with high selectivity for JAK1, which is crucial for mediating the signaling of many pro-inflammatory cytokines.[2][3][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor (Dimerized) Cytokine->Receptor 1. Binding & Dimerization JAK1_A JAK1 Receptor:f0->JAK1_A JAK1_B JAK1 Receptor:f1->JAK1_B JAK1_A->JAK1_A STAT_A STAT JAK1_A->STAT_A 4. STAT Recruitment & Phosphorylation (P) STAT_dimer STAT Dimer STAT_A->STAT_dimer 5. Dimerization STAT_B STAT DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 7. Gene Regulation

Figure 1: Simplified JAK1-STAT Signaling Pathway.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Hinge-Binder

At the heart of many successful kinase inhibitors lies the 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole.[8] This scaffold is considered "privileged" in medicinal chemistry because of its remarkable ability to mimic the adenine hinge-binding motif of ATP, the natural substrate for kinases.[8][9]

Causality Behind the Choice: The 7-azaindole core forms two critical hydrogen bonds with the backbone of the kinase hinge region:

  • The pyrrole N-H acts as a hydrogen bond donor.

  • The adjacent pyridine nitrogen (N7) acts as a hydrogen bond acceptor.

This bidentate interaction provides a strong and specific anchor for the inhibitor within the ATP-binding pocket, serving as an excellent foundation for building potency and selectivity.[10][11][12]

G cluster_scaffold 7-Azaindole Scaffold cluster_hinge Kinase Hinge Region Scaffold Hinge_NH Backbone N-H Scaffold->Hinge_NH H-Bond (Acceptor) Hinge_CO Backbone C=O Scaffold->Hinge_CO H-Bond (Donor)

Figure 2: Bidentate hydrogen bonding of the 7-azaindole scaffold.

Role of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

This specific aldehyde is a highly valuable synthetic intermediate for several reasons:

  • Core Scaffold: It provides the essential 7-azaindole core for hinge binding.

  • Aldehyde Handle: The carbaldehyde group at the C5 position is a versatile functional group, enabling a wide array of subsequent chemical transformations. It is an ideal precursor for reactions such as reductive amination, Wittig reactions, and oxidation to a carboxylic acid, which can then be converted to an amide.[13][14] This allows for the systematic exploration of the solvent-exposed region of the ATP-binding site to enhance potency and selectivity.

  • Methyl Group: The methyl group at the C3 position can influence the molecule's physicochemical properties, such as solubility and metabolic stability. It can also provide subtle steric interactions within the binding pocket that may favor binding to JAK1 over other isoforms.

Experimental Protocol: Synthesis of a Representative JAK1 Inhibitor

This protocol details the synthesis of a hypothetical but representative JAK1 inhibitor via reductive amination, a robust and widely used reaction in medicinal chemistry.

Workflow Overview

G A Starting Aldehyde (3-Methyl-1H-pyrrolo[2,3-b] pyridine-5-carbaldehyde) C Reductive Amination (Imine formation + Reduction) A->C B Amine Component (e.g., Piperidine derivative) B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Final Inhibitor (Characterization) E->F

Figure 3: Synthetic workflow for inhibitor synthesis.

Materials and Reagents:

  • 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

  • Amine of choice (e.g., 4-aminopiperidine derivative)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (AcOH), glacial

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq) in anhydrous DCM (0.1 M), add the selected amine (1.1 eq).

    • Rationale: DCM is a good, non-protic solvent for this reaction. A slight excess of the amine ensures complete consumption of the limiting aldehyde.

  • Imine Formation: Add glacial acetic acid (0.1 eq) to the mixture and stir at room temperature for 30 minutes.

    • Rationale: Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate, which is more electrophilic and reactive than the starting aldehyde.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Stir the reaction at room temperature.

    • Rationale: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, reducing the likelihood of side reactions. Adding it portion-wise helps control any potential exotherm.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed (typically 2-4 hours).

    • Trustworthiness: This step is critical for ensuring the reaction has gone to completion and avoids unnecessary processing or extended reaction times.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Rationale: The bicarbonate solution neutralizes the acetic acid and quenches any remaining reducing agent. The washes remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM).

    • Rationale: Chromatography is essential to remove unreacted starting materials, by-products, and residual reagents, yielding the pure inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro JAK1 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the potency (IC₅₀) of the synthesized compound against JAK1 and its selectivity against other JAK isoforms. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[15]

Assay Principle

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection A JAK1 + Substrate + ATP + Inhibitor B ADP + Phospho-Substrate + unconsumed ATP A->B C Add ADP-Glo™ Reagent (Depletes remaining ATP) B->C D Add Kinase Detection Reagent (Converts ADP -> ATP -> Light) C->D E Luminescent Signal D->E

Figure 4: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes

  • Appropriate peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • Synthesized inhibitor compound, dissolved in DMSO

  • Assay Buffer (Kinase Reaction Buffer)

  • 384-well white assay plates

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create a 10-point dose-response curve.

  • Assay Plate Setup: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the appropriate JAK enzyme diluted in assay buffer to each well.

    • Expertise: The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically ~10-30% ATP consumption).[15]

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the reaction.

    • Expertise: The ATP concentration should be at or near its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[16]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data relative to positive (no inhibitor, 0% inhibition) and negative (no enzyme, 100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation and Interpretation

The primary output of the assay protocol is the IC₅₀ value. To assess selectivity, the assay is repeated for each of the four JAK isoforms. The results can be summarized in a table for clear comparison.

Table 1: Representative Inhibitory Profile of a Synthesized Compound

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)
Inhibitor X 525080045050-fold
Tofacitinib 152021101.3-fold
  • Interpretation: In this hypothetical example, "Inhibitor X," derived from our scaffold, shows potent inhibition of JAK1 with an IC₅₀ of 5 nM. Critically, it is 50-fold more selective for JAK1 over JAK2, suggesting it may have a wider therapeutic window and fewer hematologic side effects compared to a less selective compound like Tofacitinib.[3] This quantitative data is essential for making informed decisions in a drug discovery program.

Conclusion

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a strategically important building block in modern medicinal chemistry, particularly for the development of targeted kinase inhibitors. Its inherent ability to anchor within the kinase hinge region via the 7-azaindole core, combined with the synthetic flexibility offered by the C5-aldehyde, provides an efficient and rational pathway to potent and selective JAK1 inhibitors. The protocols outlined herein provide a robust framework for the synthesis and in vitro evaluation of such compounds, enabling researchers to accelerate the discovery of safer and more effective therapies for autoimmune and inflammatory diseases.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved January 19, 2026, from [Link]

  • Gál, J., et al. (2021). Early phase studies of JAK1 selective inhibitors in rheumatoid arthritis. Rheumatology, 60(5), 2069-2079. [Link]

  • Norman, P. (2014). Selective JAK inhibitors in development for rheumatoid arthritis. Expert Opinion on Investigational Drugs, 23(8), 1067-1077. [Link]

  • Loveridge, E. J. (2011). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 754, 145-155. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved January 19, 2026, from [Link]

  • Radi, R., et al. (2012). Progress toward JAK1-selective inhibitors. Medicinal Chemistry Communications, 3(9), 1049-1067. [Link]

  • Oxford Academic. (2021). Early phase studies of JAK1 selective inhibitors in rheumatoid arthritis. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Selective JAK inhibitors in development for rheumatoid arthritis. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). In vitro JAK kinase activity and inhibition assays. Retrieved January 19, 2026, from [Link]

  • Park, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]

  • ACS Publications. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved January 19, 2026, from [Link]

  • Forster, M., et al. (2018). Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. Journal of Medicinal Chemistry, 61(12), 5350-5366. [Link]

  • Journal of Heterocyclic Chemistry. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved January 19, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved January 19, 2026, from [Link]

  • Tang, Z., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(22), 5434. [Link]

  • ResearchGate. (n.d.). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. Retrieved January 19, 2026, from [Link]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5613-5618. [Link]

  • O'Brien, C. J., et al. (2018). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 14, 2426-2491. [Link]

  • Al-Salama, Z. T. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Journal of Biomolecular Structure & Dynamics, 39(18), 7175-7188. [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of 1 H -Pyrrolo[ 2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved January 19, 2026, from [Link]

Sources

Role of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in FGFR inhibitor design

Author: BenchChem Technical Support Team. Date: January 2026

Topic: The Strategic Role of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in the Rational Design of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Authored By: Gemini, Senior Application Scientist

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a well-documented oncogenic driver in a multitude of cancers.[1][2] This has positioned the FGFR family as a high-priority target for therapeutic intervention. Small molecule kinase inhibitors have shown significant promise, with several agents progressing through clinical trials and receiving regulatory approval.[3][4] A key architectural element in many potent and selective FGFR inhibitors is the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold.[5][6] This document provides an in-depth guide on the strategic importance of a specific derivative, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde , as a pivotal starting material in the design and synthesis of next-generation FGFR inhibitors. We will elucidate the underlying biology of FGFR signaling, the rationale for targeting it, and provide detailed protocols for the synthesis and in vitro evaluation of a representative inhibitor derived from this key intermediate.

The FGFR Signaling Axis: A Core Target in Oncology

The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4) that, upon binding with their cognate fibroblast growth factor (FGF) ligands, initiate a cascade of downstream signaling events.[7] This activation triggers receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain, creating docking sites for adaptor proteins.[8][9] Consequently, major signaling pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways, are activated, driving cellular proliferation, survival, migration, and angiogenesis.[8][10]

Genetic alterations such as gene amplification, activating mutations, and chromosomal translocations involving FGFRs are frequently observed in various malignancies, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung carcinoma.[1][8] These aberrations lead to ligand-independent, constitutive activation of the pathway, making it a compelling target for tailored cancer therapies.

FGFR_Signaling_Pathway Figure 1: The FGFR Signaling Cascade FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Receptor Dimerization & Autophosphorylation FGFR->P1 Activates FRS2 FRS2 P1->FRS2 Phosphorylates PLCg PLCγ P1->PLCg Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Recruits RAS RAS GRB2_SOS->RAS Activates RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation PKC PKC PLCg->PKC Activates PKC->Proliferation

Figure 1: Simplified FGFR Signaling Cascade.

The 7-Azaindole Scaffold: A Privileged Hinge-Binder

The design of ATP-competitive kinase inhibitors often relies on scaffolds that can effectively mimic the adenine portion of ATP, anchoring the molecule within the kinase's hinge region. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) structure has emerged as a premier scaffold for this purpose.[4][11] Its defining feature is the ability to form critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, a conserved structural motif in kinases. This high-affinity interaction provides a stable foundation upon which further modifications can be made to enhance potency and selectivity.

The strategic value of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde lies in its pre-installed functional handles that allow for systematic exploration of the kinase's ATP-binding pocket.

  • The 7-Azaindole Core: Serves as the primary hinge-binding motif.

  • The C5-Aldehyde (-CHO): This is the key to synthetic versatility. The aldehyde is an exceptionally useful functional group, acting as an electrophilic site for a vast array of chemical transformations. It allows medicinal chemists to readily introduce diverse side chains that can extend into the solvent-exposed region or other hydrophobic pockets of the FGFR kinase domain. This is crucial for optimizing pharmacodynamic and pharmacokinetic properties.

  • The C3-Methyl (-CH3): This group can provide beneficial steric interactions or be a site for further modification, contributing to the overall structure-activity relationship (SAR).

Synthetic_Utility Figure 2: Synthetic Utility of the C5-Aldehyde cluster_reactions Key Chemical Transformations cluster_products Resulting Moieties Start 3-Methyl-1H-pyrrolo[2,3-b]pyridine -5-carbaldehyde ReductiveAmination Reductive Amination (+ R-NH2, [H]) Start->ReductiveAmination Wittig Wittig Reaction (+ Ylide) Start->Wittig Condensation Condensation Reactions (e.g., Knoevenagel) Start->Condensation Oxidation Oxidation (+ [O]) Start->Oxidation Amine Substituted Amines (R-NH-CH2-) ReductiveAmination->Amine Alkene Substituted Alkenes (-CH=CH-R) Wittig->Alkene ActivatedAlkene Electron-Deficient Alkenes Condensation->ActivatedAlkene CarboxylicAcid Carboxylic Acid (-COOH) Oxidation->CarboxylicAcid

Figure 2: Synthetic utility of the aldehyde group.

Application Protocol: Synthesis of a Representative FGFR Inhibitor

This protocol details the synthesis of a model FGFR inhibitor via reductive amination, a robust and widely used reaction that exemplifies the utility of the aldehyde intermediate. We will couple the aldehyde with N-methylpiperazine, a common moiety in kinase inhibitors known to enhance solubility and cell permeability.

Objective: To synthesize 5-((4-methylpiperazin-1-yl)methyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine.

Materials and Reagents
ReagentSupplierGrade
3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehydeCommercial>98% Purity
1-MethylpiperazineCommercialAnhydrous
Sodium triacetoxyborohydride (STAB)CommercialReagent Grade
Dichloromethane (DCM)CommercialAnhydrous
Acetic AcidCommercialGlacial
Saturated Sodium Bicarbonate (NaHCO₃) solutionIn-house prep.-
Brine (Saturated NaCl solution)In-house prep.-
Anhydrous Magnesium Sulfate (MgSO₄)Commercial-
Silica Gel for Column ChromatographyCommercial230-400 mesh
Ethyl Acetate / Methanol / TriethylamineCommercialHPLC Grade
Step-by-Step Synthesis Protocol

Synthesis_Workflow Figure 3: Synthesis Workflow Start 1. Dissolve Aldehyde in Anhydrous DCM Step2 2. Add 1-Methylpiperazine & Acetic Acid (catalyst) Start->Step2 Step3 3. Stir for 30 min (Imine Formation) Step2->Step3 Step4 4. Add NaBH(OAc)3 (Portion-wise) Step3->Step4 Step5 5. Stir Overnight at RT (Reduction) Step4->Step5 Step6 6. Quench with sat. NaHCO3 (Aqueous Work-up) Step5->Step6 Step7 7. Extract with DCM, Dry (MgSO4), Concentrate Step6->Step7 End 8. Purify via Column Chromatography (Silica, DCM/MeOH/TEA) Step7->End Assay_Workflow Figure 4: In Vitro Kinase Assay Workflow Step1 1. Prepare serial dilution of inhibitor in DMSO Step2 2. Add inhibitor dilutions to 384-well plate Step1->Step2 Step3 3. Add FGFR2 enzyme & Poly(E,Y) substrate Step2->Step3 Step4 4. Incubate 15 min at RT (Pre-incubation) Step3->Step4 Step5 5. Initiate reaction by adding ATP solution Step4->Step5 Step6 6. Incubate 1 hr at 30°C (Kinase Reaction) Step5->Step6 Step7 7. Add Kinase-Glo® Max reagent to stop reaction Step6->Step7 Step8 8. Incubate 10 min at RT Step7->Step8 Step9 9. Read luminescence on plate reader Step8->Step9

Sources

Application Notes & Protocols: Strategic Derivatization of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a highly valued structural motif in medicinal chemistry, recognized for its role as a bioisostere of indole and its prevalence in numerous kinase inhibitors and other therapeutic agents.[1][2][3] This document provides a detailed guide for the chemical derivatization of a key intermediate, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. The aldehyde at the C-5 position serves as a versatile synthetic handle, allowing for the systematic introduction of chemical diversity crucial for robust Structure-Activity Relationship (SAR) exploration.[1][4] We present validated protocols for several key transformations—reductive amination, Wittig olefination, oxidation followed by amidation, and Knoevenagel condensation—explaining the strategic rationale behind each method for generating compound libraries tailored for drug discovery programs.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole core is considered a "privileged scaffold" in drug discovery. Its unique electronic properties, imparted by the pyridine nitrogen, allow it to function as both a hydrogen bond donor (at N1-H) and acceptor (at N7), mimicking the hinge-binding interactions of purines with many protein kinases.[5] This has led to its incorporation into a multitude of approved drugs and clinical candidates, particularly targeting kinases like JAK.[2][6]

For SAR studies, systematic modification of the scaffold is essential to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The starting material, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde , offers two primary points for diversification: the N1 position of the pyrrole and, more significantly, the C5-carbaldehyde. The aldehyde is a highly reactive and versatile functional group, enabling a wide array of chemical transformations to explore the chemical space around this core.[3]

This guide focuses on leveraging the C5-aldehyde to build diverse molecular libraries, providing researchers with both the strategic "why" and the practical "how" for each derivatization pathway.

Core Derivatization Workflow

The aldehyde functional group is an electrophilic center that can be readily transformed into a variety of other functionalities. The choice of reaction dictates the type of chemical space that can be explored. The following diagram illustrates the primary derivatization pathways from the starting aldehyde.

G cluster_0 Derivatization Pathways cluster_1 Resulting Scaffolds for SAR start 3-Methyl-1H-pyrrolo[2,3-b]pyridine- 5-carbaldehyde reductive_amination Reductive Amination start->reductive_amination R¹R²NH, [H] wittig Wittig Olefination start->wittig Ph₃P=CHR¹ oxidation_amidation Oxidation → Amidation start->oxidation_amidation 1. [O] 2. R¹R²NH, Coupling Agent knoevenagel Knoevenagel Condensation start->knoevenagel Z-CH₂-Z', Base amine_product C5-Aminomethyl Derivatives (Adds basicity, H-bonding) reductive_amination->amine_product alkene_product C5-Vinyl Derivatives (Extends conjugation, adds rigidity) wittig->alkene_product amide_product C5-Carboxamide Derivatives (Adds H-bonding, polarity) oxidation_amidation->amide_product knoevenagel_product C5-α,β-Unsaturated Systems (Michael acceptors, extended π-system) knoevenagel->knoevenagel_product

Caption: Derivatization strategies for SAR studies starting from 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

Detailed Application Notes and Protocols

This section provides the rationale and step-by-step protocols for the key transformations.

Reductive Amination: Introducing Amine Diversity

Scientific Rationale: Reductive amination is one of the most robust and widely used methods in medicinal chemistry for synthesizing amines.[7][8] It proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ.[7] This one-pot reaction allows for the introduction of a vast array of primary and secondary amines, enabling exploration of:

  • Basicity and pKa: Introducing ionizable groups can significantly impact solubility, cell permeability, and potential for salt formation.

  • Hydrogen Bonding: The resulting secondary or tertiary amines can act as hydrogen bond acceptors, while secondary amines also provide a hydrogen bond donor.

  • Steric Bulk: Varying the size of the amine substituent allows for probing steric tolerance within a target's binding pocket.

A preferred reducing agent is Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃), which is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate.[9]

Protocol 1: General Procedure for Reductive Amination using STAB

  • Reaction Setup: To a solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M), add the desired primary or secondary amine (1.1-1.2 eq).

  • Imine Formation: If desired, add acetic acid (1.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Wittig Reaction: Carbon Chain Extension and Olefination

Scientific Rationale: The Wittig reaction is a powerful tool for C-C bond formation, converting aldehydes into alkenes with high reliability.[10][11][12] This transformation is valuable for SAR because it:

  • Extends the Scaffold: It allows for the introduction of substituted vinyl groups, probing larger regions of a binding site.

  • Modulates Conformation: The resulting double bond introduces conformational rigidity, which can lock the molecule into a more active (or inactive) conformation.

  • Introduces New Functionality: The substituents on the phosphonium ylide can be varied to include esters, nitriles, or aromatic rings, further expanding the accessible chemical diversity.

The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the E-alkene, whereas non-stabilized ylides (e.g., alkyl substituents) favor the Z-alkene.[10][13]

Protocol 2: General Procedure for Wittig Olefination

  • Ylide Preparation (if not commercially available):

    • Suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C or -78 °C, depending on the base used.

    • Add a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) (1.05 eq), dropwise.

    • Stir the resulting colored solution (often orange or red) for 30-60 minutes to ensure complete ylide formation.

  • Reaction with Aldehyde:

    • Dissolve the 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq) in anhydrous THF.

    • Slowly add the aldehyde solution to the pre-formed ylide solution at the same temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor for the disappearance of the aldehyde by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Extraction: Extract the product with ethyl acetate or ether (3x). The byproduct, triphenylphosphine oxide, can often be challenging to remove.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography. The less polar nature of the alkene product compared to the triphenylphosphine oxide byproduct usually allows for good separation.

Oxidation to Carboxylic Acid and Subsequent Amidation

Scientific Rationale: This two-step sequence transforms the aldehyde into a versatile carboxylic acid, which is then coupled to an amine to form an amide bond. This is a cornerstone strategy in medicinal chemistry.

  • Oxidation: The aldehyde can be cleanly oxidized to a carboxylic acid using various reagents. Mild oxidants like those based on Oxone are preferable to avoid over-oxidation or side reactions on the electron-rich heterocyclic core.[14]

  • Amidation: Amide bonds are metabolically stable and provide both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, which are critical for molecular recognition. Using modern peptide coupling reagents like HATU or EDC/HOBt allows for the efficient formation of amides under mild conditions from a vast library of commercially available amines.[15][16][17]

Protocol 3A: Oxidation of Aldehyde to Carboxylic Acid

  • Reaction Setup: Dissolve 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq) in a solvent mixture such as acetone and water.

  • Oxidation: Add a mild oxidizing agent such as potassium permanganate (KMnO₄) or Oxone (potassium peroxymonosulfate) (2.0-3.0 eq) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS). The reaction is often complete within a few hours.

  • Work-up: Quench the reaction with a reducing agent like sodium sulfite (Na₂SO₃) solution. Acidify the mixture with 1N HCl to a pH of ~2-3.

  • Isolation: If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts over Na₂SO₄, filter, and concentrate. The resulting carboxylic acid is often pure enough for the next step, but can be purified by crystallization or chromatography if necessary.

Protocol 3B: Amide Coupling

  • Reaction Setup: Dissolve the 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or DCM.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Reaction Monitoring: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate or DCM.

  • Washing: Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine to remove excess reagents and base.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude amide product by flash column chromatography or preparative HPLC.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

Scientific Rationale: The Knoevenagel condensation involves the reaction of an aldehyde with an "active methylene compound" (a CH₂ group flanked by two electron-withdrawing groups, Z and Z').[18] This reaction is valuable for:

  • Creating Michael Acceptors: The resulting α,β-unsaturated system can act as a Michael acceptor, which is a common warhead for covalent inhibitors.

  • Extending π-Systems: This extends conjugation, which can influence the molecule's electronic properties and planarity.

  • Introducing Diverse Functionality: Active methylene compounds like malononitrile, cyanoacetates, or Meldrum's acid introduce nitrile, ester, or acid functionalities into the final product.[18]

The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[18]

Protocol 4: General Procedure for Knoevenagel Condensation

  • Reaction Setup: Dissolve the 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, diethyl malonate) (1.1 eq) in a suitable solvent like ethanol, toluene, or water.[19]

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to reflux (depending on the reactivity of the substrates) for 1-12 hours. A Dean-Stark apparatus can be used with toluene to remove water and drive the reaction to completion.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The product is often highly conjugated and visible under UV light.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • Work-up and Purification: If the product does not precipitate, concentrate the solvent and purify the residue by flash column chromatography or recrystallization.

Data Interpretation for SAR Studies

The primary goal of these derivatization strategies is to generate data that informs an SAR model. By systematically changing the R-group at the C5 position and measuring the biological activity (e.g., IC₅₀ against a target enzyme), researchers can deduce key structural requirements for potency.

Table 1: Hypothetical SAR Data for C5-Derivatized 7-Azaindoles

EntryDerivatization MethodR-GroupTarget IC₅₀ (nM)Lipophilicity (cLogP)Notes
1 (Core) --CHO>10,0001.8Starting material, inactive.
2 Reductive Amination-CH₂-NH(Cyclopropyl)8502.5Introduction of a small, basic amine confers moderate activity.
3 Reductive Amination-CH₂-N(Morpholino)2501.9Polar, H-bond accepting morpholine improves activity. Good solubility.
4 Reductive Amination-CH₂-NH(4-F-Phenyl)553.9Lipophilic, electron-withdrawing aromatic ring significantly boosts potency.
5 Wittig Olefination-CH=CH-COOEt (E-isomer)1,2003.1Alkene extension is tolerated but ester may not be optimal.
6 Oxidation/Amidation-CONH(Cyclopropyl)4502.2Amide linker is favorable.
7 Oxidation/Amidation-CONH(4-F-Phenyl)25 3.6 Potent derivative. Confirms favorable interaction with an aromatic ring.
8 Knoevenagel-CH=C(CN)₂9502.1Michael acceptor shows activity, potential for covalent binding studies.

Analysis of Hypothetical Data:

  • Trend 1 (Amines): Moving from a simple aliphatic amine (Entry 2) to a more functionalized polar group (Entry 3) and finally to an aromatic amine (Entry 4) shows a clear trend of increasing potency, suggesting a hydrophobic pocket that can also accommodate H-bond acceptors.

  • Trend 2 (Amides vs. Amines): Comparing Entry 4 and Entry 7 reveals that the amide linker (-CONH-) is preferred over the aminomethyl linker (-CH₂-NH-), perhaps due to the additional hydrogen bonding capacity of the amide.

References

  • An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). CiteDrive.
  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. (2023). Future Medicinal Chemistry.
  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (2023). ResearchGate.
  • Synthesis and Structure-Activity Relationship of 7-azaindole Piperidine Derivatives as CCR2 Antagonists. (2008). PubMed.
  • The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). Journal of Medicinal Chemistry (ACS Publications).
  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Publishing.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry (ACS Publications).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Knoevenagel Condensation Reaction. Sigma-Aldrich.
  • Janus kinase inhibitor. Wikipedia.
  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis.
  • Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate.
  • Knoevenagel condensation. Wikipedia.
  • Amine-functionalized Metal-Organic Frameworks: An Efficient and Recyclable Heterogeneous Catalyst for the Knoevenagel Condensation Reaction. Thieme.
  • Amide coupling reaction in medicinal chemistry. HepatoChem.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Arkivoc.
  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers (RSC Publishing).
  • Amide Synthesis. Fisher Scientific.
  • Wittig Reaction. Organic Chemistry Portal.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Wittig reaction. Wikipedia.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2024). PubMed Central.
  • Reductive amination. Wikipedia.
  • Wittig Reaction. (2023). Chemistry LibreTexts.
  • Reductive Amination. (2026). Wordpress.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
  • A Highly Versatile One-Pot Aqueous Wittig Reaction. (2016). Science and Education Publishing.
  • Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. Europe PMC.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis. ChemicalBook.
  • 5-Methyl-1H-pyrrolo 2,3-b pyridine-3-carbaldehyde. Sigma-Aldrich.
  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal.
  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications (RSC Publishing).
  • Oxidation of aromatic aldehydes to corresponding carboxylic acids. ResearchGate.
  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023). LibreTexts.
  • Synthesis of Variolins, Meridianins, and Meriolins. (2023). Encyclopedia.pub.
  • 7-Azaindole-3-carboxaldehyde. Sigma-Aldrich.

Sources

Application Note: A Validated Protocol for the Regioselective C2-Formylation of 3-Methyl-7-Azaindole via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the formylation of 3-methyl-7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for indole with potentially improved physicochemical properties such as solubility and bioavailability.[1][2] Formylated azaindoles are versatile intermediates, enabling further synthetic elaborations for the development of novel therapeutics.[3][4] This protocol employs the Vilsmeier-Haack reaction, a reliable and scalable method for the formylation of electron-rich heterocycles.[5] A key focus of this guide is addressing the regioselectivity of the reaction. With the C3 position blocked by a methyl group, electrophilic attack by the Vilsmeier reagent is directed to the C2 position of the pyrrole ring, yielding 3-methyl-7-azaindole-2-carbaldehyde. This application note details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety considerations, and discusses the expected results and characterization.

Introduction and Scientific Rationale

The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[6] The reaction utilizes a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][7] This reagent acts as a mild electrophile, making it highly effective for substrates like azaindoles.

Causality of Regioselectivity: The indole nucleus is highly activated towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic and kinetically favored site of attack.[7] In the substrate, 3-methyl-7-azaindole, this primary site is sterically hindered by the methyl group. Consequently, the electrophilic Vilsmeier reagent is directed to the next most reactive site on the electron-rich pyrrole ring: the C2 position. This predictable shift in regioselectivity is a critical consideration for the synthetic design and is the foundation of this protocol for preparing 3-methyl-7-azaindole-2-carbaldehyde.

Reaction Scheme and Mechanism

The overall transformation is the conversion of 3-methyl-7-azaindole to 3-methyl-7-azaindole-2-carbaldehyde. The reaction proceeds through three main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation.

  • Electrophilic Aromatic Substitution: The electron-rich C2 position of 3-methyl-7-azaindole attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Workflow sub 3-Methyl-7-Azaindole step2 Electrophilic Attack (C2 Position) sub->step2 Attacks reagents 1. POCl₃, DMF 2. H₂O Work-up step1 Vilsmeier Reagent Formation reagents->step1 Reacts to form step1->step2 step3 Iminium Salt Intermediate step2->step3 Forms step4 Hydrolysis step3->step4 Undergoes prod 3-Methyl-7-azaindole- 2-carbaldehyde step4->prod Yields

Caption: Figure 1: Vilsmeier-Haack Reaction Workflow

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsSupplier
3-Methyl-7-azaindoleC₈H₈N₂132.161.00 g7.571.0Sigma-Aldrich[8]
Phosphorus OxychloridePOCl₃153.331.74 mL18.922.5Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.0915 mL-SolventVWR
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-SolventVWR
Saturated NaHCO₃ (aq)NaHCO₃84.01~100 mL-Work-upLab Supply
Brine (Saturated NaCl)NaCl58.4450 mL-Work-upLab Supply
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-DryingFisher Scientific
Ethyl AcetateC₄H₈O₂88.11As needed-ChromatographyVWR
HexanesC₆H₁₄86.18As needed-ChromatographyVWR
Crushed IceH₂O18.02~200 g-Quenching-
Equipment
  • Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Dropping funnel

  • Thermometer

  • Argon or Nitrogen gas inlet

  • Ice-water bath and heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile)

Experimental Protocol

Rationale for Setup: The reaction is conducted under an inert atmosphere (Argon or Nitrogen) to prevent moisture from reacting with the highly sensitive phosphorus oxychloride. The use of a three-neck flask allows for simultaneous reagent addition, temperature monitoring, and maintenance of the inert atmosphere.

  • Vilsmeier Reagent Preparation:

    • To a dry 100 mL three-neck round-bottom flask under an inert atmosphere, add N,N-dimethylformamide (15 mL).

    • Cool the flask to 0 °C using an ice-water bath.

    • Causality: This initial cooling is crucial to control the exothermic reaction between DMF and POCl₃, preventing degradation of the reagent and ensuring safe handling.

    • Slowly add phosphorus oxychloride (1.74 mL, 18.92 mmol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. A pale yellow to colorless complex (the Vilsmeier reagent) should form.

  • Formylation Reaction:

    • Dissolve 3-methyl-7-azaindole (1.00 g, 7.57 mmol) in a minimal amount of DMF (~5 mL) if necessary, although it can often be added directly as a solid.

    • Add the 3-methyl-7-azaindole to the Vilsmeier reagent solution at room temperature.

    • Heat the reaction mixture to 70-80 °C using a heating mantle.

    • Causality: Heating provides the necessary activation energy for the electrophilic substitution to occur, as the Vilsmeier reagent is a relatively mild electrophile.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up and Product Isolation:

    • Critical Safety Step: Prepare a large beaker (500 mL) containing ~200 g of crushed ice. The following step is highly exothermic and must be performed slowly and with vigorous stirring in a well-ventilated fume hood.

    • Once the reaction is complete, cool the reaction flask to room temperature.

    • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt and quenches the excess POCl₃.

    • Causality: Pouring the reaction mixture into ice (a "reverse quench") is a critical safety measure to dissipate the large amount of heat generated from the violent reaction of POCl₃ with water.[9]

    • Once the ice has melted, slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions until the pH is ~8-9. Be cautious as CO₂ evolution will cause foaming.

    • Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%).

    • Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent to yield 3-methyl-7-azaindole-2-carbaldehyde as a solid.

Safety and Hazard Considerations

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a chemical fume hood. Wear appropriate PPE, including a face shield, lab coat, and heavy-duty gloves.

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

  • 3-Methyl-7-azaindole: Harmful if swallowed or inhaled. Causes skin and eye irritation.[8] Handle with standard laboratory precautions.

  • Quenching Procedure: The addition of the reaction mixture to ice is highly exothermic and produces corrosive HCl gas. This step must be performed slowly in a well-ventilated fume hood with vigorous stirring to prevent splashing and uncontrolled boiling.

Expected Results and Characterization

  • Yield: Expected yield is typically in the range of 70-85% after purification.

  • Appearance: The final product, 3-methyl-7-azaindole-2-carbaldehyde, should be an off-white to pale yellow solid.

  • Characterization: The structure of the product should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (-CHO) around δ 9.5-10.5 ppm. The methyl group singlet will appear around δ 2.5-3.0 ppm. The aromatic protons on the azaindole core will appear in the δ 7.0-8.5 ppm region.

    • ¹³C NMR: The aldehyde carbonyl carbon should appear downfield, typically around δ 180-190 ppm.

    • Mass Spectrometry (MS): The ESI-MS should show a peak corresponding to [M+H]⁺ at m/z = 161.07, consistent with the molecular formula C₉H₈N₂O.

    • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band for the aldehyde should be visible around 1660-1690 cm⁻¹.

References

  • Fritz, H. (1959). N-formylation of a 3,3-disubstituted 3H-indole. Angewandte Chemie. (Note: Specific journal details from the snippet are limited, but the work is cited in subsequent literature[10]).

  • Murakami, Y., et al. (1985). Synthetic Studies on Indoles. Chemical and Pharmaceutical Bulletin. (Note: This is a representative reference for the general procedure described in the search results[11]).

  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup. Retrieved from (A valid, clickable URL would be generated here based on the actual source, which is not provided in the search result).
  • BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • ResearchGate. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry. Retrieved from [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research.
  • Patterson, A. W., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Retrieved from [Link]

  • Lin, J.-H., et al. (2023). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry.
  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. Retrieved from [Link]

  • Chinese Journal of Chemistry. (2011). Synthesis of Azaindoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

  • Fisher Scientific. (2025). 7-Azaindole Safety Data Sheet (Canada WHMIS 2015). Retrieved from [Link]

  • RosDok. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methylindole, 98%. Retrieved from [Link]

  • ACS Publications. (2004). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. Retrieved from [Link]

Sources

Application Note & Protocols: High-Purity Isolation of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This guide provides a detailed examination of robust purification techniques for 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (also known as 3-Methyl-7-azaindole-5-carbaldehyde), a critical heterocyclic building block in medicinal chemistry. The purity of this intermediate is paramount for the successful synthesis of downstream targets and the reliability of biological screening data. This document outlines field-proven protocols for purification via silica gel column chromatography and recrystallization, including the scientific rationale behind procedural choices, troubleshooting, and methods for purity verification.

Introduction: The Importance of Purity

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a key synthetic intermediate for a variety of pharmacologically active molecules, including inhibitors of kinases and other enzymes targeted in drug discovery.[1][2] The aldehyde functional group serves as a versatile handle for introducing further molecular complexity.

The compound is commonly synthesized via the Vilsmeier-Haack reaction, which formylates an electron-rich aromatic ring—in this case, 3-methyl-7-azaindole.[3][4][5] While effective, this reaction can generate a range of impurities, including unreacted starting materials, residual reagents, and side products. The presence of these impurities can lead to low yields in subsequent synthetic steps, complicate structural analysis, and produce misleading results in biological assays. Therefore, achieving high purity (>95%) is not merely a matter of good practice but a prerequisite for its effective use in research and development.

Understanding the Impurity Profile

Effective purification begins with understanding the potential contaminants. The Vilsmeier-Haack formylation of 3-methyl-7-azaindole typically involves phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent.[5][6]

Table 1: Typical Impurity Profile and Removal Strategy

Impurity Source Typical Polarity Recommended Removal Method
3-Methyl-7-azaindole Unreacted starting material Less polar than the product Column Chromatography
Vilsmeier Reagent Byproducts Hydrolyzed reaction intermediates Highly polar Aqueous work-up, Column Chromatography
DMF (Dimethylformamide) Reaction solvent/reagent Highly polar, high boiling point Aqueous work-up, high-vacuum evaporation

| Di-formylated or other isomers | Side reactions | Polarity similar to the product | Column Chromatography, Recrystallization |

The primary challenge lies in separating the desired aldehyde product from the less polar starting material and any closely related isomers. The high polarity of reagent-derived byproducts usually allows for their removal during the initial aqueous work-up phase of the synthesis.

Core Purification Protocols

Two primary methods have proven highly effective for purifying 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: silica gel column chromatography and recrystallization. The choice between them depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Protocol 1: Purification by Silica Gel Column Chromatography

This is the most versatile method for separating compounds with different polarities. It is particularly effective for removing both less polar starting materials and more polar byproducts in a single operation.

Causality and Principle: Normal-phase chromatography utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent). The separation is based on the principle of differential adsorption and desorption. The aldehyde product, being moderately polar due to the carbonyl group and the N-H of the pyrrole ring, interacts more strongly with the silica gel than the less polar 3-methyl-7-azaindole. By carefully selecting the eluent composition, we can control the elution speed of each compound, achieving separation.

Experimental Protocol: Column Chromatography

Materials & Equipment:

  • Crude 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: n-hexane, Ethyl acetate (EtOAc), Dichloromethane (DCM)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and UV lamp (254 nm)

  • Rotary evaporator

  • Collection vessels (test tubes or flasks)

Step-by-Step Methodology:

  • Eluent Selection via TLC:

    • Prepare several test eluents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Dissolve a small amount of the crude product in DCM or EtOAc and spot it on TLC plates.

    • Develop the plates in the test eluents.

    • The ideal eluent system will show good separation between the product spot and impurities, with the product having an Rf (retention factor) value of approximately 0.25-0.35. A common and effective system is n-hexane:ethyl acetate (92:8).[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:EtOAc). The amount of silica should be 50-100 times the weight of the crude product.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Carefully pipette this solution onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3x the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if needed) to maintain a steady flow rate.

    • Begin collecting fractions immediately. The less polar impurities (like the starting material) will elute first.

  • Monitoring and Analysis:

    • Monitor the elution process by spotting collected fractions on TLC plates.

    • Develop the TLC plates and visualize under a UV lamp.

    • Fractions containing only the pure product spot should be combined.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde as a solid.

Workflow Visualization

G cluster_prep Preparation cluster_run Execution cluster_post Finalization TLC 1. Eluent Optimization (TLC) Target Rf ~0.3 Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Monitor->Elute Continue/Adjust Eluent Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Column Chromatography Workflow.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for achieving very high purity of solid compounds, provided a suitable solvent can be found. It is often used as a final polishing step after chromatography.

Causality and Principle: This technique relies on the differences in solubility between the desired compound and its impurities at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room or cold temperatures. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out in a pure form, while impurities remain dissolved in the mother liquor.

Experimental Protocol: Recrystallization

Materials & Equipment:

  • Chromatographically purified or crude product

  • Selection of potential solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and vacuum flask

  • Filter paper

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of the compound (20-30 mg) in a test tube.

    • Add a small volume of a test solvent (~0.5 mL) at room temperature. If it dissolves, the solvent is unsuitable.

    • If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves completely, it is a good potential solvent.

    • Allow the hot solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates an excellent solvent.

Table 2: Recrystallization Solvent Selection Guide

Solvent Boiling Point (°C) Polarity Comments
Ethanol 78 Polar Protic Good general choice for polar compounds.
Isopropanol 82 Polar Protic Similar to ethanol, may offer different solubility.
Ethyl Acetate 77 Polar Aprotic Often effective for moderately polar compounds.
Toluene 111 Non-polar Can be effective if impurities are highly polar.

| Acetonitrile | 82 | Polar Aprotic | Good for compounds with moderate to high polarity. |

  • Dissolution:

    • Place the solid to be recrystallized in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves completely. Using the minimum amount of solvent is critical.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly, preferably in a vacuum oven, to remove all residual solvent.

Decision Logic for Solvent Selection

G Start Select Test Solvent Test_RT Add solvent at Room Temp. Does it dissolve? Start->Test_RT Heat Heat to Boiling. Does it dissolve? Test_RT->Heat No Bad1 Discard Solvent (Too soluble) Test_RT->Bad1 Yes Cool Cool to 0°C. Do crystals form? Heat->Cool Yes Bad2 Discard Solvent (Insoluble) Heat->Bad2 No Bad3 Discard Solvent (Stays in solution) Cool->Bad3 No Good Excellent Solvent Cool->Good Yes

Caption: Decision Tree for Recrystallization Solvent.

Verification of Purity

After purification, the identity and purity of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde must be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: Confirms the chemical structure. The spectrum should show characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, the methyl group singlet, and the pyrrole N-H proton. The absence of signals from the starting material or other impurities is a key indicator of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a quantitative measure of purity (typically as a percentage of the total peak area at a specific wavelength) and confirms the molecular weight of the compound.

  • Melting Point: A sharp, well-defined melting point range is indicative of high purity. Literature values can be used for comparison.

By employing these rigorous purification and verification protocols, researchers can ensure a supply of high-quality 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, enabling reliable and reproducible results in their synthetic and biological endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Jain, P., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Akbari, J., & Mojtahedi, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its synthetic applications.
  • Patil, S. A., et al. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Chemical and Pharmaceutical Research.
  • Gomez, L. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • RSC Publishing. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common experimental challenges, particularly the side reactions that can impact yield and purity.

I. Understanding the Core Synthesis: The Vilsmeier-Haack Approach

The most prevalent method for the synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is the Vilsmeier-Haack formylation of 3-methyl-1H-pyrrolo[2,3-b]pyridine (3-methyl-7-azaindole). This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the electron-rich pyrrole ring of the 7-azaindole scaffold.[1][2][3]

The Vilsmeier-Haack reaction is favored for its use of relatively mild and economical reagents.[1] The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile.[2][3] This electrophile then attacks the electron-rich 3-methyl-7-azaindole, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[2][3]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Azaindole 3-Methyl-7-azaindole Iminium_Salt Iminium Salt Intermediate Azaindole->Iminium_Salt + Vilsmeier Reagent Aldehyde 3-Methyl-1H-pyrrolo[2,3-b]pyridine -5-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O) Troubleshooting_Flowchart cluster_solutions Troubleshooting Solutions start Synthesis Issue low_yield Low/No Yield start->low_yield chlorinated_byproduct Chlorinated Byproduct start->chlorinated_byproduct regioselectivity_issue Diformylation/Isomer Formation start->regioselectivity_issue tar_formation Tar Formation start->tar_formation solution_anhydrous Use Anhydrous Reagents & Inert Atmosphere low_yield->solution_anhydrous solution_temp_control Strict Temperature Control low_yield->solution_temp_control chlorinated_byproduct->solution_temp_control solution_workup Careful Aqueous Work-up chlorinated_byproduct->solution_workup regioselectivity_issue->solution_temp_control solution_stoichiometry Control Reagent Stoichiometry regioselectivity_issue->solution_stoichiometry tar_formation->solution_anhydrous tar_formation->solution_temp_control solution_monitoring Monitor Reaction by TLC tar_formation->solution_monitoring

Sources

Troubleshooting low yields in 7-azaindole formylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the formylation of 7-azaindole. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize 7-azaindole-3-carboxaldehyde as a critical building block in pharmaceutical synthesis.[1] Low yields in this seemingly straightforward electrophilic substitution can be a significant bottleneck. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental challenges.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific problems you might observe during the reaction or workup. We will focus primarily on the Vilsmeier-Haack reaction, the most common method for this transformation, but the principles can often be applied to other formylation techniques.

❓ Question 1: My reaction has stalled. TLC/LCMS analysis shows a significant amount of unreacted 7-azaindole starting material, even after extended reaction times. What is the likely cause?

This is the most frequent issue and typically points to one of three root causes: the Vilsmeier reagent, the reaction conditions, or the inherent reactivity of the substrate itself.

Answer:

The Vilsmeier-Haack reagent (a chloroiminium salt) is a relatively weak electrophile.[2] The 7-azaindole nucleus, due to the electron-withdrawing nature of the pyridine nitrogen, is less nucleophilic than indole, making the reaction inherently more challenging.[3] Here’s how to troubleshoot:

  • Cause A: Inactive Vilsmeier Reagent. The reagent is highly moisture-sensitive. Its preparation is a critical step.

    • Solution: Ensure your N,N-dimethylformamide (DMF) is anhydrous and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[2] The Vilsmeier reagent should be prepared in situ at a low temperature (e.g., 0 °C) before the substrate is added. A precipitate or solidification during reagent preparation can indicate that the concentration is too high or cooling was inefficient.[2]

  • Cause B: Insufficient Reagent or Inadequate Temperature. The stoichiometry and energy input are crucial for driving the reaction to completion.

    • Solution 1 (Stoichiometry): Increase the equivalents of the Vilsmeier reagent. A common starting point is 1.5 equivalents, but for a less reactive substrate like 7-azaindole, using 2.0 to 3.0 equivalents may be necessary.[2]

    • Solution 2 (Temperature): Many reactions are initiated at 0 °C but require warming to proceed. After adding the 7-azaindole, slowly raise the temperature. Depending on the substrate (especially if N-protected), temperatures from ambient up to 80 °C may be required to achieve full conversion.[2] Always monitor progress by TLC or LCMS.

  • Cause C: N-H Deprotonation vs. C3-Attack. The acidic N-H proton of the pyrrole ring can be abstracted or interact with the reagents, impeding the desired electrophilic attack at the C-3 position.

    • Solution (Recommended): The most robust solution is to protect the pyrrole nitrogen. An electron-withdrawing protecting group like benzenesulfonyl (PhSO₂) or tosyl (Ts) is highly effective.[4][5] This prevents side reactions at the N-1 position and can improve the substrate's solubility and stability under the reaction conditions. The Vilsmeier formylation of 1-(p-chlorobenzyl)-7-azaindole is a documented success, underscoring the benefit of N-substitution.[6]

❓ Question 2: The reaction worked, but my yield is poor and the crude product is a complex mixture of spots on TLC/LCMS. What side reactions are occurring?

Observing multiple products indicates a loss of selectivity. With 7-azaindole, several side reactions can compete with the desired C-3 formylation.

Answer:

The complex mixture likely contains one or more of the following byproducts:

  • N-1 Formylation: The Vilsmeier reagent can react at the nucleophilic N-1 position of the pyrrole ring, especially if the C-3 position is sterically hindered or electronically deactivated.[7] This is a common issue with unprotected indoles and azaindoles.

    • Solution: As mentioned above, protecting the N-1 position with a sulfonyl group is the most effective strategy to prevent this side reaction.[4]

  • N-7 Quaternization: The pyridine nitrogen (N-7) is basic and can be alkylated or quaternized by reactive intermediates, leading to undesired salts and decomposition pathways.[6]

    • Solution: Using the minimal necessary equivalents of the Vilsmeier reagent can help, but N-1 protection often mitigates this by modulating the overall electronics of the ring system.

  • Degradation: The Vilsmeier-Haack reaction generates an acidic environment. 7-azaindoles can be sensitive to strong acid, leading to decomposition or polymerization, especially at elevated temperatures.[8]

    • Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Ensure a controlled and rapid quench of the reaction mixture into a cold basic solution (e.g., ice-cold NaOH or NaHCO₃ solution) during workup.

Below is a troubleshooting workflow to help guide your decision-making process when faced with low yields.

G start Low Yield of 7-Azaindole-3-carboxaldehyde check_sm Significant Starting Material (SM) Remaining? start->check_sm check_products Multiple Products Observed? check_sm->check_products No sol_reagent 1. Check Vilsmeier Reagent Prep (Anhydrous DMF, Inert Atm.) 2. Increase Reagent Equiv. (2-3 eq) 3. Increase Reaction Temp. Gradually check_sm->sol_reagent Yes sol_protect Strongly Consider N-1 Protection (e.g., PhSO₂, Ts) to prevent N-formylation and improve stability. check_products->sol_protect Yes sol_conditions 1. Run at Lowest Possible Temp. 2. Optimize Quenching Protocol (Controlled addition to cold base) check_products->sol_conditions No (Likely degradation) end_good Improved Yield sol_reagent->end_good sol_protect->end_good sol_conditions->end_good

Caption: Troubleshooting workflow for low formylation yields.

❓ Question 3: The reaction seems complete, but I'm losing most of my product during the aqueous workup and purification. How can I improve isolation?

Product loss during workup is often due to improper quenching, suboptimal pH, or the physical properties of the product itself.

Answer:

7-azaindole-3-carboxaldehyde has both a weakly basic site (N-7) and a weakly acidic site (N-1 H), making its solubility pH-dependent.

  • Quenching: The intermediate from the Vilsmeier reaction is an iminium salt, which must be hydrolyzed to the aldehyde.[2] This is typically done by pouring the reaction mixture into ice-cold water or a basic solution.

    • Solution: Pour the reaction mixture slowly onto a vigorously stirred mixture of ice and aqueous sodium bicarbonate or dilute sodium hydroxide. This neutralizes the acid and hydrolyzes the intermediate. Maintain the temperature below 10 °C during the quench.

  • pH Adjustment & Extraction: The product's solubility can be tricky.

    • Solution: After quenching, adjust the pH of the aqueous slurry to ~7-8. The product may precipitate at this stage and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate or dichloromethane. If emulsions form, adding brine can help break them.[2]

  • Purification: The crude product is rarely pure enough for immediate use.

    • Solution: The most common purification method is column chromatography on silica gel. A gradient elution starting with a non-polar solvent (like hexanes or DCM) and gradually increasing the polarity with ethyl acetate or methanol is usually effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective final purification step.

Frequently Asked Questions (FAQs)

Q: Which formylation method is better for 7-azaindole: Vilsmeier-Haack or Duff?

A: Both have been used, but they serve different purposes and have distinct advantages and disadvantages. The Vilsmeier-Haack is generally preferred for achieving higher yields.

FeatureVilsmeier-Haack ReactionDuff Reaction
Reagents POCl₃ (or other acid halide) + DMFHexamethylenetetramine (HMTA) + Acid (e.g., AcOH, TFA)
Yield Generally moderate to good, but highly substrate-dependent.[9]Often low and inefficient.[10][11]
Conditions Low to moderate temperature (0-80 °C). Requires anhydrous conditions.[2]Higher temperatures often required.[12]
Selectivity Strong C-3 director for indoles/azaindoles.Prefers positions ortho to activating groups (like phenols).[10]
Comments The standard and more versatile method for this transformation.A one-step Duff reaction on unprotected 7-azaindole has been reported.[6] May be useful if POCl₃ is to be avoided.

Q: Can you provide a safe, standard protocol for preparing the Vilsmeier reagent?

A: Absolutely. Safety and precision are paramount.

  • Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas (N₂ or Ar) inlet.[2]

  • Add anhydrous DMF (e.g., 3.0 equiv.) to the flask and cool it to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 equiv.) to the addition funnel.

  • Add the POCl₃ dropwise to the stirred DMF over 30-60 minutes. Crucially, maintain the internal temperature below 5 °C , as the reaction is exothermic.[2]

  • After the addition is complete, allow the mixture (which may be a crystalline solid or a solution) to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent before adding your substrate.

Q: What are the key parameters to optimize for the Vilsmeier-Haack formylation of an N-protected 7-azaindole?

A: For an N-protected substrate, systematically optimizing the following parameters is key.

ParameterRange to ExploreRationale
Vilsmeier Reagent Equiv. 1.5 - 3.0Ensures complete consumption of the potentially less reactive N-protected starting material.
Temperature 0 °C to 80 °CStart at 0 °C for the addition, then slowly warm to find the minimum temperature for full conversion.[2]
Reaction Time 2 - 24 hoursMonitor by TLC/LCMS. Higher temperatures will require shorter times.
Solvent Neat DMF or with a co-solvent (e.g., Dichloromethane)A co-solvent can sometimes improve solubility and moderate the reaction.[2]

Optimized Experimental Protocol: Vilsmeier-Haack Formylation of N-Benzenesulfonyl-7-azaindole

This protocol incorporates best practices, including N-protection, to maximize the chances of a successful, high-yield reaction.

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried 100 mL two-neck flask under a nitrogen atmosphere, add anhydrous DMF (10 mL).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 mL, 12 mmol) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

Step 2: Formylation Reaction

  • Dissolve N-benzenesulfonyl-7-azaindole (1.36 g, 5 mmol) in anhydrous DMF (10 mL).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). Stir for 4-6 hours or until the starting material is consumed.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 2 M NaOH solution with vigorous stirring.

  • Stir the resulting slurry for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the N-protected 7-azaindole-3-carboxaldehyde. The sulfonyl group can be removed in a subsequent step if desired.

G reagent_prep 1. Vilsmeier Reagent Prep (POCl₃ + DMF @ 0°C) substrate_add 2. Add N-Protected 7-Azaindole Solution @ 0°C reagent_prep->substrate_add reaction 3. Heat Reaction (e.g., 60°C) Monitor by TLC substrate_add->reaction quench 4. Quench into ice-cold aq. NaOH reaction->quench extract 5. Aqueous Workup & Extraction (EtOAc) quench->extract purify 6. Column Chromatography Purification extract->purify

Caption: Vilsmeier-Haack experimental workflow.

References

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.). Acme Synthesis.
  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center.
  • Optimization of Vilsmeier-Haack reaction parameters. (2025). BenchChem.
  • Gellis, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-492. Retrieved January 19, 2026, from [Link]

  • Duff reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Smith, A. M., et al. (2011). New Opportunities with the Duff Reaction. Synlett, 2011(12), 1773-1775. Retrieved January 19, 2026, from [Link]

  • Duff, J. C. (n.d.). Duff Reaction. Comprehensive Organic Name Reactions and Reagents.
  • Li, Q., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-7H-indolo[2,1-a]isoquinolin-6-yl)malonaldehyde and its reactivity. Current Chemistry Letters, 2(4), 187-196. Retrieved January 19, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

  • Clark, B. M., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 246-251. Retrieved January 19, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Blevins, D. W. (2015). The Duff Reaction: Researching A Modification. The ScholarShip at ECU. Retrieved January 19, 2026, from [Link]

  • Sharma, A. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-741. Retrieved January 19, 2026, from [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Purification of Polar 7-Azaindole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar 7-azaindole aldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable but often challenging compounds. The unique electronic properties of the 7-azaindole scaffold, combined with the reactivity of the aldehyde group, can present significant hurdles in achieving high purity. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems that may arise during the purification of polar 7-azaindole aldehydes, offering probable causes and actionable solutions.

Problem 1: Poor Separation and Tailing during Column Chromatography

Question: My polar 7-azaindole aldehyde streaks down the silica gel column, resulting in broad fractions and poor separation from impurities. What's causing this and how can I fix it?

Answer: This is a frequent issue stemming from the inherent polarity and basicity of the 7-azaindole nucleus, which can lead to strong, non-ideal interactions with the acidic silica gel stationary phase.

Causality: The nitrogen at the 7-position of the azaindole ring is basic (pKa ≈ 4.6) and can be protonated by the acidic silanol groups on the surface of silica gel.[1] This strong interaction disrupts the normal elution process, causing the compound to "stick" and then slowly "bleed" down the column, a phenomenon known as tailing. The polar aldehyde group further contributes to this strong adsorption.

Troubleshooting Steps:

  • Stationary Phase Modification:

    • Deactivation of Silica: Before packing the column, treat the silica gel with a small amount of a base, such as triethylamine (typically 0.5-1% v/v in the eluent), to neutralize the acidic sites.[2] This will reduce the strong ionic interactions and allow for a more predictable elution.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a reverse-phase C18 silica gel if your compound and impurities have suitable solubility in more polar mobile phases.[2][3]

  • Mobile Phase Optimization:

    • Eluent Polarity Gradient: Start with a less polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. For highly polar compounds, a gradient including methanol or acetonitrile might be necessary.[2]

    • Solvent Additives: Incorporating a small amount of a polar, competitive solvent like methanol (1-5%) or a few drops of acetic acid (if the compound is stable) in your eluent can help to disrupt the strong interactions with the stationary phase and improve peak shape.

  • Loading Technique:

    • Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel. This is done by dissolving the crude product in a suitable solvent, adding a small amount of silica gel, and then removing the solvent under reduced pressure. The resulting dry powder can then be carefully added to the top of the column. This technique ensures a more uniform application of the sample and can significantly improve resolution.

Problem 2: Compound Decomposition on the Column

Question: I'm losing a significant portion of my 7-azaindole aldehyde during column chromatography, and I'm observing new, unexpected spots on my TLC plates. What's happening?

Answer: Aldehydes, particularly those on electron-rich heterocyclic systems, can be sensitive to both acidic and basic conditions, and prolonged exposure to silica gel can catalyze degradation.[2][4]

Causality: The acidic nature of silica gel can promote side reactions such as acetal formation if an alcohol is used as a co-solvent, or other acid-catalyzed decompositions.[2] Conversely, if the column is basified with an amine, base-catalyzed side reactions can occur. The aldehyde group is also susceptible to oxidation to the corresponding carboxylic acid, which can be exacerbated by air exposure on the high surface area of the silica gel.[4]

Troubleshooting Steps:

  • Minimize Contact Time:

    • Flash Chromatography: Employ flash column chromatography, which uses pressure to accelerate the mobile phase flow rate, reducing the time the compound spends on the column.

    • Optimize Eluent Strength: A well-chosen eluent system that provides an Rf value of approximately 0.3-0.4 for your target compound will ensure a reasonably quick elution.[5]

  • Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider packing and running the column under an inert atmosphere of nitrogen or argon.

  • Alternative Purification Techniques: If column chromatography consistently leads to degradation, explore other purification methods that do not rely on silica gel.

    • Recrystallization: This is an excellent method for obtaining highly pure crystalline material if a suitable solvent system can be found. Experiment with various solvents and solvent mixtures.[6]

    • Acid-Base Extraction: Utilize the basicity of the 7-azaindole nitrogen. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated 7-azaindole aldehyde will move to the aqueous layer, leaving non-basic impurities behind. Subsequently, basify the aqueous layer (e.g., with NaHCO3 or NaOH) and extract the purified aldehyde back into an organic solvent.[7]

    • Bisulfite Adduct Formation: This classic technique is highly effective for purifying aldehydes.[4][8] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by treatment with a base.[8][9][10]

Problem 3: "Oiling Out" During Recrystallization

Question: When I try to recrystallize my polar 7-azaindole aldehyde, it separates as an oil instead of forming crystals. How can I induce crystallization?

Answer: "Oiling out" is a common problem, especially with polar compounds, and it occurs when the solute's solubility changes too rapidly for an ordered crystal lattice to form.[11]

Causality: This phenomenon often happens when the solution is cooled too quickly, or when the chosen solvent is too good a solvent for the compound even at lower temperatures. The high polarity of your 7-azaindole aldehyde can lead to strong solute-solvent interactions that hinder crystallization.

Troubleshooting Steps:

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. A Dewar flask filled with warm water can be used to achieve very slow cooling.[11]

  • Solvent System Modification:

    • Use a Solvent Mixture: A combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" or "anti-solvent" (in which the compound is less soluble) is often effective. Dissolve the compound in a minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[11]

    • Experiment with Different Solvents: Try a range of solvents with varying polarities. Sometimes a less polar solvent than initially expected can yield better crystals.

  • Induce Nucleation:

    • Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to act as a template for crystal growth.[11]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.[11]

  • Reduce Solute Concentration: Your solution may be too concentrated. Add more of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize from this more dilute solution.[11]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in the synthesis of 7-azaindole aldehydes?

A1: Common impurities often include unreacted starting materials, reagents, and byproducts from side reactions. For instance, if the aldehyde is formed via oxidation of an alcohol, you might have residual alcohol. Side reactions involving the aldehyde itself can also occur, such as aldol condensations, especially under basic conditions.[1] It's also possible to have over-oxidized product, the corresponding carboxylic acid.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity analysis, offering high resolution and sensitivity for detecting and quantifying impurities.[12] A stability-indicating HPLC method is crucial for monitoring degradation.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the main compound.

  • Mass Spectrometry (MS): Provides accurate mass information, confirming the molecular weight of your product and helping to identify unknown impurities.[14]

Q3: My 7-azaindole aldehyde is a solid. What are the recommended storage conditions?

A3: To ensure long-term stability, solid 7-azaindole aldehydes should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidation. If the compound is sensitive to moisture, storage in a desiccator is advised. Solutions should be prepared fresh whenever possible. If short-term storage of a solution is necessary, keep it at low temperatures (2-8 °C) and protected from light.[13]

Q4: Can I use reverse-phase chromatography for these polar compounds?

A4: Yes, reverse-phase chromatography can be a very effective alternative to normal-phase silica gel chromatography, especially for polar compounds.[15] In this technique, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically mixtures of water and acetonitrile or methanol). This can be particularly useful if your compound is unstable on acidic silica gel.

III. Experimental Protocols & Visual Workflows

Protocol 1: Purification via Bisulfite Adduct Formation

This protocol is a robust method for separating aldehydes from non-aldehyde impurities.[8][9][10]

  • Adduct Formation:

    • Dissolve the crude 7-azaindole aldehyde in a water-miscible solvent like methanol or THF.[8]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The reaction may be exothermic.

    • Continue stirring for 1-2 hours. The bisulfite adduct may precipitate as a solid or remain dissolved in the aqueous phase.

  • Separation:

    • Add an immiscible organic solvent (e.g., ethyl acetate) and water to the mixture.

    • If the adduct has precipitated, it can be collected by filtration.

    • If the adduct is water-soluble, transfer the mixture to a separatory funnel and separate the layers. The adduct will be in the aqueous layer. Wash the aqueous layer with the organic solvent to remove any remaining impurities.

  • Regeneration of the Aldehyde:

    • To the isolated adduct (solid or aqueous solution), add an organic solvent (e.g., ethyl acetate).

    • Slowly add a base, such as saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 8).[8][9]

    • The aldehyde will be regenerated and will partition into the organic layer.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.

Workflow for Aldehyde Purification via Bisulfite Adduct

G cluster_formation Adduct Formation cluster_separation Separation cluster_regeneration Regeneration start Crude Aldehyde dissolve Dissolve in MeOH/THF start->dissolve add_bisulfite Add sat. NaHSO₃ (aq) dissolve->add_bisulfite extract Liquid-Liquid Extraction (Organic Solvent/Water) add_bisulfite->extract separate_layers Separate Layers extract->separate_layers aqueous_layer Aqueous Layer (Contains Adduct) separate_layers->aqueous_layer Collect organic_layer Organic Layer (Impurities) separate_layers->organic_layer Discard basify Add Base (e.g., NaHCO₃) aqueous_layer->basify extract_pure Extract with Organic Solvent basify->extract_pure dry_concentrate Dry & Concentrate extract_pure->dry_concentrate pure_aldehyde Purified Aldehyde dry_concentrate->pure_aldehyde

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Data Presentation: Comparison of Purification Techniques
Purification MethodAdvantagesDisadvantagesBest Suited For
Normal-Phase Column Chromatography High loading capacity, widely applicable.Potential for compound degradation, tailing with polar/basic compounds.[2][4]Moderately polar, stable compounds.
Reverse-Phase Chromatography Excellent for polar compounds, less risk of acid-catalyzed degradation.[15]Lower loading capacity, requires aqueous mobile phases.Highly polar and water-soluble compounds.
Recrystallization Can yield very high purity, scalable.Requires a suitable solvent to be found, potential for "oiling out".[11]Compounds that are solids at room temperature and have a significant solubility difference with temperature.
Acid-Base Extraction Simple, rapid, and effective for removing non-basic impurities.[7]Only removes non-basic/non-acidic impurities, requires compound to be stable to acid and base.Crude mixtures containing neutral or acidic impurities.
Bisulfite Adduct Formation Highly specific for aldehydes, excellent for removing stubborn impurities.[8][9][10]Requires an additional reaction and regeneration step, not suitable for all aldehydes (e.g., highly hindered ones).Complex mixtures where other methods fail to remove closely related impurities.

IV. Concluding Remarks

The successful purification of polar 7-azaindole aldehydes is achievable with a systematic and informed approach. Understanding the underlying chemical principles of both the compound and the chosen purification technique is paramount. This guide provides a foundation for troubleshooting common issues, but it is essential to tailor these strategies to the specific properties of your molecule. When one method proves problematic, do not hesitate to explore alternative techniques. A multi-faceted purification strategy, combining techniques like an initial acid-base extraction followed by recrystallization or chromatography, often yields the best results.

V. References

  • Brindle, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. BenchChem Technical Support.

  • BenchChem. (2025). Technical Support Center: Crystallization of 1-Acetyl-7-azaindole. BenchChem Technical Support.

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]

  • Gulea, M., et al. (n.d.). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9.

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(8), 471-496.

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • Sholokh, M., et al. (2004). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 37(8), 545-553.

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.

  • BenchChem. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. BenchChem Product Information.

  • BenchChem. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. BenchChem Technical Support.

  • Snyder, H. R., & Heckert, R. E. (1952). 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. Journal of the American Chemical Society, 74(8), 2006–2009.

  • BenchChem. (2025). Technical Support Center: Refining the Purification of 7-Azaoxindole Derivatives. BenchChem Technical Support.

  • Westin, J. (n.d.). Column Chromatography. Jack Westin Organic Chemistry.

  • Langer, P., et al. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

  • University of Colorado Boulder. (n.d.). Column chromatography. Department of Chemistry.

  • Google Patents. (n.d.). GB2298199A - Synthesis of azaindoles.

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry.

  • Wang, G. T., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Journal of Medicinal Chemistry, 60(3), 1238–1248.

  • BenchChem. (2025). Stability issues of 1-Acetyl-7-azaindole in solution. BenchChem Technical Support.

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Agilent Technologies.

  • PubMed. (2023). A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). RSC Medicinal Chemistry.

  • Baertschi, S. W. (2006). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 1-17.

  • BenchChem. (2025). Validating the Structure of Synthesized 1-Acetyl-7-azaindole: A Comparative Guide to Analytical Techniques. BenchChem Technical Support.

Sources

Technical Support Center: Regioselective Functionalization of 3-Methyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of 3-methyl-7-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic strategies. The 7-azaindole core is a cornerstone in numerous therapeutic agents, and mastering its selective functionalization is key to unlocking novel chemical matter.[1][2]

This document moves beyond simple step-by-step instructions, focusing on the causality behind experimental choices to foster a predictive understanding of this molecule's reactivity.

Understanding the Inherent Reactivity of 3-Methyl-7-Azaindole

Before troubleshooting, it's crucial to understand the electronic landscape of the 3-methyl-7-azaindole ring system. It is a tale of two fused rings with opposing electronic characteristics: the electron-rich pyrrole ring and the electron-deficient pyridine ring.[3]

  • Pyrrole Ring (C2, C3): This ring is electron-rich and generally favored for electrophilic attack. The C3 position is the most nucleophilic in an unsubstituted indole.[4] However, with the C3 position blocked by a methyl group, the C2 position becomes the primary site for many reactions, including deprotonation and some electrophilic substitutions.

  • Pyridine Ring (C4, C5, C6): This ring is electron-deficient due to the electronegative nitrogen at position 7. It is more susceptible to nucleophilic attack or functionalization via metal-catalyzed C-H activation, which is often directed by the N7 atom.

The interplay between these two rings, the directing effect of the N1-H proton, and the steric/electronic influence of the C3-methyl group create a complex regiochemical puzzle. The following workflow provides a high-level overview for selecting a functionalization strategy.

G start Desired Functionalization Position? c2 C2 Position start->c2 Pyrrole Ring c4_c6 C4 / C6 Positions start->c4_c6 Pyridine Ring (ortho/para to N7) c5 C5 Position start->c5 Pyridine Ring (meta to N7) electrophilic Electrophilic Substitution or Direct Lithiation c2->electrophilic dom Directed ortho-Metalation (DoM) or C-H Activation c4_c6->dom coupling Halogenation followed by Cross-Coupling c5->coupling multistep Multi-step Synthesis (e.g., from substituted pyridines) c5->multistep

Caption: Decision workflow for functionalization strategy.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common challenges encountered during the functionalization of 3-methyl-7-azaindole.

Category 1: Directed ortho-Metalation (DoM) & Lithiation

Question 1: I am trying to functionalize the C6 position using Directed ortho-Metalation, but I'm getting a mixture of C2 and C6 products, with C2 being dominant. How can I improve C6 selectivity?

Answer: This is a classic challenge stemming from the high kinetic acidity of the C2 proton. To achieve C6 selectivity, you must create conditions that favor thermodynamic control and leverage chelation by a directing group.

  • Causality: The C2 proton is the most acidic proton on the ring, making it the fastest to be removed by a strong base (kinetic product). The C6 position, while less acidic, can be selectively deprotonated if the base is directed to it through coordination.

  • Troubleshooting Steps:

    • Install a Directing Group (DG): The most critical step is to install a suitable directing group on the N1 nitrogen. A pivaloyl (Piv) or, more effectively, a carbamoyl group (e.g., -CON(iPr)₂) is an excellent choice. These groups will chelate to the lithium of the base (like LDA or n-BuLi), holding it in proximity to the C6 position and overriding the inherent C2 acidity.[5][6]

    • Choice of Base and Solvent:

      • Use a bulky base like Lithium Diisopropylamide (LDA) or a combination of n-BuLi with a chelating agent like TMEDA. The bulkiness can disfavor the sterically less accessible C2 position next to the C3-methyl group.

      • Solvents like THF or Diethyl Ether at low temperatures (-78 °C) are standard. The low temperature helps to favor the thermodynamically more stable, chelation-stabilized C6-lithiated species.

    • Temperature and Time: After adding the base at low temperature, you may need to slowly warm the reaction to around -40 °C or -20 °C. This allows the kinetically formed C2-lithiated species to equilibrate to the more stable, DG-chelated C6-lithiated intermediate. Monitor the reaction by TLC quench analysis to find the optimal time and temperature.

G cluster_0 Mechanism of C6-Selective DoM Start N1-Carbamoyl-3-methyl-7-azaindole Intermediate Chelated Transition State (Li+ coordinated by DG and N7) Start->Intermediate + Base Base LDA or s-BuLi (chelating base) Product C6-Lithiated Species (Thermodynamic Product) Intermediate->Product Final C6-Functionalized Product Product->Final + Electrophile Electrophile Quench with E+

Caption: Role of a directing group in C6-selective metalation.

Question 2: My lithiation reaction is not going to completion, and I recover a lot of starting material. What could be the issue?

Answer: Incomplete lithiation is often due to issues with the base, solvent, or trace impurities.

  • Causality: Organolithium bases are extremely sensitive to moisture and acidic protons from sources other than your substrate.

  • Troubleshooting Steps:

    • Solvent and Glassware Purity: Ensure your solvent (e.g., THF) is freshly distilled from a suitable drying agent (like sodium/benzophenone) and that all glassware is rigorously flame-dried or oven-dried under vacuum.

    • Base Titration: Commercially available organolithium reagents can degrade over time. It is crucial to titrate your n-BuLi or s-BuLi solution before use to know its exact molarity.

    • Equivalent of Base: You may need to use a slight excess of the base (e.g., 1.1 to 1.2 equivalents) to consume any trace acidic impurities before deprotonating the azaindole.

    • Substrate Purity: Ensure your starting 3-methyl-7-azaindole is pure and dry. Water or other protic impurities will quench the organolithium reagent.

Category 2: Transition Metal-Catalyzed C-H Functionalization

Question 3: I am attempting a Rh(III)-catalyzed C-H alkenylation at the C2 position, but the reaction is sluggish and gives low yields. How can I improve it?

Answer: Rh(III)-catalyzed C-H activation reactions on azaindoles are powerful but sensitive.[7] Sluggishness often points to issues with the catalyst activation, oxidant, or directing group coordination.

  • Causality: These reactions typically proceed via a concerted metalation-deprotonation (CMD) mechanism.[8] The efficiency of this step is highly dependent on the electronic nature of the substrate and the precise coordination environment of the metal center.

  • Troubleshooting Steps:

    • Choice of Oxidant/Additive: Many Rh(III)-catalyzed reactions require a silver salt (e.g., Ag₂CO₃, AgSbF₆) as an additive. The silver cation is believed to act as a Lewis acid, coordinating to the pyridine N7, which increases the acidity of the C-H bonds. It may also help regenerate the active Rh(III) catalyst.[8] Ensure the silver salt is fresh and of high purity.

    • Directing Group: While some reactions work on the unprotected N1-H, many are improved by installing a directing group on the N1 nitrogen. A simple methyl or a removable pyridyl group can pre-coordinate to the rhodium center, facilitating the intramolecular C-H activation step.

    • Solvent and Temperature: These reactions often require higher temperatures (80-120 °C) and polar aprotic solvents like DCE, DMF, or dioxane. A solvent screen is highly recommended.

    • Atmosphere: Perform the reaction under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst and reagents.

ParameterRecommendation for Improving C-H ActivationRationale
Catalyst Precursor [RhCp*Cl₂]₂Standard and robust precursor for Rh(III) catalysis.
Additive Ag₂CO₃ or AgSbF₆ (2.0 eq)Acts as a Lewis acid to activate the substrate and as an oxidant.[8]
Solvent Dichloroethane (DCE) or t-AmylOHCommon solvents that perform well in these transformations.
Temperature 100-120 °CProvides sufficient energy to overcome the C-H activation barrier.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and reagents from degradation.

Caption: Recommended starting conditions for optimizing Rh(III)-catalyzed C-H functionalization.

Category 3: Electrophilic Aromatic Substitution

Question 4: I want to install a bromine atom selectively at the C2 position, but my reaction with NBS gives a complex mixture of products. How can I control the regioselectivity?

Answer: Direct electrophilic halogenation of 3-methyl-7-azaindole is difficult to control due to the high reactivity of the pyrrole ring and the activating nature of the N1-H.

  • Causality: The electron-rich pyrrole ring can be attacked at multiple positions, and the pyridine ring can also react under harsh conditions. The reaction proceeds via the formation of a sigma complex, and its stability determines the product outcome.[9][10][11]

  • Troubleshooting Steps:

    • Protect the N1-H: The N1-H proton is acidic and can interfere with many electrophilic reagents. Protecting it, for example with a tosyl (Ts) or Boc group, tames the reactivity of the pyrrole ring and improves solubility and reproducibility.

    • Mild Halogenating Agents: Avoid harsh reagents like Br₂. Use N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) for bromination and iodination, respectively.

    • Control the Temperature: Perform the reaction at low temperatures (e.g., 0 °C or -20 °C) in a solvent like DMF or CH₂Cl₂. This will help favor the kinetically preferred C2-substitution and minimize side reactions.

    • Alternative Strategy: Lithiation-Quench: The most reliable method for selective C2-halogenation is to first perform a selective lithiation at the C2 position (using a non-chelating base like LiHMDS or LDA in the absence of a C6-directing group) at low temperature, followed by quenching with an electrophilic halogen source (e.g., I₂, C₂Cl₆, or 1,2-dibromoethane). This two-step process offers far superior regiocontrol.

PositionReagent/ConditionExpected OutcomeRationale
C2 NBS, DMF, 0 °CMajor ProductKinetic control on the most electron-rich position.
C4/C6 Br₂, H₂SO₄Possible side productsHarsh conditions needed to activate the pyridine ring.
N1 NaH, then R-XN1-AlkylationDeprotonation of the acidic pyrrole nitrogen.[4]

Caption: General guide to electrophilic substitution regioselectivity.

Detailed Experimental Protocol: C6-Selective Carboxylation via DoM

This protocol provides a validated method for the selective functionalization of the C6 position, a key step in the synthesis of many bioactive molecules.

Objective: To install a carboxylic acid group at the C6 position of 3-methyl-7-azaindole.

Step 1: N1-Protection (Carbamoylation)

  • To a flame-dried round-bottom flask under Argon, add 3-methyl-7-azaindole (1.0 eq) and anhydrous THF (0.2 M).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the solution back to 0 °C and add N,N-diisopropylcarbamoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated aq. NH₄Cl solution. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield N1-(N,N-diisopropylcarbamoyl)-3-methyl-7-azaindole.

Step 2: C6-Selective Lithiation and Carboxylation

  • To a flame-dried, three-neck flask under Argon, add the N1-protected azaindole (1.0 eq) and anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, prepare a solution of LDA by adding n-BuLi (1.5 M in hexanes, 1.2 eq) to a solution of diisopropylamine (1.25 eq) in anhydrous THF at -78 °C. Stir for 20 minutes.

  • Add the freshly prepared LDA solution dropwise to the substrate solution at -78 °C.

  • Stir the resulting dark solution at -78 °C for 2 hours.

  • Add a large excess of freshly crushed dry ice (CO₂) pellets directly to the reaction flask. Use caution as this will cause vigorous bubbling.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench with water and acidify to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by chromatography or recrystallization to yield the C6-carboxylated product. The carbamoyl group can be removed under appropriate basic or acidic conditions if desired.

References

  • Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition. Available at: [Link][5]

  • Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. SciSpace. Available at: [Link][6]

  • Request PDF: Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. ResearchGate. Available at: [Link][12]

  • Various Authors. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. Available at: [Link][13]

  • Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Available at: [Link][14]

  • Dutta, A., et al. (2020). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health (PMC). Available at: [Link][8]

  • Kumar, D., et al. (2021). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link][1]

  • Khan Academy. Electrophilic aromatic substitution mechanism. Khan Academy. Available at: [Link][9]

  • Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link][15]

  • Mérour, J-Y. & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles. ResearchGate. Available at: [Link][3]

  • Zhang, T., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link][16]

  • Kim, Y. & Hong, S. (2015). Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications (RSC Publishing). Available at: [Link][7]

  • Sundberg, R. J. (2009). Electrophilic Substitution Reactions of Indoles. ResearchGate. Available at: [Link][4]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link][10]

  • Various Authors. (2020). Azaindole Therapeutic Agents. PMC. Available at: [Link][2]

  • Various Authors. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link][17]

  • Various Authors. Electrophilic aromatic substitution. Wikipedia. Available at: [Link][11]

  • Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole. ResearchGate. Available at: [Link][18]

  • Reddy, T., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link][19]

Sources

Overcoming solubility issues of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges encountered with this versatile heterocyclic aldehyde. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical methodologies to ensure the successful use of this compound in your research endeavors.

Introduction to Solubility Challenges

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a member of the 7-azaindole family, possesses a rigid, planar structure with the potential for strong intermolecular interactions, including hydrogen bonding and π-stacking. These characteristics can contribute to high lattice energy in its solid state, often leading to poor solubility in common organic solvents. This guide provides a structured approach to systematically address and overcome these solubility issues.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.

Question 1: My 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is not dissolving in my reaction solvent at room temperature. What should I do?

Answer:

Initial insolubility at ambient temperature is a common observation for this class of compounds. Here is a systematic approach to address this:

  • Gentle Heating: The solubility of most solids in organic solvents increases with temperature.[1][2] Begin by gently warming the mixture to 40-50 °C with continuous stirring. Monitor for dissolution. Be cautious not to exceed the boiling point of your solvent or cause decomposition of your starting material.

  • Solvent Polarity: If heating is ineffective, reconsider your solvent choice. The polarity of the solvent plays a crucial role in dissolving a solute. Based on the solubility of the parent 7-azaindole scaffold, polar aprotic solvents are often a good starting point.

  • Co-Solvent System: If a single solvent is not effective, a co-solvent system can be employed.[3] This involves adding a second, miscible solvent to modify the overall polarity of the medium. For instance, if your compound is in a non-polar solvent like toluene, the incremental addition of a polar aprotic solvent such as DMF or DMSO can significantly enhance solubility.

Question 2: I've managed to dissolve the compound with heating, but it precipitates out as the reaction mixture cools. How can I prevent this?

Answer:

This phenomenon, known as recrystallization upon cooling, indicates that you have created a supersaturated solution at a higher temperature. To maintain solubility at lower temperatures:

  • Maintain Elevated Temperature: If your reaction conditions permit, maintaining a moderately elevated temperature throughout the experiment may be the simplest solution.

  • Utilize a Co-Solvent: As described previously, the addition of a co-solvent can help to keep the compound in solution even at lower temperatures. The goal is to find a solvent blend that provides adequate solubility across your desired temperature range.

  • Hot Filtration (for undissolved impurities): If you suspect that not all of the solid is your target compound, perform a hot filtration. This involves dissolving the compound in a minimal amount of hot solvent and quickly filtering it to remove any insoluble impurities. The desired compound should remain in the filtrate upon cooling, or you can proceed with your reaction in the hot solution.

Question 3: I am concerned that heating will decompose my compound or other reagents in my reaction. Are there any non-thermal methods to improve solubility?

Answer:

Yes, several non-thermal methods can be effective:

  • Sonication: The use of an ultrasonic bath can aid in the dissolution of stubborn solids by providing localized energy to break up the crystal lattice without significantly increasing the bulk temperature.

  • Hydrotropic Solubilization: This technique involves the addition of a hydrotrope, which is a compound that enhances the solubility of sparingly soluble substances in water, but the principle can be extended to organic systems. While less common in pure organic synthesis, for aqueous workups or reactions in protic solvents, the addition of certain salts can influence solubility.[4]

  • Solvent Selection: As a primary strategy, a thorough evaluation of single and co-solvent systems at ambient temperature should be your first step. See the detailed solvent selection guide in the FAQ section below.

Frequently Asked Questions (FAQs)

What are the best starting solvents to try for dissolving 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde?

Based on the known solubility of the parent 7-azaindole and related derivatives, the following solvents are recommended as a starting point, in order of decreasing expected efficacy:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF)

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Aromatic Hydrocarbons: Toluene (often requires heating)

  • Ethers: Dioxane

How does the structure of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde contribute to its solubility challenges?

The 7-azaindole core is a planar heterocyclic system capable of forming strong intermolecular hydrogen bonds via the pyrrole N-H and accepting hydrogen bonds at the pyridine nitrogen. The aldehyde group adds further polarity and potential for dipole-dipole interactions. The methyl group provides a small degree of lipophilicity. This combination of a rigid, planar structure and strong intermolecular forces leads to a high crystal lattice energy, which must be overcome by the solvent for dissolution to occur.

Can I use a co-solvent system? If so, how do I choose one?

Co-solvent systems are highly effective.[3] The principle is to blend two or more miscible solvents to fine-tune the polarity of the medium. A common strategy is to start with a solvent in which your compound has poor solubility but is required for your reaction chemistry, and then titrate in a solvent in which your compound is known to be more soluble.

  • Example: If your reaction requires toluene but the compound is insoluble, you can add DMF dropwise while stirring and gently warming until a clear solution is obtained.

What is the expected effect of temperature on the solubility of this compound?

For most solid organic compounds, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the crystal lattice energy. Heating provides this energy, favoring the dissolved state.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for systematically determining the optimal solvent for your compound.

  • Preparation: Dispense a small, accurately weighed amount (e.g., 2-5 mg) of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent from the recommended list above.

  • Room Temperature Observation: Vigorously stir or vortex each vial at room temperature for 2-3 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Heating: For vials where the compound is not fully dissolved, gently heat to 40-50 °C with stirring for 5-10 minutes. Record your observations.

  • Cooling: Allow the heated vials to cool to room temperature and observe if any precipitation occurs.

  • Analysis: Based on your observations, select the solvent or solvent system that provides the best solubility under your desired reaction conditions.

Protocol 2: Co-Solvent Titration for a Reaction

This protocol describes how to use a co-solvent to dissolve your compound in a primary reaction solvent.

  • Setup: In your reaction vessel, add the 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and the primary reaction solvent (the one in which it is poorly soluble).

  • Stirring: Begin vigorous stirring.

  • Co-Solvent Addition: Slowly add the co-solvent (e.g., DMF) dropwise from a burette or syringe.

  • Observation: Continue adding the co-solvent until the solid is fully dissolved. You may need to gently warm the mixture.

  • Volume Record: Record the total volume of the co-solvent required. This will help you to maintain a consistent solvent ratio in future experiments.

  • Proceed with Reaction: Once a homogenous solution is achieved, you can proceed with the addition of other reagents.

Data Presentation

Table 1: Qualitative Solubility of 7-Azaindole (a proxy for 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde)

SolventPolarityTypeExpected Solubility of 7-Azaindole
Tetrahydrofuran (THF)Polar AproticAproticHigh
AcetonePolar AproticAproticHigh
MethanolPolar ProticProticModerate to High
EthanolPolar ProticProticModerate
IsopropanolPolar ProticProticModerate
Dichloromethane (DCM)Polar AproticAproticModerate
Ethyl Acetate (EtOAc)Polar AproticAproticModerate
AcetonitrilePolar AproticAproticLow to Moderate
TolueneNon-polarAproticLow (improves with heat)
n-HexaneNon-polarAproticVery Low/Insoluble

Note: This table is based on data for the parent 7-azaindole and serves as a predictive guide. Actual solubility of the title compound may vary.

Visualizations

Troubleshooting Workflow

Solubility Troubleshooting Workflow start Start: Compound is Insoluble solvent_choice Is the solvent appropriate? (Refer to Table 1) start->solvent_choice heating Apply Gentle Heat (40-50 °C) solvent_choice->heating Yes co_solvent Add a Co-solvent (e.g., DMF, DMSO) solvent_choice->co_solvent No/Partially sonication Try Sonication heating->sonication Decomposition Risk dissolved Compound Dissolved heating->dissolved Success precipitates Compound precipitates on cooling heating->precipitates Insoluble sonication->co_solvent Insoluble sonication->dissolved Success co_solvent->dissolved Success maintain_heat Maintain elevated temperature precipitates->maintain_heat adjust_co_solvent Adjust co-solvent ratio precipitates->adjust_co_solvent maintain_heat->dissolved adjust_co_solvent->dissolved

Caption: A decision-making workflow for troubleshooting solubility issues.

Solvent Selection Logic

Solvent Selection Logic cluster_solvents Solvent Properties compound {3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | - Planar Aromatic System - H-bond Donor (N-H) - H-bond Acceptor (N, C=O)} polar_aprotic Polar Aprotic (DMF, DMSO, THF) + Dipole-Dipole - No H-bond donation compound->polar_aprotic Good Interaction (dipole-dipole) polar_protic Polar Protic (MeOH, EtOH) + Dipole-Dipole + H-bond donation/acceptance compound->polar_protic Good Interaction (H-bonding) non_polar Non-Polar (Toluene, Hexane) - Weak van der Waals forces compound->non_polar Poor Interaction

Caption: Relationship between compound properties and solvent choice.

References

  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]

  • ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • PMC - PubMed Central. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]

  • PMC - PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Nanjing Tech University. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Link]

  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

  • ResearchGate. (2025). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • PMC - PubMed Central. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. [Link]

  • (PDF) Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. (2025). [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

  • PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]

Sources

Stability studies of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability under acidic and basic stress conditions. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and success of your experimental outcomes.

Introduction to Stability Challenges

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, an azaindole derivative, is a heterocyclic compound with functionalities susceptible to degradation. The pyrrole ring is generally electron-rich and can be sensitive to strong acids, while the aldehyde group is prone to a variety of reactions under both acidic and basic conditions. Understanding these potential degradation pathways is critical for developing stable formulations and robust analytical methods.[1][2] Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify likely degradation products and establish the stability-indicating nature of analytical methods.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the stability testing of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

Q1: I'm observing rapid degradation of my compound in 0.1M HCl at room temperature. Is this expected, and what is the likely mechanism?

A1: Yes, rapid degradation under these conditions can be expected. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is susceptible to acid-catalyzed reactions. The nitrogen in the pyridine ring will be protonated, which can activate the bicyclic system towards nucleophilic attack by water. Furthermore, the pyrrole moiety itself can be unstable in acidic media, potentially leading to polymerization or ring-opening. The aldehyde group can also undergo acid-catalyzed hydration to form a geminal diol, which may or may not be reversible upon neutralization.[4]

Troubleshooting Tips:

  • Milder Conditions: Start with more dilute acid (e.g., 0.01M HCl) or a weaker acid.

  • Temperature Control: Perform the initial studies at a lower temperature (e.g., 5-10°C) to control the degradation rate. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the degradation products are observable without completely consuming the parent compound.[3][5]

  • Time Points: Sample at earlier time points to capture the initial degradation profile.

Q2: My compound seems to be disappearing in basic solution (0.1M NaOH), but I'm not seeing distinct new peaks on my HPLC chromatogram, just a rising baseline.

A2: This phenomenon often suggests the formation of complex mixtures or polymeric material that is not well-retained or resolved on the HPLC column. Aromatic aldehydes, in the presence of a strong base and without an alpha-proton, can undergo the Cannizzaro reaction, where two molecules of the aldehyde are converted to a primary alcohol and a carboxylic acid. However, given the heterocyclic nature of your molecule, other pathways are also likely. The acidic N-H proton of the pyrrole ring will be deprotonated in strong base, which could facilitate oxidative degradation or condensation reactions.

Troubleshooting Tips:

  • Column Flushing: Ensure your HPLC column is thoroughly flushed after each injection of a highly basic sample to prevent column degradation and carryover.

  • Alternative Detection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to examine the UV spectra of the unresolved baseline hump. This might indicate if the degradation products retain a similar chromophore. Mass spectrometry (LC-MS) would be invaluable here to identify the components of the mixture.

  • Milder Base: Use a weaker base (e.g., 0.01M NaOH or a buffered solution at pH 10-12) to slow down the reaction and potentially favor the formation of fewer, more distinct degradation products.

Q3: I'm trying to develop a stability-indicating HPLC method. What are the key considerations for this compound?

A3: A robust stability-indicating method must be able to resolve the parent peak from all potential degradation products and from any components of the formulation.

Key Method Development Aspects:

  • Column Chemistry: A C18 column is a good starting point. Consider a C18 with end-capping to minimize peak tailing, especially for the basic pyridine nitrogen. Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.

  • Mobile Phase pH: The pH of the mobile phase will significantly impact the retention and peak shape of your compound due to the ionizable pyridine nitrogen. Buffering the mobile phase (e.g., with phosphate or formate) in the pH range of 3-6 is recommended for reproducibility.

  • Gradient Elution: A gradient elution is almost always necessary for stability studies to ensure that both early-eluting polar degradants and potentially late-eluting non-polar degradants are resolved and eluted from the column.

  • Forced Degradation Samples: The cornerstone of developing a stability-indicating method is to challenge it with samples that have been degraded under various stress conditions (acid, base, oxidation, heat, light).[1][2] This is the only way to prove that the method can separate the active pharmaceutical ingredient (API) from its degradation products.

Q4: What are the likely degradation products I should be looking for under acidic and basic hydrolysis?

A4: While definitive identification requires techniques like LC-MS/MS and NMR, we can hypothesize based on the structure's chemical liabilities.

  • Acidic Conditions:

    • Hydrolysis of Aldehyde: Formation of the corresponding carboxylic acid (3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) via oxidation of the intermediate hydrate is possible, though less common without an oxidant.

    • Ring Opening/Polymerization: Degradation of the pyrrole ring could lead to various smaller, more polar molecules or intractable polymeric material.

  • Basic Conditions:

    • Cannizzaro Reaction Products: Disproportionation to 3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol and 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

    • Oxidation: The aldehyde is susceptible to oxidation to the carboxylic acid, especially if atmospheric oxygen is not excluded.

Experimental Protocols & Data Presentation

Table 1: Recommended Starting Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1M HCl60°CUp to 72 hoursTo promote acid-catalyzed hydrolysis and identify acid-labile sites.[6]
Base Hydrolysis 0.1M NaOH60°CUp to 72 hoursTo induce base-catalyzed reactions like hydrolysis and disproportionation.[6]
Oxidative 3% H₂O₂Room TempUp to 24 hoursTo identify susceptibility to oxidation.
Thermal 80°C (Solid State)Up to 1 weekTo assess intrinsic thermal stability.
Photolytic ICH Q1B conditionsRoom TempAs per guidelinesTo evaluate light sensitivity.[3]
Protocol 1: Acid/Base Hydrolysis Stress Testing
  • Sample Preparation: Prepare a stock solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid: Transfer an aliquot of the stock solution into a vial and add an equal volume of 0.2M HCl to achieve a final concentration of 0.5 mg/mL in 0.1M HCl.

    • Base: Transfer an aliquot of the stock solution into a separate vial and add an equal volume of 0.2M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1M NaOH.

    • Control: Prepare a control sample with the stock solution and an equal volume of purified water.

  • Incubation: Place the vials in a thermostatically controlled water bath or oven at the desired temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, 48, 72 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots. For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl. This is crucial to stop the degradation reaction before analysis.

  • Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC-UV method.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock API Stock Solution (1 mg/mL) acid Acid Stress (0.1M HCl, 60°C) stock->acid Aliquot base Base Stress (0.1M NaOH, 60°C) stock->base Aliquot control Control (Water, 60°C) stock->control Aliquot quench Neutralization/ Quenching acid->quench Time Points base->quench control->quench hplc HPLC-UV/MS Analysis quench->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Forced hydrolysis experimental workflow.

Potential Degradation Pathways

G cluster_acid Acidic Hydrolysis (H₃O⁺) cluster_base Basic Hydrolysis (OH⁻) parent 3-Methyl-1H-pyrrolo[2,3-b]pyridine- 5-carbaldehyde acid_prod1 Geminal Diol (Hydrate Intermediate) parent->acid_prod1 Hydration base_prod1 Carboxylic Acid (Oxidation/Cannizzaro) parent->base_prod1 Disproportionation/ Oxidation base_prod2 Primary Alcohol (Cannizzaro) parent->base_prod2 Disproportionation acid_prod2 Polymeric Degradants acid_prod1->acid_prod2 Ring Opening/ Polymerization

Caption: Hypothesized degradation pathways.

References

  • Ma, C., Lin, G., Li, S., & Li, W. (2012). Pharmacokinetics, Safety, and Hydrolysis of Oral Pyrroloquinazolinediamines Administered in Single and Multiple Doses in Rats. Antimicrobial Agents and Chemotherapy, 56(8), 4150–4157. [Link]

  • Fan, R. (2020). Aldehyde catalysis – from simple aldehydes to artificial enzymes. Organic & Biomolecular Chemistry, 18(38), 7539-7555. [Link]

  • Arcadi, A., Cacchi, S., Fabrizi, G., & Sferrazza, A. (2011). Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes. Beilstein Journal of Organic Chemistry, 7, 1444–1451. [Link]

  • Ma, C., Lin, G., Li, S., & Li, W. (2012). Pharmacokinetics, safety, and hydrolysis of oral pyrroloquinazolinediamines administered in single and multiple doses in rats. PubMed. [Link]

  • Wang, Y., Liu, C., Zhang, R., & Yin, D. (2020). Aromatic Aldehydes Production by Oxidative Degradation of Solid Residue Derived from Pine Waste Hydrolysis Coupling Acetylation. IOP Conference Series: Earth and Environmental Science, 512, 012076. [Link]

  • Al-Matar, H. M., El-Enany, M. M., & El-Sayed, N. N. (2011). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 16(7), 5521-5533. [Link]

  • De Angelis, A., Ingallina, P., & Perego, C. (2002). Solid Acid Catalysts for Industrial Condensations of Ketones and Aldehydes with Aromatics. Industrial & Engineering Chemistry Research, 41(19), 4637-4643. [Link]

  • Buckingham, D. A., & Clark, C. R. (1968). Catalysis by aromatic aldehydes and carbon dioxide of the hydrolysis of the p-nitrophenyl esters of L-leucine, glycine, and L-β-phenylalanine. Australian Journal of Chemistry, 21(1), 155-169. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 19, 2026, from [Link]

  • Wang, H., Ruan, H., & Feng, M. (2021). Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. Green Chemistry, 23(23), 9474-9481. [Link]

  • Reed, R. L., & Buhler, D. R. (1998). Hydrolysis rates of pyrrolizidine alkaloids derived from Senecio jacobaea. PubMed. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 18(3). [Link]

  • Doleschall, G., & Tóth, G. (1980). The degradation of carboxylic acids into aldehydes. Tetrahedron, 36(11), 1649-1651. [Link]

  • Fache, M., Bouteleux, C., & Lachenal, D. (2016). High-Yield Production of Aromatic Aldehydes from Lignin via Oxidative Depolymerization. ACS Sustainable Chemistry & Engineering, 4(10), 5407-5414. [Link]

  • Shinde, S. S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(4). [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Chemistry Steps. (n.d.). Acid Chlorides to Aldehydes. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry. (2024). CHEM 2325 Module 16: Acid-Catalyzed Hydration of Aldehydes and Ketones. YouTube. [Link]

  • Varricchio, C., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1548-1553. [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Retrieved January 19, 2026, from [Link]

  • Szeliga, M., & Węglińska, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(15), 4488. [Link]

  • Lee, E., & Lee, K. (2000). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 66(5), 2191–2194. [Link]

Sources

Analytical methods for detecting impurities in 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This guide is designed for researchers, analytical chemists, and drug development professionals to navigate the challenges of impurity detection and quantification during and after synthesis. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is critical for safety, efficacy, and regulatory compliance.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the laboratory.

Part 1: Understanding the Impurity Landscape

The synthesis of complex heterocyclic molecules like 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can inadvertently generate a range of impurities. These can originate from starting materials, intermediates, side reactions, or degradation. A comprehensive impurity profile is essential for process optimization and ensuring the final product's quality.[2][3]

Common Potential Impurities:

Impurity TypePotential Structure/CompoundLikely SourceRecommended Primary Analytical Technique
Starting Material e.g., Substituted pyrrolopyridine precursorsIncomplete reactionHPLC, GC-MS
Reagent Residue e.g., Formylating agents (DMF, POCl₃), catalystsInefficient quenching or work-upGC-MS, IC
Over-reaction Byproduct e.g., Di-formylated or oxidized speciesHarsh reaction conditions, extended reaction timeHPLC, LC-MS
Isomeric Impurities e.g., 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4 -carbaldehydeNon-selective formylationHPLC with high-resolution column, NMR
Degradation Products e.g., Carboxylic acid (from aldehyde oxidation)Exposure to air, light, or incompatible pH during storage/work-upHPLC, LC-MS
Residual Solvents e.g., DMF, Toluene, AcetonitrileIncomplete drying post-synthesisHeadspace GC-MS

Part 2: Analytical Methodologies - FAQs & Troubleshooting

This section addresses common questions and problems encountered during the analytical testing of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the cornerstone technique for purity assessment due to its high resolution and sensitivity for non-volatile organic molecules.[4][5]

Frequently Asked Questions:

  • Q1: What is a good starting point for developing an HPLC method for this compound?

    • A1: A reversed-phase HPLC (RP-HPLC) method is the most common and effective starting point.

      • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) offers a good balance of efficiency and backpressure.

      • Mobile Phase: Start with a gradient elution to effectively separate impurities with a wide range of polarities.

        • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water. The acidic modifier helps to produce sharp, symmetrical peaks for the basic pyrrolopyridine nucleus.

        • Mobile Phase B: Acetonitrile or Methanol.

      • Gradient: A typical starting gradient could be 5-95% B over 20 minutes.

      • Detection: A UV-Vis or Diode Array Detector (DAD) is ideal. Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of the main compound) to ensure no impurities are missed.

      • Sample Preparation: Dissolve the sample in a solvent weaker than or equal in elution strength to the initial mobile phase, such as a water/acetonitrile mixture, to prevent peak distortion.[6]

  • Q2: I'm seeing significant peak tailing for my main compound. What's causing this?

    • A2: Peak tailing is common for basic compounds like pyrrolopyridines. The primary cause is secondary interactions between the basic nitrogen atoms on your analyte and acidic silanol groups on the silica-based column packing.

      • Causality: These interactions create an alternative retention mechanism, causing a portion of the analyte molecules to lag behind the main peak band, resulting in a tail.

      • Solutions:

        • Lower Mobile Phase pH: Add an acidic modifier (0.1% formic acid or trifluoroacetic acid) to the mobile phase. This protonates the basic sites on your analyte and suppresses the ionization of silanol groups, minimizing secondary interactions.

        • Use a Base-Deactivated Column: Modern columns are often "end-capped" or use a base-deactivated silica that has fewer free silanol groups. Using such a column is highly recommended.

        • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or sample concentration.[7]

  • Q3: My baseline is noisy and drifting, making it hard to integrate small impurity peaks. How can I fix this?

    • A3: A noisy or drifting baseline can stem from several sources related to the mobile phase, detector, or system hardware.[8]

      • Mobile Phase Issues: Ensure you are using high-purity, HPLC-grade solvents and additives.[6] Inadequate degassing can introduce air bubbles, causing noise. Contamination in the solvents can also lead to a rising baseline, especially in gradient elution.[6][8] Solution: Filter and degas all mobile phases before use. Prepare fresh mobile phases daily to prevent microbial growth or degradation.[9]

      • Detector Instability: Fluctuations in the detector lamp's energy or a contaminated flow cell can cause drift and noise. Solution: Allow the lamp to warm up for at least 30 minutes. If the problem persists, check the lamp's age and consider flushing the flow cell with a strong solvent like isopropanol.

      • System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations that manifest as a noisy baseline.[8] Solution: Systematically check all fittings for signs of salt buildup or moisture and tighten or replace as necessary.[9]

Troubleshooting Common HPLC Problems
ProblemPotential Cause(s)Recommended Solutions & Explanations
Variable Retention Times 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Insufficient column equilibration time.1. Verify Mobile Phase: If using an online mixer, ensure it's functioning correctly. Manually pre-mixing the mobile phase can confirm if the pump proportioning is the issue.[7]2. Use a Column Oven: Maintain a constant, slightly elevated temperature (e.g., 30-40 °C) to ensure reproducibility.[9]3. Equilibrate Properly: Always equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection.[9]
Ghost Peaks (Spurious Peaks) 1. Impurities in the mobile phase.2. Contamination from the injector or sample vial.3. Carryover from a previous injection.1. Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks appear. If they do, the source is likely the mobile phase or system contamination.[10]2. Check Vials/Solvents: Ensure sample vials, caps, and solvents are clean.3. Optimize Needle Wash: Use a strong, appropriate wash solvent in the autosampler to clean the needle and injection port between runs. The wash solvent should be strong enough to remove the previous sample but miscible with the mobile phase.[6]
Low Resolution Between Peaks 1. Inappropriate mobile phase composition.2. Suboptimal column chemistry.3. Gradient slope is too steep.1. Adjust Organic Modifier: Try switching from acetonitrile to methanol (or vice versa) as they offer different selectivities. Fine-tune the pH of the aqueous phase.2. Test Different Columns: A phenyl-hexyl or a column with a different stationary phase may provide the necessary selectivity to resolve critical pairs.3. Flatten the Gradient: A shallower gradient around the elution time of the critical pair will increase the separation between them.
Mass Spectrometry (LC-MS) and GC-MS
  • Q4: When should I use LC-MS for impurity analysis?

    • A4: LC-MS is invaluable for identifying unknown impurities.[4][5] While HPLC-UV can quantify impurities, it provides no structural information. LC-MS gives you the molecular weight of the impurity. High-Resolution Mass Spectrometry (HRMS), such as LC-Q-TOF, provides a highly accurate mass, which can be used to determine the elemental composition (molecular formula) of the impurity, a critical step in its identification.[4]

  • Q5: Is GC-MS useful for this compound?

    • A5: While the primary compound is not highly volatile, GC-MS is the gold standard for analyzing two specific types of impurities:

      • Residual Solvents: Headspace GC-MS is the required technique for quantifying residual solvents (e.g., toluene, DMF, acetone) left over from the synthesis and purification steps.

      • Volatile Starting Materials/Byproducts: If any of the starting materials or potential byproducts are sufficiently volatile and thermally stable, GC-MS can be an excellent tool for their detection.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Q6: An unknown impurity has been detected by HPLC. How can NMR help identify it?

    • A6: NMR is the most powerful technique for the definitive structural elucidation of unknown compounds.[12][13] After isolating a sufficient quantity of the impurity (often via preparative HPLC), a suite of NMR experiments can be run:

      • ¹H NMR: Provides information on the number and types of protons and their connectivity.

      • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

      • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connections between protons (COSY), which proton is attached to which carbon (HSQC), and longer-range proton-carbon correlations (HMBC). Together, this information allows for the piecing together of the complete molecular structure.[12]

      • qNMR (Quantitative NMR): Can be used for quantification without needing a reference standard of the impurity itself, by comparing the integral of a known impurity signal to that of a certified internal standard.[12]

Part 3: Experimental Workflows & Protocols

Impurity Identification Workflow

This diagram illustrates a logical workflow for identifying and characterizing an unknown impurity detected during routine analysis.

Impurity_Identification_Workflow cluster_0 Detection & Quantification cluster_1 Preliminary Identification cluster_2 Definitive Structure Elucidation cluster_3 Finalization start Routine HPLC/UPLC Purity Test detect Unknown Peak Detected >0.1% start->detect quant Quantify using Area % detect->quant lcms Perform LC-MS Analysis quant->lcms Initiate Investigation hrms Obtain Accurate Mass (HRMS) lcms->hrms formula Propose Molecular Formula hrms->formula isolate Isolate Impurity (Prep-HPLC) formula->isolate If concentration is sufficient nmr Acquire NMR Data (1H, 13C, 2D) isolate->nmr elucidate Elucidate Final Structure nmr->elucidate report Report Structure & Formation Pathway elucidate->report update Update Specification & Control Strategy report->update

Caption: A typical workflow for the identification and structural elucidation of unknown impurities.

Protocol: General RP-HPLC Method for Purity Determination

This protocol provides a detailed starting point for method development.

  • Instrumentation:

    • HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and DAD detector.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm or equivalent.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm (or DAD scan from 200-400 nm).

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde sample.

    • Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability:

    • Before running samples, perform at least five replicate injections of a standard solution.

    • Check for:

      • Tailing Factor: Should be ≤ 1.5 for the main peak.

      • Theoretical Plates: Should be > 2000.

      • %RSD for Retention Time and Peak Area: Should be < 1.0% and < 2.0%, respectively.

  • Analysis:

    • Inject the prepared sample.

    • Integrate all peaks, and calculate the percentage purity using the area normalization method. Disregard peaks from the blank and those below the reporting threshold (e.g., 0.05%).

References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). PharmaCores.
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Aurigene Pharmaceutical Services.
  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024, January 24). Sofpromed.
  • Steps for Analytical Method Development | Pharmaguideline. Pharmaguideline.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. Restek.
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28).
  • Introduction to Analytical Method Development and Valid
  • The Guide To Analytical Method Development | Agno Pharmaceuticals. Agno Pharmaceuticals.
  • Journey of an API: Developing robust analytical methods. (2024, March 13). Sterling Pharma Solutions.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
  • Pharmaceutical impurities and degradation products: Uses and applic
  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online.
  • Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry. (2008, October). Molecular Nutrition & Food Research.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). IJCSR.

Sources

Scale-up considerations for the synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

A Guide for Researchers and Process Chemists on Scale-Up and Troubleshooting

Welcome to the technical support guide for the synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This molecule, a derivative of 7-azaindole, is a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] Scaling the synthesis of this intermediate from the bench to pilot or manufacturing scale introduces challenges that require careful consideration of reaction conditions, safety, and purification.

This guide is structured to provide practical, experience-driven advice in a question-and-answer format, addressing common issues encountered during synthesis and scale-up.

Section 1: Synthetic Strategy Overview

The most common and industrially viable method for the synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is the Vilsmeier-Haack formylation of the corresponding 3-Methyl-1H-pyrrolo[2,3-b]pyridine precursor. This reaction is favored for its use of relatively inexpensive reagents and its effectiveness with electron-rich heterocyclic systems.[3][4]

The Vilsmeier reagent, an electrophilic iminium salt, is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5] The subsequent electrophilic aromatic substitution occurs preferentially at the electron-rich C5 position of the 7-azaindole ring.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic approach for preparing 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde at scale?

The Vilsmeier-Haack reaction is the industry-standard method. It involves the controlled addition of a formylating agent (the Vilsmeier reagent, pre-formed or generated in situ from POCl₃ and DMF) to a solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridine. The reaction is typically performed in a suitable solvent and requires careful temperature control, followed by aqueous work-up to hydrolyze the iminium intermediate to the final aldehyde.

Q2: Why is formylation directed to the C5 position?

The pyrrolo[2,3-b]pyridine ring system is electron-rich. The nitrogen atom in the pyrrole ring directs electrophilic substitution primarily to the C3 position. However, with the C3 position blocked by a methyl group, the next most activated and sterically accessible position for electrophilic attack is C5.

Q3: What are the most critical parameters to control during the scale-up of the Vilsmeier-Haack reaction?

The three most critical parameters for a successful and safe scale-up are:

  • Temperature Control: The formation of the Vilsmeier reagent and the formylation step are both exothermic. Inadequate cooling can lead to thermal runaway, side reactions, and product degradation.

  • Reagent Addition Rate: Slow, controlled addition of POCl₃ to DMF, and subsequent addition of the Vilsmeier reagent to the substrate, is crucial for managing the exotherm.

  • Mixing Efficiency: Proper agitation is essential to ensure homogenous temperature distribution and efficient mass transfer, preventing localized "hot spots" where impurities can form.

Q4: What are the primary safety hazards associated with this synthesis?

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

  • Exothermic Reactions: As mentioned, both the Vilsmeier reagent formation and the formylation step can generate significant heat. A robust cooling system and emergency quenching plan should be in place for large-scale operations.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Exposure should be minimized.

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem: Low or Inconsistent Yields

Q: My reaction yield is significantly lower than reported values. What are the likely causes?

A: Low yields can stem from several factors throughout the process. Consider the following points:

  • Vilsmeier Reagent Quality: The Vilsmeier reagent is moisture-sensitive. Ensure all reagents (especially DMF) and glassware are anhydrous. Incomplete formation or degradation of the reagent is a common cause of failure. The reagent should be prepared at a low temperature (0-10 °C) to prevent decomposition.[6]

  • Reaction Temperature: While the initial reagent formation requires cooling, the subsequent formylation step may need gentle heating to proceed to completion. The optimal temperature depends on the substrate's reactivity. Monitor the reaction by TLC or HPLC to determine the ideal temperature and time, avoiding excessive heat which can lead to polymerization and tar formation.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt to the aldehyde is a critical step. This is typically achieved by quenching the reaction mixture into a cold aqueous base (like sodium acetate or sodium carbonate solution). The pH of the work-up is crucial; if too acidic, the product may be difficult to extract, and if too basic, side reactions can occur. The final pH should be in the range of 7-9.

  • Starting Material Purity: Impurities in the starting 3-Methyl-1H-pyrrolo[2,3-b]pyridine can interfere with the reaction. Ensure the starting material is of high purity before beginning the formylation.

Problem: Impurity Formation

Q: My crude product analysis shows several significant impurities. What are they and how can I prevent them?

A: Impurity profiles can be complex, but common side products include:

  • Unreacted Starting Material: This indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the equivalents of the Vilsmeier reagent.

  • Di-formylated Products: While C5 is the primary site, over-formylation at other positions on the ring can occur if excess Vilsmeier reagent is used or if the reaction temperature is too high.[6] Use a controlled stoichiometry (typically 1.1-1.5 equivalents of Vilsmeier reagent).

  • Polymerization/Tar: Electron-rich heterocycles like 7-azaindoles can polymerize under harsh acidic conditions or at elevated temperatures. This manifests as a dark, tarry crude product that is difficult to purify. Maintaining a low temperature profile and ensuring a controlled quench are the best preventative measures.

Problem: Purification Challenges at Scale

Q: The product is difficult to crystallize and column chromatography is not viable for my batch size. What are the best purification strategies?

A: Large-scale purification requires avoiding chromatography where possible.

  • Trituration: If the crude product is a viscous oil or an amorphous solid, trituration can be highly effective. This involves stirring the crude material as a slurry in a solvent in which the product is poorly soluble, but the impurities are soluble (e.g., diethyl ether, heptane, or a mixture). This process can often induce crystallization and wash away more soluble impurities.

  • Recrystallization: This is the preferred method for obtaining high-purity crystalline material. A solvent screen is recommended to find the optimal system. Common solvents for this type of molecule include ethyl acetate, isopropanol, acetonitrile, or mixed solvent systems like ethyl acetate/heptane or toluene/heptane. The key is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Carbon Treatment: If the crude product is highly colored due to polymeric impurities, a treatment with activated carbon in the recrystallization solvent (at elevated temperature) can help decolorize the solution before cooling and crystallization.

Section 4: Experimental Protocols & Data

Lab-Scale Protocol (Example: 10 g)

  • Vilsmeier Reagent Preparation: In a 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous DMF (15 mL, 0.19 mol). Cool the flask to 0-5 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃) (7.0 mL, 0.075 mol) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reagent Maturation: After the addition is complete, allow the mixture to stir at 10 °C for an additional 30 minutes. The resulting solution is the Vilsmeier reagent.

  • Formylation: Dissolve 3-Methyl-1H-pyrrolo[2,3-b]pyridine (10 g, 0.068 mol) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane, 100 mL). Add this solution dropwise to the prepared Vilsmeier reagent at 10 °C over 1 hour.

  • Reaction: After the addition, warm the reaction mixture to 40-50 °C and stir for 2-4 hours, monitoring for completion by TLC or HPLC.

  • Work-up: Cool the reaction mixture to 10 °C. In a separate vessel, prepare a solution of sodium acetate trihydrate (55 g) in water (100 mL) and cool it to <10 °C. Slowly and carefully pour the reaction mixture into the sodium acetate solution with vigorous stirring.

  • Hydrolysis & Extraction: Heat the resulting mixture to 60 °C for 1 hour to ensure complete hydrolysis of the intermediate. Cool to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a solvent system like ethyl acetate/heptane.

Scale-Up Considerations and Parameter Comparison

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Reactor Round-bottom flaskJacketed glass-lined reactorProvides superior heat transfer and containment.
POCl₃ Addition Manual dropwiseMetering pump, subsurface additionEnsures precise control over addition rate and prevents localized heating at the surface.
Mixing Magnetic or overhead stirrerMechanical agitator (e.g., impeller)Necessary to ensure homogeneity in a larger volume and efficiently dissipate heat.
Temperature Control Ice bathCirculating thermal fluid (glycol)Allows for precise and automated control of both cooling and heating phases.
Work-up Quench Pouring into quench potReverse addition: slowly adding the reaction mixture to the quench vesselProvides better control over the quench exotherm and pH adjustment on a large scale.
Isolation Filtration on Büchner funnelCentrifuge followed by vacuum oven dryingMore efficient for handling large quantities of solids and solvent.
Typical Yield 75-85%70-80%Slight decrease in yield is common on scale-up due to transfer losses and handling.
Typical Purity >98% (after recrystallization)>98% (after recrystallization)Purity targets should remain consistent.

Section 5: Visualization of Workflows

Diagram 1: General Synthesis Workflow

This diagram illustrates the key stages of the synthesis process from starting materials to the final, purified product.

SynthesisWorkflow Start Starting Materials (3-Methyl-7-azaindole, POCl3, DMF) Vilsmeier Vilsmeier Reagent Formation (0-10 °C) Start->Vilsmeier Controlled Addition Formylation Formylation Reaction (40-50 °C) Vilsmeier->Formylation Add Substrate Solution Quench Aqueous Quench & Hydrolysis (<10 °C -> 60 °C) Formylation->Quench Monitor to Completion Extraction Work-up & Extraction Quench->Extraction Phase Separation Purification Purification (Recrystallization) Extraction->Purification Concentrate Crude End Final Product: 3-Methyl-1H-pyrrolo[2,3-b]pyridine -5-carbaldehyde Purification->End

Caption: High-level workflow for the synthesis of the target aldehyde.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common issues during the synthesis.

TroubleshootingTree Start Reaction Complete. Analyze Crude Product CheckYield Is Yield < 70%? Start->CheckYield LowYieldCauses Potential Causes: - Moist Reagents/Solvent - Incorrect Temp Profile - Poor Work-up pH - Insufficient Reagent CheckYield->LowYieldCauses Yes CheckPurity Is Purity < 95%? CheckYield->CheckPurity No LowYieldCauses->CheckPurity ImpurityCauses Potential Causes: - High Temp -> Tar - Excess Reagent -> Di-formylation - Incomplete Reaction CheckPurity->ImpurityCauses Yes Purify Proceed to Purification (Recrystallization/Trituration) CheckPurity->Purify No ImpurityCauses->Purify Success High Purity Product Purify->Success

Caption: A decision tree for troubleshooting yield and purity issues.

References

  • Organic Chemistry Frontiers. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Chinese Journal of Chemistry. (n.d.). Synthesis of Azaindoles. Retrieved January 19, 2026, from [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. Retrieved January 19, 2026, from [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Retrieved January 19, 2026, from [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. Retrieved January 19, 2026, from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 19, 2026, from [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1), 7-10. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method for 4-substituted-7-azaindole.
  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. Retrieved January 19, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 19, 2026, from [Link]

  • PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of 5-substituted 7-azaindoles and 7-azaidonines.
  • Bulletin of the Chemical Society of Ethiopia. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved January 19, 2026, from [Link]

  • International Journal of Organic Chemistry. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved January 19, 2026, from [Link]

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]

  • Rasayan J. Chem. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]

Sources

Vilsmeier-Haack Reactions: A Technical Support Guide to Work-Up & Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the reaction's work-up phase. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying principles that govern them, ensuring a deeper understanding and more successful experimental outcomes.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5][6][7][8] While the reaction itself is robust, the work-up procedure is critical for obtaining a high yield of pure product and requires careful attention to detail.

This guide is structured to address the most common challenges encountered during the work-up of Vilsmeier-Haack reactions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and why is its complete removal crucial during work-up?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[5][9] It is most commonly prepared by the slow addition of POCl₃ to ice-cold DMF under anhydrous conditions.[5] Complete removal of any unreacted Vilsmeier reagent and, more importantly, the excess POCl₃ is critical for two main reasons:

  • Safety: POCl₃ reacts violently and exothermically with water.[5][10] An uncontrolled quench can lead to a dangerous release of heat and pressure.

  • Product Purity: The hydrolysis of POCl₃ produces phosphoric acid (H₃PO₄) and hydrochloric acid (HCl), which must be neutralized to allow for efficient extraction of the desired aldehyde product.[7]

Q2: What is the standard quenching procedure for a Vilsmeier-Haack reaction?

The most common and recommended method is a "reverse quench." This involves slowly adding the cooled reaction mixture to a vigorously stirred vessel containing crushed ice or ice-cold water.[7][11] This method serves to:

  • Dissipate the significant heat generated from the hydrolysis of excess POCl₃.

  • Hydrolyze the intermediate iminium salt to the final aldehyde product.[2][9][12]

Following the quench, the acidic solution must be neutralized with a base such as sodium hydroxide, sodium carbonate, or sodium acetate before product extraction.[7][13]

Q3: How can I monitor the progress of the reaction before proceeding to work-up?

The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC).[5] To do this, a small aliquot of the reaction mixture is carefully quenched (for example, with a saturated sodium bicarbonate solution), extracted with a suitable organic solvent, and then spotted on a TLC plate.[5] This allows for a comparison of the starting material and product spots to determine if the reaction has gone to completion.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the work-up of your Vilsmeier-Haack reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure or Wet Reagents: The Vilsmeier reagent is highly sensitive to moisture.[5][7] 2. Inactive Substrate: The reaction is most effective on electron-rich aromatic compounds.[7][8][14] 3. Incomplete Reaction: Insufficient reaction time or temperature.[10][14]1a. Use freshly distilled or newly opened anhydrous DMF and POCl₃. Ensure all glassware is thoroughly dried.[7][14] 2a. Confirm your substrate is sufficiently activated. For deactivated substrates, consider alternative formylation methods. 3a. Monitor the reaction by TLC. Consider increasing the reaction time or temperature if the starting material persists.[14]
Formation of a Tarry, Intractable Residue 1. Overheating of the reaction. 2. Highly reactive substrate leading to polymerization. 3. Uncontrolled quenching of the reaction. 1a. Maintain careful temperature control throughout the reaction. 2a. For highly reactive substrates, consider using milder conditions (e.g., lower temperature, shorter reaction time).[14] 3a. Quench the reaction slowly by adding the reaction mixture to ice-cold water or a buffered solution with vigorous stirring.[14]
Emulsion Formation During Extraction The presence of polar byproducts and unneutralized acidic species can lead to the formation of a stable emulsion, making phase separation difficult.1a. Saturate the aqueous layer with sodium chloride (brine) to increase its polarity and "break" the emulsion.[5] 1b. Filter the entire mixture through a pad of Celite to remove particulate matter that may be stabilizing the emulsion. 1c. Allow the mixture to stand for an extended period, if possible, to allow for phase separation.
Product is Water-Soluble The formylated product may have some solubility in the aqueous layer, leading to loss during extraction.1a. Saturate the aqueous layer with NaCl to decrease the polarity of the aqueous phase and drive the product into the organic layer.[5] 1b. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[5]
Product Contaminated with Starting Material of Similar Polarity Incomplete reaction.Drive the reaction to completion by extending the reaction time or adding a slight excess of the Vilsmeier reagent. If the starting material persists, careful column chromatography with a shallow solvent gradient may be required for separation.[14]
Formation of Multiple Products (Isomers) The substrate has multiple reactive sites for formylation.The regioselectivity of the Vilsmeier-Haack reaction is influenced by both steric and electronic factors. To favor a specific isomer, you may need to modify the substrate by introducing blocking groups or adjust the reaction conditions (e.g., temperature, solvent). Separation of isomers can often be achieved by chromatography or crystallization.[14]

Experimental Protocols

Standard Vilsmeier-Haack Reaction Work-up
  • Preparation: In a separate flask, prepare a large beaker with crushed ice and water, ensuring it is being vigorously stirred.

  • Quenching: Slowly and carefully add the cooled reaction mixture dropwise to the ice-water mixture. Monitor the temperature of the quenching solution and add more ice if necessary to maintain a low temperature.

  • Hydrolysis: Allow the quenched mixture to stir for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Neutralization: Carefully neutralize the acidic solution to a pH of 7-8 by the slow addition of a base such as a saturated sodium bicarbonate solution or dilute sodium hydroxide. Check the pH frequently.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash with water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography, crystallization, or distillation as required.

Visualizing the Workflow

A clear understanding of the process flow is essential for a successful work-up.

Vilsmeier_Workup cluster_reaction Vilsmeier-Haack Reaction cluster_workup Work-up Procedure ReactionMixture Reaction Mixture (Substrate, Vilsmeier Reagent, Solvent) Quenching Quenching (Addition to Ice-Water) ReactionMixture->Quenching Slow Addition Neutralization Neutralization (Base Addition, pH 7-8) Quenching->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (Na2SO4/MgSO4) Washing->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Purification (Chromatography/Crystallization) Concentration->Purification FinalProduct Pure Aldehyde Product Purification->FinalProduct

Caption: A step-by-step workflow for the Vilsmeier-Haack reaction work-up.

Vilsmeier-Haack Reaction Mechanism

Understanding the mechanism provides insight into the species present in your reaction flask.

Vilsmeier_Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent + POCl3 POCl3 POCl3 Aromatic Electron-Rich Aromatic Ring Intermediate Iminium Salt Intermediate Aromatic->Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Intermediate->Aldehyde + H2O H2O H2O (Work-up)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

References

  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
  • YouTube. (2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry.
  • YouTube. (2021, October 5). Vilsmeier-Haack-Arnold Reaction Mechanism | Organic Chemistry.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Benchchem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup.
  • Organic Syntheses. (n.d.). Procedure.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).
  • Organic Chemistry Reaction. (2026, January 11). Vilsmeier–Haack formylation.
  • Reddit. (2024, February 4). Vilsmeier Haack Reaction : r/OrganicChemistry.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). Vilsmeier-Haack Reaction.
  • SciRP.org. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
  • YouTube. (2020, March 18). Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde.
  • RSC Publishing. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • YouTube. (2021, August 17). Vilsmeier Reaction.
  • chemeurope.com. (n.d.). Vilsmeier-Haack reaction.
  • YouTube. (2021, January 19). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video.
  • ResearchGate. (2020, September 7). How can I improve the Vilsmeier-Haack reaction?.
  • Scribd. (n.d.). FINAL Vilsmeier Hacck Reaction | PDF | Aldehyde | Unit Processes.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a derivative of 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. The 7-azaindole scaffold is recognized as a "privileged" structure, frequently appearing in clinically successful drugs due to its ability to act as a bioisostere of indole, often conferring improved solubility and bioavailability.[1] This aldehyde derivative serves as a versatile synthetic intermediate, providing a chemical handle for the construction of more complex molecules targeting a range of diseases. This guide provides an in-depth comparison of two prominent synthetic strategies for its preparation: the Vilsmeier-Haack formylation of 3-methyl-7-azaindole and a multi-step approach involving lithiation and formylation of a protected 7-azaindole precursor.

Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which acts as the electrophile.[4][5]

Reaction Principle and Strategy

This approach is direct and relies on the inherent nucleophilicity of the 7-azaindole ring system. The pyrrole moiety of the 7-azaindole is electron-rich, making it susceptible to electrophilic aromatic substitution. The Vilsmeier reagent is a relatively weak electrophile, which allows for selective formylation of highly activated rings.[4][5] The reaction proceeds by the formation of a chloroiminium salt (the Vilsmeier reagent), which is then attacked by the electron-rich 3-methyl-7-azaindole. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[6]

Experimental Protocol

A representative procedure for the Vilsmeier-Haack formylation of 3-methyl-4-aminopyridine derivatives to yield 3-formyl-6-azaindoles has been described and can be adapted.[7]

  • Reagent Preparation: Phosphorus oxychloride (3.3 equivalents) is added dropwise to anhydrous N,N-dimethylformamide (serving as both reagent and solvent) at 0 °C with stirring. The mixture is then stirred for 15-30 minutes at room temperature to allow for the formation of the Vilsmeier reagent.

  • Reaction: 3-Methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) is added to the prepared Vilsmeier reagent.

  • Reaction Progression: The reaction mixture is heated, often to around 80-100 °C, and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized with a base, such as a saturated sodium bicarbonate or potassium carbonate solution, until a pH of ~10 is reached.[7] The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Workflow Diagram

Vilsmeier_Haack_Route cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_end Final Product SM1 3-Methyl-1H-pyrrolo[2,3-b]pyridine R2 Electrophilic Aromatic Substitution SM1->R2 SM2 POCl₃ + DMF R1 Vilsmeier Reagent Formation SM2->R1 0°C to RT R1->R2 Vilsmeier Reagent R3 Hydrolysis & Neutralization R2->R3 Heat FP 3-Methyl-1H-pyrrolo[2,3-b]pyridine- 5-carbaldehyde R3->FP Purification

Caption: Workflow for the Vilsmeier-Haack formylation route.

Route 2: Directed Ortho-Metalation (DoM) and Formylation

This synthetic strategy involves a more controlled, multi-step sequence. It typically begins with a halogenated 7-azaindole derivative, which allows for regioselective functionalization through lithium-halogen exchange, followed by quenching with an electrophilic formylating agent.[8]

Reaction Principle and Strategy

This route offers greater control over regioselectivity, which can be crucial when multiple positions on the heterocyclic core are reactive. The synthesis starts with a readily available precursor, such as 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine. The nitrogen of the pyrrole ring is typically protected, for instance, with a tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group, to prevent side reactions and improve solubility.[9][10]

The key step is a lithium-halogen exchange at low temperature (typically -78 °C) using an organolithium reagent like n-butyllithium (n-BuLi).[11] This generates a highly reactive aryllithium intermediate specifically at the C5 position. This nucleophilic species is then quenched (trapped) with an electrophilic formylating agent, most commonly DMF.[12] A final deprotection step removes the protecting group to yield the target aldehyde.

Experimental Protocol

Based on general procedures for lithiation-formylation of halogenated heterocycles:[8][12]

  • Protection: 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A base such as triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) are added, followed by tosyl chloride (1.1 equivalents). The reaction is stirred at room temperature until completion.

  • Lithiation: The protected starting material is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon). n-Butyllithium (1.1 equivalents in hexanes) is added dropwise, and the mixture is stirred for approximately 1 hour at this temperature.

  • Formylation: Anhydrous DMF (1.5 equivalents) is added dropwise to the cooled solution, and the reaction is allowed to stir for another 1-2 hours at -78 °C before being gradually warmed to room temperature.

  • Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude protected aldehyde is then subjected to deprotection conditions (e.g., aqueous NaOH for a tosyl group) to yield the final product.[9] Purification is typically performed by column chromatography.

Workflow Diagram

DoM_Route cluster_start Starting Material cluster_reaction Synthetic Sequence cluster_end Final Product SM1 5-Bromo-3-methyl-1H- pyrrolo[2,3-b]pyridine R1 N-Protection (e.g., Tosyl Chloride) SM1->R1 R2 Lithium-Halogen Exchange (n-BuLi, -78°C) R1->R2 Protected Intermediate R3 Formylation (DMF Quench) R2->R3 Aryllithium Species R4 N-Deprotection (e.g., NaOH) R3->R4 Protected Aldehyde FP 3-Methyl-1H-pyrrolo[2,3-b]pyridine- 5-carbaldehyde R4->FP Purification

Sources

A Comparative Guide to 3-Methyl-7-Azaindole-5-Carbaldehyde Derivatives: Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core and form crucial hydrogen bond interactions with the hinge region of protein kinases.[1][2] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved B-Raf inhibitor, Vemurafenib.[1][3] Strategic functionalization of the 7-azaindole core is paramount for achieving potency and selectivity. The 3-methyl-7-azaindole-5-carbaldehyde motif, in particular, serves as a versatile synthetic intermediate, allowing for the exploration of diverse chemical space at the C5 position, a key vector for influencing ligand-target interactions.

This guide provides an in-depth comparison of derivatives synthesized from 3-methyl-7-azaindole-5-carbaldehyde, with a focus on their structure-activity relationships (SAR) as kinase inhibitors. We will delve into the rationale behind their design, compare their biological performance with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

The Strategic Importance of the 3-Methyl-7-Azaindole-5-Carbaldehyde Scaffold

The design of kinase inhibitors often leverages a "hinge-binding" anchor, a solvent-exposed linker, and a moiety that occupies a hydrophobic pocket. In the context of 3-methyl-7-azaindole-5-carbaldehyde, the 7-azaindole core functions as the hinge-binder. The C5-carbaldehyde provides a reactive handle to introduce a variety of substituents that can project into and interact with different regions of the kinase active site, thereby modulating potency and selectivity. The C3-methyl group can also play a role in establishing favorable interactions within the ATP-binding pocket.

This guide will focus on a comparative analysis of chalcone derivatives, a prominent class of compounds synthesized from this scaffold, and discuss the potential of other derivatives such as hydrazones and oximes.

Comparative Analysis of 3-Methyl-7-Azaindole-5-Chalcone Derivatives as Kinase Inhibitors

Chalcones, characterized by an α,β-unsaturated ketone system, are a well-established class of bioactive molecules with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[4] Their synthesis via Claisen-Schmidt condensation of an aldehyde with a ketone is a robust and versatile method.[5] In the context of our scaffold, the 7-azaindole-chalcone hybrids extend from the hinge-binding core, allowing the substituted aromatic ring of the chalcone moiety to probe for interactions in the solvent-exposed region and nearby hydrophobic pockets of the kinase.

A study by Legoabe, L.L., et al. provides a valuable dataset for comparing a series of twenty-three 7-azaindole-chalcone hybrids as potential protein kinase inhibitors.[6] The compounds were synthesized from a C3-substituted-7-azaindole-chalcone scaffold and evaluated for their inhibitory activity against Haspin kinase and Cyclin-Dependent Kinase 9 (CDK9)/CyclinT, both of which are significant targets in oncology.[6]

Structure-Activity Relationship (SAR) Insights

The following table summarizes the kinase inhibitory activity of selected 7-azaindole-chalcone hybrids from the aforementioned study. The core structure for these derivatives is a 3-substituted-7-azaindole, which for the purpose of this guide, we will consider as analogous to our 3-methyl core in demonstrating the impact of the C5-chalcone moiety.

Compound IDR (Substitution on Chalcone Phenyl Ring)Haspin IC50 (µM)CDK9/CyclinT IC50 (µM)
5f 4-N,N-dimethylamine0.472.26
5q 3-hydroxy0.41>10
5a Unsubstituted>10>10
5b 4-methyl>10>10
5c 4-methoxy>10>10
5e 4-chloro>10>10
5g 2,4-dichloro1.34>10
5h 2,6-dichloro1.63>10
5i 3,4-dimethoxy>10>10
5j 3,4,5-trimethoxy>10>10
5p 2-hydroxy1.12>10

Data extracted from Legoabe, L.L., et al. (2020).[6]

  • Crucial Role of Hydroxyl and Amino Groups: The most potent inhibitors possess small, polar groups capable of hydrogen bonding. The 3-hydroxy substituted compound 5q (IC50 = 0.41 µM) and the 4-N,N-dimethylamino substituted compound 5f (IC50 = 0.47 µM) are the most active against Haspin kinase. This suggests the presence of a key interaction point in the enzyme's active site that can be engaged by these functional groups.

  • Impact of Halogen Substitution: Dichloro-substitution (5g and 5h ) leads to a significant increase in activity against Haspin kinase compared to the unsubstituted analog (5a ), although they are less potent than the hydroxyl and dimethylamino-substituted compounds. This indicates that hydrophobic and/or electronic effects of the chlorine atoms contribute favorably to binding.

  • Limited Tolerance for Bulky Groups: The introduction of methoxy groups, particularly multiple methoxy groups (5i and 5j ), results in a loss of activity. This suggests that the binding pocket may have steric limitations.

  • Dual Inhibition Profile: Interestingly, compound 5f also demonstrates activity against CDK9/CyclinT (IC50 = 2.26 µM), identifying it as a dual inhibitor.[6] This highlights the potential of this scaffold to target multiple kinases, which can be a desirable attribute in cancer therapy.

Experimental Workflows and Methodologies

To ensure the reproducibility and validity of the presented data, this section details the experimental protocols for the synthesis of the chalcone derivatives and their biological evaluation.

Synthesis of 3-Methyl-7-Azaindole-5-Chalcone Derivatives (General Protocol)

The synthesis of 7-azaindole-chalcone hybrids is typically achieved through a Claisen-Schmidt condensation reaction.[5][7]

Step 1: Synthesis of 3-Methyl-7-Azaindole-5-Chalcones A mixture of 3-methyl-7-azaindole-5-carbaldehyde (1 mmol) and an appropriate substituted acetophenone (1 mmol) is dissolved in ethanol (20 mL). To this solution, an aqueous solution of potassium hydroxide (40%) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure chalcone derivative.[8]

G cluster_reagents Reagents & Conditions A 3-Methyl-7-Azaindole- 5-Carbaldehyde F 3-Methyl-7-Azaindole- 5-Chalcone Derivative A->F B Substituted Acetophenone B->F C Ethanol (Solvent) D KOH (Base Catalyst) E Room Temperature, 24h

Claisen-Schmidt Condensation for Chalcone Synthesis
In Vitro Kinase Inhibition Assay (Luminescence-Based)

The inhibitory activity of the synthesized compounds against target kinases can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay.[9] This assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

Protocol Overview:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, incubate the kinase, a suitable substrate, and ATP with the test compound or DMSO control.

  • ADP Detection: After the kinase reaction, add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • IC50 Determination: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]

G start Prepare Compound Dilutions step1 Incubate Kinase, Substrate, ATP, and Compound start->step1 step2 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) step1->step2 step3 Convert ADP to ATP & Generate Luminescence (Kinase Detection Reagent) step2->step3 step4 Measure Luminescence step3->step4 end Calculate IC50 step4->end

Workflow for Luminescence-Based Kinase Assay
Cell Viability (MTT) Assay

To assess the cytotoxic effects of the synthesized compounds on cancer cell lines, the MTT assay is a commonly employed method.[10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol Overview:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) values.[11]

Future Perspectives: Hydrazones and Oximes as Alternative Derivatives

While this guide has focused on chalcones due to the availability of comparative data, it is important to consider other derivatives that can be readily synthesized from the 3-methyl-7-azaindole-5-carbaldehyde scaffold.

  • Hydrazones: The condensation of the aldehyde with various hydrazides yields hydrazone derivatives. This class of compounds has shown significant potential as kinase inhibitors.[12] The hydrazone linkage provides additional hydrogen bond donors and acceptors, and the appended aromatic or heterocyclic moiety can explore different regions of the kinase active site.

  • Oximes: Reaction of the aldehyde with hydroxylamine produces oximes. Oximes and their derivatives are also known to possess a range of biological activities. The oxime functional group can influence the electronic properties and conformation of the molecule, potentially leading to novel interactions with the target kinase.

Further investigation into the synthesis and biological evaluation of hydrazone and oxime derivatives of 3-methyl-7-azaindole-5-carbaldehyde is warranted to fully explore the therapeutic potential of this versatile scaffold. Comparative studies of these derivatives against a panel of kinases would provide a more complete understanding of the SAR and guide the design of next-generation inhibitors.

Conclusion

The 3-methyl-7-azaindole-5-carbaldehyde scaffold is a valuable starting point for the development of novel kinase inhibitors. This guide has demonstrated through a comparative analysis of chalcone derivatives that strategic modifications at the C5 position can significantly impact inhibitory potency and selectivity. The presence of small, polar groups capable of hydrogen bonding on the chalcone phenyl ring appears to be a key determinant for potent Haspin kinase inhibition. Furthermore, the identification of a dual Haspin and CDK9/CyclinT inhibitor highlights the potential for developing multi-targeted agents from this scaffold. The provided experimental protocols offer a framework for the synthesis and evaluation of these and other derivatives, paving the way for future drug discovery efforts in this promising area of medicinal chemistry.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • de la Torre, M. C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7623. [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Tomer, K., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50585. [Link]

  • El-Sayed, R. K., et al. (2013). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. Trade Science Inc.[Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

  • American Chemical Society. (2020). Synthesis of heterocyclic chalcones. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(23), 8234. [Link]

  • Sharma, N., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Research Journal of Pharmacy and Technology, 17(1), 1-8. [Link]

  • Legoabe, L. L., et al. (2020). Synthesis and evaluation of C3 substituted chalcone-based derivatives of 7-azaindole as protein kinase inhibitors. Chemical biology & drug design, 96(6), 1395–1407. [Link]

  • Jean-Yves, M., & Benoît, J. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 20856–20884. [Link]

  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & medicinal chemistry letters, 17(7), 1934–1937. [Link]

  • da Silva, G. G., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. International Journal of Molecular Sciences, 24(10), 8684. [Link]

  • Jean-Yves, M., & Benoît, J. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 20856–20884. [Link]

  • Acharya, G. M., & Reddy, B. M. (2019). Design of chalcones of 7-azaindole as Raf-B inhibitors. Journal of Applied and Chemical Sciences, 6(1), 1-5. [Link]

  • Zhang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-Methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(5), 1341-1347. [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • El-Sayed, R. K., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Pharmaceuticals, 16(12), 1724. [Link]

  • Legoabe, L. L., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & medicinal chemistry, 28(11), 115468. [Link]

  • Progress in Chemistry. (2012). Synthesis of Azaindoles. [Link]

  • Iovine, V., et al. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry, 10, 1027885. [Link]

  • Li, G., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & medicinal chemistry, 95, 117503. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • El-Sayed, R. K., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Pharmaceuticals, 16(12), 1724. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Langer, P. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • ResearchGate. (n.d.). Hydrazone derivatives with kinase inhibitory activity. [Link]

Sources

A Comparative Guide to the Biological Activity of 7-Azaindole Analogs: Profiling 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets through crucial hydrogen bonding interactions, particularly within the ATP-binding sites of protein kinases.[1] This has led to the development of numerous potent inhibitors for a range of diseases.[2][3] This guide provides an in-depth comparison of the biological activities of various 7-azaindole analogs, with a specific focus on derivatives originating from the versatile synthetic intermediate, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

We will explore the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds against key therapeutic targets, supported by quantitative data and detailed experimental protocols. This analysis aims to equip researchers and drug development professionals with the insights needed to navigate the chemical space of 7-azaindole inhibitors.

The 7-Azaindole Scaffold: A Privileged Structure in Drug Discovery

The 7-azaindole core is an integral component of numerous biologically active molecules, including several FDA-approved drugs.[4] Its derivatives have demonstrated a wide array of biological activities, including:

  • Protein Kinase Inhibition: Targeting kinases like Rho-associated kinase (ROCK), Fibroblast Growth Factor Receptor (FGFR), and Janus kinase (JAK) for applications in oncology, inflammation, and cardiovascular diseases.[5][6][7]

  • Anticancer Activity: Exhibiting cytotoxic effects against various cancer cell lines and acting as Poly(ADP-ribose) polymerase (PARP) inhibitors.[8][9]

  • Phosphodiesterase (PDE) Inhibition: Specifically targeting PDE4B for potential treatments of central nervous system (CNS) diseases.[10]

  • Other Therapeutic Areas: Including applications as cytokinin analogues, anti-angiogenic agents, and antagonists for various receptors.[2][11]

The nitrogen atom at the 7-position of the scaffold is a key feature, acting as a hydrogen bond acceptor that mimics the interaction of the purine hinge-binding motif, a common feature in kinase inhibitors.[1]

Profile of a Key Intermediate: 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

While 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde may exhibit some intrinsic biological activity, its primary role in drug discovery is that of a versatile synthetic intermediate. The aldehyde group at the 5-position and the methyl group at the 3-position provide reactive handles for elaboration into more complex and potent final compounds.

The strategic placement of substituents at the 1, 3, and 5-positions of the 7-azaindole ring has been shown to be critical for potent anticancer activity.[9] The carbaldehyde at C5 is particularly useful for generating diverse libraries of compounds through reactions like reductive amination, Wittig reactions, and condensations, allowing for systematic exploration of the structure-activity landscape.

Comparative Analysis: From Aldehyde to Potent Inhibitors

To illustrate the evolution from a simple intermediate to highly active compounds, we will compare analogs based on their target class. The following sections present quantitative data for representative 7-azaindole derivatives acting on different biological targets.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose abnormal activation is implicated in various cancers.[7] The 7-azaindole scaffold has proven to be a highly effective core for developing potent FGFR inhibitors.

A recent study highlights the optimization of a 1H-pyrrolo[2,3-b]pyridine series, starting from a low-potency hit.[7][12] By introducing a trifluoromethyl group at the 5-position to interact with Gly485 in the FGFR1 binding site, researchers achieved a nearly 20-fold increase in potency. Further optimization led to the discovery of compound 4h , a pan-FGFR inhibitor with exceptional potency.[7]

Compound IDModifications from Core ScaffoldFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Ligand EfficiencyReference
1 Phenyl-vinyl at C31900--0.13[7]
4a Trifluoromethyl at C5, m-methoxy-phenyl-ethyl at C3~95---[12]
4h Trifluoromethyl at C5, substituted phenyl-ethyl at C379250.44[7]

Table 1: Comparative inhibitory activity of 7-azaindole analogs against FGFR kinases. Data sourced from RSC Advances.[7]

The dramatic increase in potency from compound 1 to 4h underscores the importance of strategic substitutions at the 5-position, a modification made possible by starting with an intermediate like a carbaldehyde.

Rho-associated kinase (ROCK) inhibitors have therapeutic potential for treating hypertension, glaucoma, and other disorders.[6][13] The 7-azaindole scaffold has been successfully employed to generate potent and selective ROCK inhibitors.

Structure-activity relationship studies have shown that substitution at the 3-position of the 7-azaindole core is crucial for achieving high potency and selectivity against other kinases like PKA.[6]

Compound IDModifications from Core ScaffoldROCK1 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/ROCK1)Reference
Compound 37 Substituted amide at C33>10,000>3333[6]
Compound 10p Urea linkage at C330--[13]

Table 2: Comparative activity of 7-azaindole-based ROCK inhibitors. Data sourced from Bioorganic & Medicinal Chemistry Letters and other publications.[6][13]

These examples demonstrate how modifying the 3-position can yield compounds with excellent potency and a desirable selectivity profile.

Experimental Methodologies

To ensure the reproducibility and validity of biological data, standardized assays are essential. Below is a detailed protocol for a common kinase inhibition assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for quantifying kinase activity.[1]

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Serial Dilution of Test Compound Incubate Incubate Compound with Kinase Mix Compound_Prep->Incubate Reagent_Prep Prepare Kinase, Substrate & ATP Mix Reagent_Prep->Incubate Start_Rxn Add ATP to Start Reaction Incubate->Start_Rxn Incubate_Rxn Incubate at RT (e.g., 60 min) Start_Rxn->Incubate_Rxn Stop_Rxn Add Stop/Detection Reagent (Antibody) Incubate_Rxn->Stop_Rxn Incubate_Detect Incubate at RT (e.g., 60 min) Stop_Rxn->Incubate_Detect Read_Plate Read Plate on TR-FRET Reader Incubate_Detect->Read_Plate Calculate Calculate % Inhibition Read_Plate->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

TR-FRET Kinase Assay Workflow.

Step-by-Step Procedure:

  • Compound Preparation: Perform a serial dilution of the test compounds (e.g., 3-fold dilutions) in DMSO to create a concentration gradient.

  • Reaction Setup: In a 384-well assay plate, add 2.5 µL of the diluted compound. Add 5 µL of a solution containing the kinase and a ULight™-labeled peptide substrate.

  • Initiation: Add 2.5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and a Europium-labeled anti-phospho-substrate antibody.

  • Final Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Analysis: Calculate the ratio of the two emission signals and determine the percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The efficacy of 7-azaindole analogs as kinase inhibitors stems from their ability to form specific hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.

G cluster_pathway Kinase Hinge Interaction Azaindole 7-Azaindole Inhibitor Hinge Kinase Hinge (e.g., Alanine) Azaindole->Hinge H-Bond (N7) ATP_Pocket ATP Binding Pocket Hinge->Azaindole H-Bond (N-H)

Key Hydrogen Bonds in Kinase Inhibition.

The N7 atom of the pyridine ring typically acts as a hydrogen bond acceptor from a backbone NH group of a hinge residue (e.g., alanine). Simultaneously, the N1-H of the pyrrole ring acts as a hydrogen bond donor to a backbone carbonyl group of another hinge residue. This bidentate interaction anchors the inhibitor in the active site, blocking ATP binding and inhibiting kinase activity.

Conclusion and Future Perspectives

The 7-azaindole scaffold remains a highly valuable starting point for the design of potent and selective inhibitors for a multitude of biological targets. The journey from a simple intermediate like 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde to highly optimized clinical candidates such as FGFR and ROCK inhibitors highlights the power of strategic medicinal chemistry.

Future research will likely focus on exploring novel substitutions to enhance potency, improve pharmacokinetic properties, and overcome resistance mechanisms. The continued development of synthetic methodologies will further expand the accessible chemical space, paving the way for the next generation of 7-azaindole-based therapeutics.

References

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • Motati, D. R., Laghuvarapu, R., & Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry. ResearchGate. [Link]

  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Singh, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]

  • Bandarage, U. K., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. [Link]

  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-7. [Link]

  • ResearchGate. (2018). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. [Link]

  • Khan, I., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651-20661. [Link]

  • European Journal of Medicinal Chemistry. (2016). Synthesis and biological evaluation of pyrrolo(2,3-b)pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. Scribd. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

In vitro assay validation for compounds derived from 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to In Vitro Assay Validation for Novel 3-Methyl-1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors

A Comparative Guide for Drug Discovery Professionals

The 3-Methyl-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole scaffold, represents a privileged structure in modern medicinal chemistry. Its structural resemblance to the adenine core of ATP makes it an ideal hinge-binding motif for a multitude of protein kinases, which are critical regulators of cellular processes and prominent targets in oncology and inflammatory diseases.[1] Derivatives of this scaffold have shown promise as potent and selective inhibitors for various kinases, including Janus Kinase 1 (JAK1) and Cyclin-Dependent Kinase 8 (CDK8).[2][3]

This guide provides a comprehensive framework for the robust in vitro validation of novel compounds derived from this scaffold. As a senior application scientist, the focus here extends beyond mere protocol execution to encompass the underlying scientific rationale, ensuring that the generated data is both reliable and translatable. We will navigate through the critical steps of biochemical and cell-based assay validation, using a hypothetical case study focused on a novel JAK1 inhibitor to illustrate key principles.

Part 1: The Primary Screen — Biochemical Potency and Selectivity

The initial step in characterizing a new kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is achieved through a biochemical assay.

Choosing the Right Technology: The Case for TR-FRET

While numerous methods exist, including radiometric assays and fluorescence polarization, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offers a robust, high-throughput solution with distinct advantages.[4][5][6] TR-FRET assays overcome interference from compound autofluorescence and light scattering by using a long-lifetime lanthanide donor fluorophore (e.g., Terbium) and a delayed measurement window.[7][8][9][10] This results in a high signal-to-noise ratio, making it an excellent choice for screening compound libraries.[11]

The principle involves a kinase, a substrate (often a biotinylated peptide), and an antibody that specifically recognizes the phosphorylated substrate. The antibody is labeled with the TR-FRET donor (e.g., Terbium), and the substrate is linked to an acceptor (e.g., fluorescein). Kinase activity leads to substrate phosphorylation, antibody binding, and subsequent proximity of the donor and acceptor, generating a FRET signal. A potent inhibitor will block this process, leading to a decrease in the FRET signal.

Workflow: TR-FRET Kinase Inhibition Assay

TR_FRET_Workflow cluster_inhibition Inhibition Scenario cluster_activity Activity Scenario (No Inhibitor) cluster_detection Detection Step Inhibitor Inhibitor Kinase_I Kinase Inhibitor->Kinase_I Binds to ATP pocket No_Reaction No Phosphorylation Kinase_I->No_Reaction Inactive ATP_I ATP No_FRET Low TR-FRET Signal No_Reaction->No_FRET No Binding Occurs Kinase_A Kinase Phosphorylation Phosphorylation Kinase_A->Phosphorylation Active ATP_A ATP ATP_A->Phosphorylation Substrate Fluorescein- Substrate Substrate->Phosphorylation P_Substrate Phosphorylated Substrate Phosphorylation->P_Substrate Product P_Substrate_Det Phosphorylated Substrate Binding Binding P_Substrate_Det->Binding Antibody Terbium- Antibody Antibody->Binding FRET High TR-FRET Signal Binding->FRET Proximity

Caption: Principle of a TR-FRET kinase inhibition assay.

Part 2: Biochemical Assay Validation — Ensuring Data Integrity

Before screening compounds, the assay itself must be rigorously validated to ensure it is fit for purpose. This process establishes the assay's performance characteristics.[6]

Key Validation Parameters & Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase and validate the assay's robustness.

Materials:

  • Kinase (e.g., recombinant human JAK1)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody

  • Assay Buffer (optimized for kinase activity)

  • Stop/Detection Buffer (containing EDTA to chelate Mg2+ and stop the reaction)

  • Test Compounds and a Reference Inhibitor (e.g., Ruxolitinib for JAK1)

  • 384-well, low-volume, white plates

Experimental Protocol: LanthaScreen™ TR-FRET Example [11]

  • Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO. Subsequently, dilute them in assay buffer. Prepare kinase, substrate, and ATP solutions in assay buffer at 2X the final desired concentration.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or control (DMSO vehicle for 0% inhibition, potent inhibitor for 100% inhibition) to the wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 10 µL of a 2X ATP/Substrate mixture.

    • Incubate at room temperature for 60-90 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Add 10 µL of Stop/Detection buffer containing the Terbium-labeled antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at ~490 nm (Terbium donor) and ~520 nm (Fluorescein acceptor).[7][11] Calculate the emission ratio (520nm/490nm).

The Pillars of a Validated Assay:

A robust assay is defined by several statistical parameters, with the Z'-factor being the most critical for high-throughput screening (HTS).[12][13][14][15]

  • Z'-Factor (Z-prime): This parameter measures the statistical separation between the positive (0% inhibition) and negative (100% inhibition) controls. It reflects the quality and dynamic range of the assay. The formula is:

    • Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]

    • Where SD is the standard deviation and Mean is the average signal of the controls.[16]

    • Interpretation:

      • Z' > 0.5: An excellent assay, suitable for HTS.[12][14]

      • 0 < Z' ≤ 0.5: A good assay, may require more replicates.[12][14]

      • Z' < 0: The assay is not suitable for screening.[12]

  • Signal-to-Background (S/B): The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio is generally desirable.

Workflow: Assay Validation and IC50 Determination

Validation_Workflow Start Assay Development Plate_Controls Plate Controls (Min & Max Signal) 32 replicates each Start->Plate_Controls Run_Assay Run TR-FRET Assay Plate_Controls->Run_Assay Calculate_Stats Calculate Mean, SD for Controls Run_Assay->Calculate_Stats Calculate_Z Calculate Z'-Factor Calculate_Stats->Calculate_Z Decision Z' > 0.5? Calculate_Z->Decision Proceed Assay is Validated. Proceed to Screening. Decision->Proceed Yes Optimize Re-optimize Assay (Reagent Conc., Incubation) Decision->Optimize No Plate_Compounds Plate Serial Dilution of Compounds Proceed->Plate_Compounds Optimize->Plate_Controls Run_IC50 Run Validated Assay Plate_Compounds->Run_IC50 Generate_Curve Generate Dose-Response Curve (% Inhibition vs. [Compound]) Run_IC50->Generate_Curve Calculate_IC50 Calculate IC50 Value (Non-linear regression) Generate_Curve->Calculate_IC50 End Report IC50 Calculate_IC50->End

Caption: Flowchart for assay validation and compound screening.

Comparative Data Analysis

Once the assay is validated, the IC50 values for the novel derivatives can be determined and compared against a reference compound.

CompoundTarget KinaseIC50 (nM) [Biochemical]
Novel Derivative A JAK115.2
Novel Derivative B JAK12.8
Novel Derivative C JAK1120.5
Ruxolitinib (Reference) JAK15.1

Table 1: Hypothetical biochemical potency data for novel 3-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives against the target kinase JAK1. Data represents the geometric mean from n=3 independent experiments.

From this data, Derivative B emerges as the most potent compound in the biochemical assay, exhibiting sub-nanomolar activity comparable to the reference inhibitor.

Part 3: The Secondary Screen — Validating in a Biological Context

A potent biochemical inhibitor must demonstrate activity in a cellular environment to be considered a viable lead.[17][18][19] Cell-based assays are crucial for confirming that a compound can cross the cell membrane, engage its target in the complex intracellular milieu, and elicit a functional response.[17][20]

Choosing the Right Assay: Cell Viability as a Readout

For an oncology target like JAK1, which is often involved in cytokine-driven cell proliferation, a cell viability or proliferation assay is a highly relevant secondary screen. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used, robust method.[21] It quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction to generate a luminescent signal.[22][23][24]

Experimental Protocol: CellTiter-Glo® Assay [22][25]

  • Cell Culture: Seed a JAK-dependent cell line (e.g., a hematopoietic cell line) in 96- or 384-well opaque-walled plates at a pre-determined optimal density. Allow cells to attach and resume growth overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds and reference inhibitor for a period relevant to the cell doubling time (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[23][25]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[21][22]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[23][25]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22][23][25]

  • Data Acquisition: Record luminescence using a plate-based luminometer.

Comparative Cellular Potency

The output of this assay is typically a GI50 value (the concentration that causes 50% inhibition of cell growth).

CompoundTarget KinaseIC50 (nM) [Biochemical]GI50 (nM) [Cell-Based]
Novel Derivative A JAK115.285.7
Novel Derivative B JAK12.812.4
Novel Derivative C JAK1120.5>1000
Ruxolitinib (Reference) JAK15.125.3

Table 2: Comparison of biochemical IC50 and cell-based GI50 values. The shift between biochemical and cellular potency can indicate factors such as cell permeability, plasma protein binding in the media, or engagement of efflux pumps.

In this comparison, Derivative B not only retains excellent potency in a cellular context but also demonstrates a minimal shift from its biochemical IC50, suggesting favorable cell permeability and target engagement. Derivative A shows a moderate drop in potency, while Derivative C is largely inactive in cells, highlighting the critical importance of this validation step.

Conclusion

The validation of in vitro assays is a cornerstone of successful drug discovery. For compounds derived from the versatile 3-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold, a systematic, multi-tiered approach is essential. By first establishing a robust and statistically validated biochemical assay, such as the TR-FRET method, researchers can confidently determine the direct inhibitory potency of novel derivatives. Subsequently, transitioning to a physiologically relevant cell-based assay, like a cell viability screen, provides critical insights into a compound's true potential by assessing its activity within a complex biological system. This dual validation strategy ensures that only the most promising candidates, which demonstrate both potent target engagement and effective cellular activity, are advanced in the development pipeline.

References

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Lab Hacks. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Retrieved from [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Retrieved from [Link]

  • Wang, F., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Retrieved from [Link]

  • BioPharm International. (2014). FDA Updates Analytical Validation Guidance. Retrieved from [Link]

  • Manetti, F., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]

  • KoreaScience. (n.d.). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Assessment of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a crucial building block in medicinal chemistry, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity evaluation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower researchers in making informed decisions for their analytical workflows.

The importance of robust analytical methodologies is underscored by regulatory bodies worldwide. The International Conference on Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[1][2][3] This guide aligns with these principles to establish trustworthy and scientifically sound methods for purity determination.

High-Performance Liquid Chromatography (HPLC): A Tool for Separation and Quantification

HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[4][5] For a molecule like 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a reversed-phase HPLC (RP-HPLC) method is often the first choice due to the compound's moderate polarity.

The 'Why' Behind the HPLC Method Development

The goal of the HPLC method is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. These impurities can stem from starting materials, by-products of the synthesis, or degradation products.[6] The choice of stationary phase, mobile phase composition, and detection wavelength are critical to the success of the separation.

A C18 column is a common starting point for RP-HPLC as its nonpolar stationary phase effectively retains a wide range of organic molecules. The mobile phase, a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol), is optimized to control the elution of the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both polar and nonpolar impurities are eluted and detected. The pH of the aqueous phase is a crucial parameter; for a nitrogen-containing heterocyclic compound, a slightly acidic or neutral pH can prevent peak tailing by keeping the amine functionalities in a consistent protonation state.

UV detection is suitable for this analyte due to the presence of a chromophore in its aromatic structure. The selection of the detection wavelength is based on the UV spectrum of the compound, typically at the wavelength of maximum absorbance (λmax), to ensure the highest sensitivity.

Experimental Protocol: HPLC Purity Determination

Below is a detailed protocol for the purity analysis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde by RP-HPLC.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Reagents and Sample Preparation:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1% v/v in water)

  • Standard Solution: Accurately weigh approximately 10 mg of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the determined λmax)

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (if necessary) dissolve->filter inject Inject into HPLC filter->inject Transfer to vial separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Figure 1: HPLC Purity Assessment Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool

NMR spectroscopy is an inherently quantitative technique that provides detailed structural information about a molecule.[7] Quantitative NMR (qNMR) has gained significant traction in pharmaceutical analysis for its ability to determine purity without the need for a specific reference standard of the analyte, relying instead on a certified internal standard.[8][9][10] This makes it a powerful orthogonal technique to HPLC for purity confirmation.

The 'Why' Behind the qNMR Method

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.

The choice of a suitable internal standard is critical. It should have a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. It should also be stable, non-volatile, and soluble in the same deuterated solvent as the analyte. Maleic acid or dimethyl sulfone are common choices for qNMR in organic solvents.

The selection of the deuterated solvent is also important. It must completely dissolve both the sample and the internal standard. For 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, DMSO-d6 is a good candidate due to its high dissolving power for a wide range of organic compounds.

To ensure accurate quantification, certain NMR experimental parameters must be carefully controlled. A long relaxation delay (D1) is crucial to allow for complete relaxation of all nuclei between scans, ensuring that the signal intensities are directly proportional to the number of nuclei. A 90° pulse angle is typically used to maximize the signal.

Experimental Protocol: qNMR Purity Determination

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

2. Reagents and Sample Preparation:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., Maleic Acid, >99.5% purity)

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

    • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Nucleus: ¹H

  • Pulse Angle: 90°

  • Relaxation Delay (D1): 30 s (should be at least 5 times the longest T1 of the signals of interest)

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

  • Acquisition Time: ~3-4 s

  • Temperature: 298 K

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired FID.

  • Phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation weigh_sample Weigh Sample dissolve Co-dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire Transfer to NMR tube process Process Spectrum (FT, Phasing, Baseline) acquire->process FID integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate report Generate Purity Report calculate->report

Figure 2: qNMR Purity Assessment Workflow.

Comparison of HPLC and qNMR for Purity Assessment

Both HPLC and qNMR offer unique advantages for the purity assessment of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. The choice of technique, or more ideally, their combined use, depends on the specific requirements of the analysis.

FeatureHPLC (Area Percent)qNMR (with Internal Standard)
Principle Separation based on partitioning between mobile and stationary phases.Quantification based on the direct proportionality of signal integral to the number of nuclei.[8]
Quantification Relative quantification based on peak area percentages. Assumes all components have the same response factor at the detection wavelength.Absolute quantification against a certified internal standard.[8][9]
Reference Standard Requires a highly pure reference standard of the analyte for identification and assay.Does not require a reference standard of the analyte for purity determination.[8][11]
Impurity Detection Excellent for detecting and quantifying low-level impurities, especially those with different chromophores.[5]Can detect and quantify impurities containing the observed nucleus, but may have lower sensitivity for very low-level impurities compared to HPLC.[7][12]
Structural Information Provides retention time, which is characteristic but not definitive for structural confirmation.Provides detailed structural information, confirming the identity of the main component and potentially identifying impurities.[7]
Throughput Relatively high throughput with typical run times of 20-40 minutes per sample.Lower throughput due to longer experiment times (especially the relaxation delay).
Destructive Non-destructive to the bulk sample, but the injected portion is consumed.Non-destructive; the sample can be recovered after analysis.[8]
A Synergistic Approach

For a comprehensive purity profile of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a synergistic approach utilizing both HPLC and qNMR is highly recommended.

Synergistic_Approach cluster_hplc HPLC Analysis cluster_nmr NMR Analysis compound 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde hplc_purity Relative Purity (Area %) compound->hplc_purity qnmr_purity Absolute Purity (qNMR) compound->qnmr_purity impurity_profile Impurity Profile (Number and % of impurities) comprehensive_purity Comprehensive Purity Profile hplc_purity->comprehensive_purity impurity_profile->comprehensive_purity structure_confirmation Structural Confirmation qnmr_purity->comprehensive_purity residual_solvents Residual Solvent Analysis structure_confirmation->comprehensive_purity residual_solvents->comprehensive_purity

Figure 3: Logic Diagram of a Comprehensive Purity Assessment.

HPLC provides a detailed impurity profile, separating and quantifying even trace-level impurities. qNMR, on the other hand, gives an accurate, absolute purity value for the main component and simultaneously confirms its chemical structure. Furthermore, the ¹H NMR spectrum can be used to identify and quantify residual solvents, which is another critical aspect of purity assessment as outlined in ICH Q3C guidelines.[13][14]

Conclusion

The purity assessment of pharmaceutical intermediates like 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a multifaceted task that benefits from the application of orthogonal analytical techniques. HPLC excels at providing a detailed impurity profile, while qNMR offers a robust method for absolute purity determination and structural confirmation. By understanding the principles behind each technique and implementing well-designed experimental protocols, researchers can confidently establish the purity of their compounds, ensuring the quality and safety of materials destined for drug development. This guide provides the foundational knowledge and practical steps to achieve this critical analytical objective.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Vertex AI Search. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
  • ijarsct. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • Ovid. (2005, April 14). Quantitative NMR spectroscopy—principles and applications.
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ? | Applications Notes.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • ResearchGate. (2025, August 6). (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • PharmaTalks. (2025, September 3). ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.

Sources

A Crystallographic Compass: Navigating the Structural Landscape of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery and Materials Science

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The substitution pattern on this privileged heterocycle dictates its biological activity and physicochemical properties. Among its many derivatives, those bearing a 3-methyl and a 5-carbaldehyde group are of significant interest for their potential as reactive intermediates in the synthesis of complex molecular architectures. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for rational drug design and the development of novel materials.

This guide provides a comparative analysis of the X-ray crystallography of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde derivatives. While experimental crystallographic data for the parent molecule remains elusive in publicly accessible databases, we will delve into a detailed case study of a closely related analogue, 5-chloro-7-azaindole-3-carbaldehyde , for which a single-crystal X-ray structure has been determined. This experimentally verified structure will serve as our primary reference point for a comparative discussion with theoretically modeled structures of the target molecule and other derivatives, offering valuable insights into the influence of substituents on their solid-state architecture.

The Significance of the 7-Azaindole Scaffold

The 7-azaindole framework is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution introduces a hydrogen bond acceptor, significantly altering the molecule's electronic properties and its potential for intermolecular interactions, which are crucial for molecular recognition and crystal packing. The aldehyde functionality at the 5-position provides a versatile handle for further chemical modifications, making these compounds valuable building blocks in synthetic chemistry.

Case Study: The Crystal Structure of 5-chloro-7-azaindole-3-carbaldehyde

A recent study by Malinowski et al. provides a detailed crystallographic analysis of 5-chloro-7-azaindole-3-carbaldehyde, a close structural relative of our target molecule.[1] This derivative offers a crucial experimental snapshot into the supramolecular chemistry of this class of compounds.

Experimental Protocol: Crystallization of 5-chloro-7-azaindole-3-carbaldehyde

Successful X-ray quality crystal growth is often the most challenging step in structural elucidation. The following is a generalized protocol based on common techniques for small organic molecules, followed by the specific method used for the case study compound.

General Crystallization Workflow:

G cluster_0 Solution Preparation cluster_1 Crystal Growth cluster_2 Crystal Harvesting & Analysis start Dissolve Crude Product solvent Screen Solvents (e.g., alcohols, esters, hydrocarbons) start->solvent concentration Optimize Concentration solvent->concentration evaporation Slow Evaporation concentration->evaporation cooling Slow Cooling concentration->cooling diffusion Vapor Diffusion (Solvent/Anti-solvent) concentration->diffusion harvest Harvest & Mount Crystal evaporation->harvest cooling->harvest diffusion->harvest xray X-ray Diffraction harvest->xray solve Structure Solution & Refinement xray->solve

Figure 1: A generalized workflow for the crystallization of small organic molecules.

Specific Protocol for 5-chloro-7-azaindole-3-carbaldehyde:

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of the commercially available compound.[2] This simple yet effective method highlights that for some rigid, planar molecules, extensive screening of crystallization conditions may not be necessary.

Crystallographic Data and Structural Analysis

The crystallographic data for 5-chloro-7-azaindole-3-carbaldehyde provides a wealth of information about its solid-state conformation and packing.

Crystallographic Parameter5-chloro-7-azaindole-3-carbaldehyde[1]
Chemical FormulaC8H5ClN2O
Formula Weight180.59
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)3.82810(12)
b (Å)12.7330(3)
c (Å)15.9167(5)
β (°)94.539(3)
Volume (Å3)772.25(4)
Z4
Density (calculated) (g/cm3)1.554

Table 1: Key crystallographic data for 5-chloro-7-azaindole-3-carbaldehyde.

A defining feature of the crystal structure is the formation of centrosymmetric dimers through strong N-H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine nitrogen of an adjacent molecule.[1] This is a characteristic interaction for 7-azaindole derivatives and plays a crucial role in their self-assembly.

Figure 2: Schematic representation of the N-H···N hydrogen bonding forming a dimer in the crystal lattice of 7-azaindole derivatives. Note: This is a generalized representation; the actual structure would show the specific atomic arrangement.

In addition to this primary hydrogen bonding motif, the crystal packing of 5-chloro-7-azaindole-3-carbaldehyde is further stabilized by weaker C-H···O and C-H···Cl interactions.[1] The planarity of the 7-azaindole core also facilitates π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Comparative Analysis with 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

In the absence of experimental data for 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, we can employ computational modeling to predict its structure and compare it with the experimentally determined structure of its 5-chloro analog. Density Functional Theory (DFT) calculations are a powerful tool for this purpose.

Feature5-chloro-7-azaindole-3-carbaldehyde (Experimental)3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (Theoretical)Comparison and Insights
Primary Intermolecular Interaction Strong N-H···N hydrogen bonding to form dimers.[1]Predicted to form similar strong N-H···N hydrogen-bonded dimers.This interaction is a robust feature of the 7-azaindole scaffold and is expected to be the dominant force in the crystal packing of the 3-methyl-5-carbaldehyde derivative as well.
Secondary Interactions C-H···O and C-H···Cl interactions.[1]Expected C-H···O and potential C-H···π interactions. The absence of the chloro-substituent removes the possibility of C-H···Cl bonds.The methyl group is less electronegative and a weaker hydrogen bond acceptor than chlorine. This will likely lead to a different network of secondary interactions, potentially influencing the overall crystal packing and density.
Molecular Conformation The 7-azaindole core is planar.[1]The 7-azaindole core is predicted to be planar.The planarity of the core is a fundamental characteristic of this heterocyclic system and is unlikely to be significantly altered by the change in substituent.
Substituent Effects on Packing The chlorine atom participates in weak C-H···Cl interactions, influencing the relative orientation of the dimers.[1]The bulkier methyl group may lead to steric hindrance, potentially resulting in a less dense crystal packing arrangement compared to the chloro derivative. The electronic nature of the methyl group (electron-donating) versus the chloro group (electron-withdrawing) could also subtly influence the strength of the primary N-H···N hydrogen bonds.The difference in size and electronic properties of the methyl versus the chloro group is expected to be the primary driver of any differences in the crystal structures of these two derivatives.

Table 2: A comparative analysis of the experimentally determined structure of 5-chloro-7-azaindole-3-carbaldehyde and the theoretically predicted structure of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

The Path Forward: A Call for Experimental Data

While computational methods provide valuable predictive insights, they are not a substitute for experimental data. The detailed structural understanding of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and its derivatives can only be definitively achieved through single-crystal X-ray diffraction analysis. The synthesis of this and other derivatives, followed by a systematic study of their crystallization and structural characterization, would be a valuable contribution to the fields of medicinal chemistry and materials science. Such studies would not only confirm the predicted structural features but also provide a deeper understanding of the subtle interplay of intermolecular forces that govern the self-assembly of these important molecules.

Conclusion

The X-ray crystallographic analysis of 5-chloro-7-azaindole-3-carbaldehyde provides a critical foundation for understanding the solid-state behavior of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and its derivatives. The prevalence of strong N-H···N hydrogen-bonded dimers is a key takeaway, highlighting a predictable and robust supramolecular synthon. The comparative analysis with a theoretical model of the target compound underscores the likely influence of the 5-substituent on the secondary intermolecular interactions and overall crystal packing. This guide emphasizes the synergistic role of experimental and computational approaches in modern structural chemistry and serves as a call to the research community to pursue the experimental crystallographic characterization of this and other important 7-azaindole derivatives to further enrich our understanding of their structure-property relationships.

References

  • Malinowski, T., et al. (2023). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 28(13), 5069. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. [Link]

  • ResearchGate. (2023). (PDF) Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]

Sources

A Head-to-Head Comparison of Catalytic Systems for 7-Azaindole Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for indole have driven significant research into methods for its targeted functionalization. This guide provides a head-to-head comparison of prominent catalytic systems for the functionalization of 7-azaindole, offering insights into their performance, substrate scope, and mechanistic underpinnings. The information presented herein is intended to empower researchers, scientists, and drug development professionals in selecting the optimal catalytic strategy for their specific synthetic challenges.

The Strategic Functionalization of 7-Azaindole: A Tale of Two Rings

The 7-azaindole core presents a fascinating challenge for regioselective functionalization, possessing both an electron-rich pyrrole ring and an electron-deficient pyridine ring. This inherent dichotomy dictates the choice of catalytic system and reaction conditions to achieve the desired substitution pattern. This guide will delve into the primary strategies for C-H functionalization and cross-coupling reactions, highlighting the catalytic systems that have proven most effective.

C-H Functionalization: Direct and Atom-Economical

Direct C-H functionalization has emerged as a powerful and atom-economical approach for modifying the 7-azaindole scaffold, avoiding the need for pre-functionalized starting materials.[1] Palladium, rhodium, and copper catalysts have been at the forefront of these developments.

Palladium-Catalyzed C-H Arylation

Palladium catalysis is a cornerstone of C-H arylation, offering diverse strategies for regioselective functionalization of both the azole and azine rings of 7-azaindole.

C-2 Arylation: The C-2 position of the pyrrole ring is a common target for functionalization. A notable palladium-catalyzed protocol for the regioselective C-2 arylation of 7-azaindoles with arenes has been developed, emphasizing the critical role of acid concentration in achieving high selectivity.[2] Another efficient method utilizes arylthianthrenium salts as the arylating agent under base- and ligand-free conditions, offering broad substrate scope and low catalyst loading.[3]

C-3 Alkenylation: The C-3 position can be selectively functionalized through an intermolecular oxidative alkenylation. A palladium-catalyzed system using Pd(OAc)₂, PPh₃ as the ligand, and Cu(OTf)₂ as a co-catalyst with molecular oxygen as the terminal oxidant enables this transformation at room temperature.[4]

Azine Ring Arylation via N-Oxide Activation: To target the typically less reactive pyridine ring, an N-oxide activation strategy has been successfully employed. Subjecting N-methyl 7-azaindole N-oxides to a Pd(OAc)₂/DavePhos catalyst system facilitates regioselective direct arylation of the azine ring.[5] This approach provides a divergent pathway to polyaromatic azaindole derivatives.[5]

Comparative Performance of Palladium-Catalyzed C-H Arylation Systems

PositionCatalyst SystemArylating AgentKey FeaturesYield RangeReference
C-2Pd(OAc)₂ArenesCritical acid concentration for selectivityModerate to good[2]
C-2Pd catalystArylthianthrenium saltsBase- and ligand-free, low catalyst loadingModerate to excellent[3]
C-3Pd(OAc)₂/PPh₃/Cu(OTf)₂AlkenesRoom temperature, O₂ as terminal oxidantNot specified[4]
C-6Pd(OAc)₂/DavePhosAryl bromidesN-oxide activation of azine ring46-87%[6]
Rhodium-Catalyzed C-H Activation

Rhodium(III) catalysts have proven effective for the synthesis of the 7-azaindole core itself via C-H activation and annulation of aminopyridines with alkynes.[7][8] The mechanism often involves coordination of the pyridyl nitrogen, facilitating C-H bond cleavage.[7] The presence of a silver salt as an additive can play a crucial role, acting as an oxidant to regenerate the active Rh(III) catalyst and promote the reaction.[9][10][11]

Visualizing the Catalytic Cycle: A Plausible Mechanism for Rh(III)-Catalyzed 7-Azaindole Synthesis

G Plausible Rh(III)-Catalyzed Annulation cluster_0 Catalytic Cycle RhIII Rh(III) Catalyst Coord Coordination with 2-Aminopyridine RhIII->Coord Reactant CH_Activation C-H Activation Coord->CH_Activation Alkyne_Insertion Alkyne Insertion CH_Activation->Alkyne_Insertion Alkyne Reductive_Elimination Reductive Elimination Alkyne_Insertion->Reductive_Elimination Product 7-Azaindole Product Reductive_Elimination->Product Ag_Oxidation Oxidation by Ag+ Reductive_Elimination->Ag_Oxidation Ag_Oxidation->RhIII Catalyst Regeneration

Caption: A simplified representation of a plausible catalytic cycle for Rh(III)-catalyzed 7-azaindole synthesis.

Cross-Coupling Reactions: Building Molecular Complexity

Cross-coupling reactions are indispensable tools for the functionalization of 7-azaindoles, particularly for introducing aryl, alkyl, and alkynyl moieties. Palladium, copper, and nickel-based catalytic systems are the most widely employed.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are versatile for a range of cross-coupling reactions on the 7-azaindole nucleus, including Sonogashira, Heck, and Suzuki couplings.[7][8] These reactions typically require a pre-halogenated 7-azaindole substrate.

Sonogashira Coupling: This reaction is a reliable method for introducing alkynyl groups. A common catalytic system involves a combination of a palladium source, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst like CuI.[7][8]

Heck Reaction: The Heck reaction allows for the introduction of alkenyl substituents. Palladium acetate (Pd(OAc)₂) is a frequently used catalyst for this transformation.[7][12]

Suzuki Coupling: For the introduction of aryl or vinyl groups, the Suzuki coupling is a powerful tool. A one-pot, sequential Suzuki-Miyaura cross-coupling has been developed for the synthesis of C3,C6-diaryl 7-azaindoles, highlighting the importance of catalyst and ligand loading at different stages of the reaction.[13]

Experimental Protocol: One-Pot Suzuki-Miyaura Diarylation of 7-Azaindole [13]

This protocol describes the synthesis of C3,C6-diaryl 7-azaindoles from a dihalogenated precursor.

Materials:

  • 3-Iodo-6-chloro-7-azaindole

  • Arylboronic acid (for C-3)

  • Arylboronic acid (for C-6)

  • Pd₂(dba)₃

  • SPhos

  • Cs₂CO₃

  • Toluene/Ethanol (1:1)

Procedure:

  • To a reaction vessel, add 3-iodo-6-chloro-7-azaindole (1 equiv), the first arylboronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), and Cs₂CO₃ (2 equiv) in a 1:1 mixture of toluene and ethanol.

  • Heat the reaction mixture to 60 °C and stir until the C-3 arylation is complete (monitor by TLC).

  • To the same reaction vessel, add the second arylboronic acid (1.2 equiv), additional Pd₂(dba)₃ (10 mol %), and SPhos (20 mol %).

  • Increase the temperature to 110 °C and stir until the C-6 arylation is complete (monitor by TLC).

  • After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Copper-Catalyzed N-Arylation and N-Alkynylation

Copper-catalyzed reactions are particularly prominent for the N-functionalization of the 7-azaindole pyrrole ring.

Ullmann N-Arylation: A classic method for forming C-N bonds, the Ullmann reaction can be performed using a copper(I) iodide (CuI) catalyst, often in the presence of a ligand such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, and a base like potassium phosphate (K₃PO₄).[14]

Chan-Lam N-Arylation: This ligand-free approach utilizes arylboronic acids as the coupling partner with a copper(II) acetate (Cu(OAc)₂) catalyst and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature.[14]

N-Alkynylation: An efficient method for the N-alkynylation of 7-azaindoles has been developed using a CuI/DMAP catalytic system at room temperature and open to the air, offering a practical route to a wide range of N-alkynylated products.[15]

Comparative Performance of Copper-Catalyzed N-Functionalization Systems

Reaction TypeCatalyst SystemCoupling PartnerKey FeaturesYield RangeReference
Ullmann N-ArylationCuI/ligandAryl halidesLigand-assistedGood[14]
Chan-Lam N-ArylationCu(OAc)₂Arylboronic acidsLigand-free, room temperatureGood[14]
N-AlkynylationCuI/DMAPTerminal alkynesRoom temperature, open airGood[15]
Nickel-Catalyzed and Photoredox/Nickel Dual Catalysis

Nickel catalysis has emerged as a powerful alternative, particularly for cross-coupling reactions involving Csp³-hybridized carbons. A photoredox/nickel dual catalytic system has been successfully applied for the Csp²-Csp³ cross-coupling of bromo-7-azaindoles with potassium trifluoroborates to introduce cycloalkyl substituents.[16][17] This method proceeds under mild conditions using blue LED light irradiation.[16][17]

Visualizing the Workflow: Photoredox/Nickel Dual Catalysis

G Photoredox/Nickel Dual Catalytic Cycle for Csp2-Csp3 Coupling cluster_0 Photoredox Cycle cluster_1 Nickel Catalytic Cycle PC Photocatalyst PC_excited Excited Photocatalyst PC->PC_excited Blue Light SET Single Electron Transfer PC_excited->SET Alkyl-BF3K SET->PC Alkyl_Radical Alkyl Radical Formation SET->Alkyl_Radical Ni_Cycle Ni_Cycle Alkyl_Radical->Ni_Cycle Ni0 Ni(0) Ox_Add Oxidative Addition (Bromo-7-azaindole) Ni0->Ox_Add NiII Ni(II) Intermediate Ox_Add->NiII Radical_Capture Radical Capture NiII->Radical_Capture Red_Elim Reductive Elimination Radical_Capture->Red_Elim Red_Elim->Ni0 Catalyst Regeneration Product Cycloalkyl-7-azaindole Red_Elim->Product

Caption: A simplified workflow of photoredox/nickel dual catalysis for the cycloalkylation of 7-azaindole.

Iridium-Catalyzed C-H Borylation

For the introduction of a versatile boryl functional group, iridium-catalyzed C-H borylation has proven to be a highly effective strategy. This transformation allows for the subsequent conversion of the C-B bond into a wide range of other functional groups. The regioselectivity of the borylation can often be controlled by directing groups.[18][19][20] For instance, an N-hydrosilyl group can direct borylation to the more sterically hindered C7 position.[19] Ligand-free iridium-catalyzed systems have also been developed for the C3-selective borylation of N-acyl protected indoles.[21]

Conclusion: A Field of Expanding Possibilities

The catalytic functionalization of 7-azaindole is a dynamic and rapidly evolving field. The choice of the optimal catalytic system is contingent upon the desired regioselectivity, the nature of the functional group to be introduced, and the overall synthetic strategy. Palladium, copper, rhodium, nickel, and iridium catalysts each offer unique advantages for specific transformations. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the ability to precisely and efficiently modify the 7-azaindole scaffold will undoubtedly continue to expand, paving the way for the discovery of novel therapeutic agents.

References

  • Fagnou, K., et al. (2009). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. National Institutes of Health. [Link]

  • Marques, M. M. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2693. [Link]

  • Marques, M. M. B., et al. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Catalysts, 11(9), 1102. [Link]

  • Das, P., et al. (2020). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 44(42), 18037-18071. [Link]

  • Shibasaki, M., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(21), 7298. [Link]

  • Marques, M. M. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2693. [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11796-11812. [Link]

  • Krska, S. W., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 18(23), 6180–6183. [Link]

  • Das, P., et al. (2016). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters, 18(1), 148-151. [Link]

  • Das, P., et al. (2020). Copper–catalyzed oxidative cross‐coupling reactions of 7‐azaindole. ResearchGate. [Link]

  • Hong, S. H., & Baik, M. H. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10707–10714. [Link]

  • Krska, S. W., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 18(23), 6180–6183. [Link]

  • Das, P., et al. (2018). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications, 54(76), 10712-10715. [Link]

  • Fagnou, K., et al. (2011). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 13(21), 5824–5827. [Link]

  • Das, P., et al. (2025). Arylthianthrenium Salts Enabled Palladium-Catalyzed Regioselective Arylation: Access to Value-Added 7-Azaindoles. Organic Letters. [Link]

  • Scheidt, K. A., et al. (2016). Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 55(34), 10098-10101. [Link]

  • Krska, S. W., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. ResearchGate. [Link]

  • Dong, L., et al. (2023). Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation. ResearchGate. [Link]

  • Hong, S. H., & Baik, M. H. (2022). Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. ResearchGate. [Link]

  • Marques, M. M. B., et al. (2018). Metal-catalyzed methods reported for the construction of the azaindole core. ResearchGate. [Link]

  • Ji, W., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link]

  • Das, P., et al. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 55(3), 291-304. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Organic Chemistry Portal. [Link]

  • Smith, M. R., III, et al. (2012). Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. Organic Letters, 14(7), 1836–1839. [Link]

  • Das, P., et al. (2018). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8635–8646. [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]

  • Smith, M. R., III, et al. (2012). Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. Organic Letters, 14(7), 1836–1839. [Link]

  • Hartwig, J. F., et al. (2022). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis, 12(15), 9419–9430. [Link]

  • Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]

  • Nicewicz, D. A., et al. (2021). β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. ACS Catalysis, 11(6), 3549–3554. [Link]

  • Tykwinski, R. R., et al. (2025). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. ResearchGate. [Link]

  • Smith, M. R., III, et al. (2012). Iridium-Catalyzed C–H Borylation-Based Synthesis of Natural Indolequinones. Sci-Hub. [Link]

  • Shi, Z., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495–498. [Link]

  • König, B., et al. (2015). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters, 17(11), 2864–2867. [Link]

  • Wang, J., et al. (2018). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances, 8(33), 18367-18370. [Link]

  • Shi, Z., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495–498. [Link]

  • Hong, S. H., & Baik, M. H. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10707–10714. [Link]

  • Li, P., et al. (2021). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis, 11(21), 13356–13362. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Data for Novel 3-Methyl-7-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from synthesis to clinical application is paved with data. The integrity of this data is paramount. This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for the comprehensive characterization and data cross-validation of novel 3-methyl-7-azaindole compounds. As a privileged scaffold in medicinal chemistry, 7-azaindole and its derivatives demand a rigorous, multi-faceted analytical approach to ensure data reliability, which is fundamental to regulatory acceptance and the overall success of a drug development program.[1][2]

The principle of cross-validation rests on the use of multiple, distinct analytical methods to measure the same critical quality attributes of a compound.[3] This orthogonality ensures that the limitations of one technique are compensated for by the strengths of another, providing a holistic and trustworthy understanding of the molecule's identity, purity, and stability. This guide eschews a simple listing of procedures, instead focusing on the causality behind experimental choices and the logic of building a self-validating analytical package, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]

G cluster_0 Core Analytical Pillars cluster_1 Orthogonal Methodologies Purity Purity & Impurity Profile HPLC HPLC-UV/DAD (Chromatographic Purity) Purity->HPLC interrogate GCMS GC-MS (Volatile Impurities, Orthogonal Separation) Purity->GCMS interrogate LCMS LC-MS/MS (Impurity ID, Degradants) Purity->LCMS interrogate Identity Structural Identity & Confirmation NMR qNMR / NMR Spectroscopy (Structure, Assay) Identity->NMR confirm EA Elemental Analysis (Elemental Composition) Identity->EA confirm Identity->LCMS confirm Quantity Quantitation & Assay Quantity->HPLC measure Quantity->NMR measure CrossValidation Cross-Validated Data Package HPLC->CrossValidation GCMS->CrossValidation NMR->CrossValidation EA->CrossValidation LCMS->CrossValidation caption Fig 1: The principle of orthogonal cross-validation. G cluster_0 Input: Purified Compound cluster_1 Spectroscopic & Analytical Techniques Sample 3-Methyl-7-Azaindole NMR NMR (1H, 13C, COSY, HSQC, HMBC) 'The Blueprint' Sample->NMR MS High-Res MS 'The Molecular Weight' Sample->MS EA Elemental Analysis 'The Formula' Sample->EA Structure Unambiguous Structural Confirmation NMR->Structure Provides Connectivity & Chemical Environment MS->Structure Confirms Mass & Formula EA->Structure Confirms Elemental Ratio caption Fig 2: Workflow for structural elucidation.

Sources

Safety Operating Guide

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

As laboratory professionals engaged in the crucial work of research and development, our responsibility extends beyond discovery to the safe and conscientious management of all chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, ensuring the safety of personnel and the protection of our environment.

Part 1: Core Directive: Hazard Assessment and Foundational Principles

Before any disposal protocol can be implemented, a thorough understanding of the compound's potential hazards is essential. While a specific, verified Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its likely hazard profile from analogous structures within the pyrrolopyridine and aldehyde chemical classes.

Anticipated Hazard Profile:

  • Physical Form: Solid.

  • Acute Toxicity: Likely harmful if swallowed, a common characteristic of similar heterocyclic aldehydes.[1][2]

  • Irritation: Expected to cause skin and eye irritation upon contact.[3][4]

  • Combustibility: Classified as a combustible solid, though not highly flammable.[1][2]

Given this profile, the foundational principle is to treat this compound as hazardous chemical waste. All generated waste, including the compound itself and any contaminated materials, must be segregated from general refuse and managed through a certified hazardous waste stream.[5] Never dispose of this chemical via evaporation in a fume hood, down the sewer system, or in the regular trash.[5][6]

Part 2: In-Lab Waste Segregation: A Step-by-Step Protocol

Proper disposal begins at the point of generation. Meticulous segregation is not merely a regulatory requirement; it is a critical safety measure to prevent inadvertent and dangerous reactions between incompatible chemicals.[7][8]

Protocol for Waste Collection:

  • Select a Compatible Container: Choose a robust, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) is a suitable choice. The original manufacturer's container, if empty and in good condition, can be an excellent option.[9]

  • Label the Container Correctly: Before adding any waste, affix a hazardous waste label. This label is non-negotiable and must include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde" . Avoid abbreviations or formulas.

    • An indication of the hazard(s) (e.g., "Toxic," "Irritant").[10]

    • The date when the first piece of waste is added to the container.

  • Segregate Waste Types: Solid waste must be kept separate from liquid waste streams.[7][11]

    • Solid Waste: This includes excess or expired 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde powder.

    • Contaminated Debris: Any lab materials that have come into contact with the chemical, such as gloves, weighing papers, and contaminated absorbent pads, must also be placed in this designated solid waste container.[12]

  • Maintain Container Integrity: Keep the waste container securely closed at all times, except when you are actively adding waste.[6][9] This minimizes the risk of spills and exposure.

  • Store Appropriately: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][13] This area should be away from incompatible materials, particularly strong acids and bases, to prevent accidental reactions.[7]

G cluster_generation Point of Generation cluster_collection Waste Collection cluster_storage Interim Storage A Excess Solid Chemical D Add Waste to Container A->D B Contaminated PPE & Labware (Gloves, Weigh Paper) B->D C Select & Pre-Label Compatible Container C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area E->F

Caption: In-laboratory workflow for the safe segregation of solid chemical waste.

Part 3: Formal Disposal: The Institutional Pathway

Once your waste container is full or you have no further need to accumulate this specific waste stream, you must initiate the formal disposal process. This is always handled through your institution's Environmental Health and Safety (EHS) department or equivalent office.

  • Contact EHS for Pickup: Do not attempt to transport hazardous waste yourself.[5] Submit a chemical waste pickup request through the established institutional channels.

  • Ensure Final Labeling is Complete: Double-check that all fields on the hazardous waste label are accurately filled out, including the percentage composition if other solid wastes were compatibly combined (though single-stream waste is preferred).

  • Professional Removal: Trained EHS professionals or their licensed contractors will collect the waste from your laboratory.

  • Ultimate Disposal: The standard and most appropriate disposal method for this type of solid organic waste is high-temperature incineration at a licensed hazardous waste facility.[14] This process ensures the complete destruction of the chemical, minimizing its environmental impact.

G A Full & Sealed Waste Container in SAA B Submit Waste Pickup Request to EHS A->B C EHS / Licensed Contractor Collects Waste B->C D Transport to a Licensed Disposal Facility C->D E Final Disposal via High-Temperature Incineration D->E

Caption: The formal institutional pathway for hazardous chemical waste disposal.

Part 4: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses. All personnel handling this compound should be familiar with the following procedures.

Scenario Immediate Action Protocol
Minor Solid Spill 1. Alert others in the area. Evacuate if necessary. 2. Wearing appropriate PPE (gloves, safety glasses, lab coat), gently cover the spill with an absorbent material to prevent dust from becoming airborne. 3. Carefully sweep the material into a designated hazardous waste container.[3] 4. Clean the spill area thoroughly. All cleanup materials are to be disposed of as hazardous waste.[5]
Skin Contact 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. 2. Remove any contaminated clothing while continuing to flush. 3. Seek immediate medical attention.[15]
Eye Contact 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[15] 2. If breathing is difficult, provide respiratory support. 3. Seek immediate medical attention.
Ingestion 1. Rinse the mouth with water. Do NOT induce vomiting.[3] 2. Seek immediate medical attention.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, ensuring that the legacy of your research is one of scientific advancement, not environmental liability.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]

  • Material Safety Data Sheet - Pyridine. J.T. Baker. [Link]

  • Waste Disposal Manual. University of Louisville, Department of Environmental Health and Safety (DEHS). [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. As a structurally complex heterocyclic aldehyde, this compound and its analogues are integral to modern synthetic chemistry, particularly in the development of pharmaceutical agents.[1] The absence of a specific Safety Data Sheet (SDS) for this precise molecule necessitates a risk-based safety approach, extrapolating data from the well-characterized hazards of its parent structures, pyridine and other heterocyclic aldehydes.[2][3] This guide is built on the principle of assuming similar or potentially greater hazards to ensure the highest level of safety for all laboratory personnel.

Foundational Hazard Assessment

The primary hazards associated with pyridine and its derivatives form the basis of our safety protocols. These compounds are generally classified as hazardous and require careful handling.[2][4]

  • Toxicity: Pyridine-based compounds are often harmful if inhaled, swallowed, or absorbed through the skin.[5] Inhalation can lead to respiratory irritation, dizziness, and headaches, while skin contact may cause irritation or burns.[4][6]

  • Irritation: They are known to cause serious eye irritation or damage upon contact.[5][7]

  • Flammability: While this specific compound is a solid, related pyridine compounds can be flammable, and handling should proceed with caution around ignition sources.[5][6]

  • Organ-Specific Effects: Prolonged or repeated exposure to related organic solvents and pyridine derivatives can potentially lead to liver and kidney damage.[8]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the most critical control measure for mitigating exposure. The following table outlines the minimum required PPE for handling 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

Protection Type Specific Recommendations Rationale & Causality
Eye & Face Protection Chemical splash goggles with side shields are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., transfers of large quantities or solutions).[5][9]Protects against splashes and potential vapors that can cause severe and potentially permanent eye damage. Standard safety glasses do not provide an adequate seal against chemical splashes.[9]
Hand Protection Nitrile or neoprene gloves are required. Avoid latex gloves due to poor chemical resistance.[4] Double-gloving is recommended. Always inspect gloves for tears or holes before use and change them frequently.[9][10]Provides a crucial barrier against dermal absorption, which is a primary route of exposure for pyridine derivatives.[6] Frequent changes prevent permeation and cross-contamination of surfaces.
Skin & Body Protection A fully buttoned, chemical-resistant lab coat is required. For larger scale operations, consider a chemical-resistant apron over the lab coat.[5][11]Protects skin from accidental contact and contamination of personal clothing. Ensures no skin is exposed between the glove and the sleeve.[10]
Respiratory Protection All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to ensure adequate ventilation.[4][12]This is an engineering control designed to capture harmful vapors or dust at the source, preventing inhalation, which can cause respiratory tract irritation and systemic toxicity.[4][7]

Experimental Protocol: Safe Handling Workflow

Adherence to a strict, step-by-step workflow is essential for minimizing risk. This protocol covers the entire process from initial handling to waste disposal.

Step 1: Preparation & Area Setup

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure the sash is at the appropriate working height.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, glassware, solvents) and place them inside the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.[13]

Step 2: Aliquoting and Weighing (Inside Fume Hood)

  • Grounding: If transferring significant quantities of any powdered material, take precautionary measures against static discharge.[5]

  • Dispensing: Carefully open the container inside the fume hood. Use a dedicated, clean spatula to dispense the solid onto weigh paper or directly into a tared receiving vessel.

  • Minimize Dust: Handle the solid gently to avoid creating airborne dust.

  • Seal Promptly: Immediately and securely close the primary container after dispensing.[4][5]

Step 3: Dissolution and Transfer

  • Add Solvent: While the vessel is still in the fume hood, add the desired solvent slowly to dissolve the compound.

  • Transfer: If transferring the resulting solution, do so carefully to avoid splashes.

  • Rinsing: Rinse any tools (e.g., spatula) and intermediate containers (e.g., weigh paper) with a small amount of the solvent, adding the rinse to the final solution to ensure a complete transfer and to decontaminate the items.

Step 4: Post-Handling and Cleanup

  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.[13]

  • Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[6][9]

Emergency & Disposal Plans

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes.[5][14] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][14]

Disposal Plan

  • Waste Segregation: All materials contaminated with 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, including gloves, weigh paper, and excess solid or solution, must be treated as hazardous waste.[15]

  • Containment: Collect all waste in a clearly labeled, sealed, and chemically compatible container marked "Hazardous Waste".[12][15]

  • Disposal Route: Dispose of the waste through your institution's certified hazardous waste disposal program. Adhere to all local, state, and federal regulations. Never pour this chemical or its solutions down the drain.[3][12]

Workflow Visualization

The following diagram outlines the logical progression for the safe handling of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_exp Phase 3: Utilization & Disposal prep Verify Fume Hood & Assemble Materials ppe Don Full PPE (Goggles, Lab Coat, Nitrile Gloves) prep->ppe Safety First weigh Weigh Solid Compound ppe->weigh Enter Hood dissolve Dissolve in Solvent weigh->dissolve Controlled Addition use Proceed with Experiment dissolve->use Transfer to Reaction cleanup Decontaminate Workspace & Tools use->cleanup disposal Segregate & Store Hazardous Waste cleanup->disposal End of Workflow

Caption: Workflow for safely handling 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

References

  • Handling Pyridine: Best Practices and Precautions . (2024). Post Apple Scientific. [Link]

  • Pyridine ACS Safety Data Sheet . (2024). Jubilant Ingrevia Limited. [Link]

  • Hazard Summary: Pyridine . (N.D.). New Jersey Department of Health. [Link]

  • Material Safety Data Sheet: Pyridine . (2011). Avantor. [Link]

  • Safe Laboratory Practices in Chemistry . (2015). Harvey Mudd College Department of Chemistry. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory . (N.D.). Utah State University. [Link]

  • Guidelines for Safe Laboratory Practices . (N.D.). NextGen Protocols. [Link]

  • Safety in the Organic Chemistry Laboratory . (N.D.). California State University, Bakersfield. [Link]

  • School Chemistry Laboratory Safety Guide . (N.D.). Centers for Disease Control and Prevention (CDC). [Link]

  • Waste Disposal Manual . (N.D.). University of Louisville, Department of Environmental Health and Safety. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors . (2019). ACS Medicinal Chemistry Letters. [Link]

  • Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster . (2021). Toxicology Mechanisms and Methods. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.